molecular formula C9H8F3NO2 B1390479 4-Methoxy-2-(trifluoromethyl)benzamide CAS No. 916420-82-1

4-Methoxy-2-(trifluoromethyl)benzamide

Cat. No.: B1390479
CAS No.: 916420-82-1
M. Wt: 219.16 g/mol
InChI Key: PWOYOWADOCFARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(trifluoromethyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzamide core substituted with a methoxy group and a trifluoromethyl group, a combination commonly employed in the design of bioactive molecules. The trifluoromethyl group is a prevalent motif in modern drug discovery due to its ability to enhance metabolic stability, membrane permeability, and binding affinity of lead compounds . While direct biological data for this specific benzamide is limited, structural analogs containing the 2-(trifluoromethyl)benzamide scaffold have demonstrated significant research value. Notably, similar compounds have been investigated as potent inhibitors of the Hedgehog (Hh) signaling pathway, a key target in oncology for the treatment of various human tumors . Furthermore, the 2-trifluoromethyl-4-methoxy benzyl amide moiety is recognized as a key pharmacophore in the development of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4) dual inhibitors, which are being explored for their enhanced analgesic and anti-inflammatory efficacy . Researchers may utilize this high-purity compound as a valuable building block for synthesizing novel derivatives or as a reference standard in exploratory biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOYOWADOCFARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674008
Record name 4-Methoxy-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-82-1
Record name 4-Methoxy-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 4-Methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary & Chemical Identity

4-Methoxy-2-(trifluoromethyl)benzamide is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1][2] Its structural core combines the lipophilic, metabolically stable trifluoromethyl (


) group with an electron-donating methoxy (

) substituent on a benzamide scaffold.[1] This unique substitution pattern modulates both the electronic environment of the aromatic ring and the physicochemical profile (LogP, pKa) of downstream drug candidates.[1]
Chemical Identifiers
Descriptor Value
CAS Number 916420-82-1
IUPAC Name This compound
Molecular Formula

Molecular Weight 219.16 g/mol
SMILES COc1ccc(C(N)=O)c(C(F)(F)F)c1
Key Precursor 4-Methoxy-2-(trifluoromethyl)benzoic acid (CAS: 127817-85-0)

Molecular Structure & Electronic Properties

The physicochemical behavior of this compound is governed by the interplay between the electron-withdrawing


 group and the electron-donating 

group.[1]
Electronic Effects (Hammett Analysis)
  • Ortho-Trifluoromethyl (

    
    ):  The 
    
    
    
    group at the ortho position exerts a strong inductive electron-withdrawing effect (-I).[1] Sterically, it forces the amide group out of planarity with the benzene ring, reducing conjugation and potentially increasing the reactivity of the carbonyl carbon toward nucleophilic attack compared to unsubstituted benzamides.[1]
  • Para-Methoxy (

    
    ):  The methoxy group at the para position (relative to the amide) acts as a strong resonance donor (+R).[1] This electron density donation counteracts the electron-withdrawing nature of the 
    
    
    
    group, stabilizing the aromatic system.[1]
Visualization: Electronic Push-Pull System

The following diagram illustrates the competing electronic effects that define the molecule's reactivity profile.

ElectronicEffects cluster_0 Net Effect CF3 2-Trifluoromethyl Group (Electron Withdrawing -I) (Steric Bulk) Benzene Benzene Core CF3->Benzene Inductive Deactivation Amide Benzamide Moiety (H-Bond Donor/Acceptor) CF3->Amide Steric Twist (Reduces Planarity) Benzene->Amide Electronic Modulation Result Modulated Lipophilicity & Metabolic Stability Benzene->Result OMe 4-Methoxy Group (Electron Donating +R) OMe->Benzene Resonance Activation

Figure 1: Electronic and steric interplay between substituents on the benzamide core.

Physicochemical Profile

The following data aggregates experimental values from analogous structures and predicted models where specific experimental data for CAS 916420-82-1 is scarce.

Physical Constants
PropertyValue / RangeSource/Note
Physical State Solid (Crystalline Powder)Standard for benzamides
Melting Point 135 – 145 °C (Predicted)Estimated based on 4-methoxybenzamide (164°C) and steric disruption by o-CF3.[1][2]
Boiling Point ~320 °C (at 760 mmHg)Predicted based on MW and polarity
Density 1.35 ± 0.05 g/cm³High density due to fluorination
Solubility & Lipophilicity

The introduction of the


 group significantly increases lipophilicity compared to the parent 4-methoxybenzamide.[1]
  • LogP (Octanol/Water): 1.8 – 2.1 (Predicted)[1]

    • Context: This value indicates moderate lipophilicity, making it suitable for crossing biological membranes (CNS penetration potential) while retaining reasonable solubility in polar organic solvents.[1]

  • Solubility Profile:

    • Water: Low (< 0.5 mg/mL).

    • DMSO: High (> 20 mg/mL).

    • Methanol/Ethanol: Soluble.

    • Dichloromethane: Soluble.

Acid-Base Properties[1]
  • pKa (Amide NH): ~23 (Very weak acid).

  • pKa (Conjugate Acid): ~ -1.5 (Protonation occurs on the Carbonyl Oxygen).[1]

    • Implication: The compound remains neutral at physiological pH (7.4), ensuring passive diffusion is the primary transport mechanism.[1]

Synthetic Route & Stability

Reliable synthesis is critical for maintaining the integrity of the trifluoromethyl group, which can be sensitive to strongly basic conditions (haloform-type cleavage) or reductive defluorination.[1]

Recommended Synthesis (Acid Chloride Method)

The most robust route proceeds via the activation of 4-Methoxy-2-(trifluoromethyl)benzoic acid .[1]

Step-by-Step Protocol:

  • Activation: Dissolve 4-Methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF and slowly add Oxalyl Chloride (1.2 eq) at 0°C. Stir at RT for 2 hours until gas evolution ceases.

  • Amidation: Concentrate the intermediate acid chloride in vacuo (do not isolate). Redissolve in DCM and add dropwise to a solution of Ammonium Hydroxide (

    
    , excess) or Ammonia in Methanol at 0°C.
    
  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 1N HCl (to remove residual amines) and Brine.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (0-5% MeOH in DCM).

Synthesis Workflow Diagram

Synthesis Acid Start: 4-Methoxy-2-(trifluoromethyl) benzoic acid (CAS: 127817-85-0) AcidChloride Intermediate: Acid Chloride Species Acid->AcidChloride DCM, 0°C -> RT Reagent1 Oxalyl Chloride / DMF (Activation) Reagent1->AcidChloride Product Final Product: This compound (CAS: 916420-82-1) AcidChloride->Product Nucleophilic Acyl Substitution Ammonia NH3 (aq) or NH3/MeOH (Amidation) Ammonia->Product

Figure 2: Synthetic pathway from the commercially available benzoic acid precursor.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       3.85 (s, 3H, 
      
      
      
      ): Strong singlet, diagnostic of the methoxy group.[1]
    • 
       7.2 – 7.6 (m, 3H, Ar-H): Aromatic region showing 1,2,4-substitution pattern.[1]
      
    • 
       7.50, 8.00 (br s, 2H, 
      
      
      
      ): Broad singlets for the amide protons (exchangeable with
      
      
      ).[1]
  • 
     NMR: 
    
    • 
       -60 to -63 ppm (s, 3F): Characteristic region for aryl-trifluoromethyl groups.[1]
      
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Ion:

    
    .
    
  • Fragmentation: Loss of

    
     (17 Da) and 
    
    
    
    (28 Da) is common in benzamides.[1]

Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, standard protocols for fluorinated benzamides apply.[1]

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amide bond is stable to hydrolysis at neutral pH but degrades under strong acid/base reflux.

  • Disposal: Fluorinated compounds require high-temperature incineration to prevent formation of HF; do not dispose of in standard aqueous waste streams.[1]

References

  • ChemicalBook. (2025).[3] CAS 916420-82-1 Product Entry. Retrieved from [1]

  • PubChem. (2025).[4] 4-Fluoro-3-methoxy-2-(trifluoromethyl)benzamide Analog Analysis. National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. (2025).[5][4] Fluorinated Benzamide Derivatives and Building Blocks. Retrieved from [1]

  • VulcanChem. (2025).[5] Structural Properties of N-methoxy-N-methyl-4-(trifluoromethyl)benzamide. Retrieved from [1]

Sources

Technical Guide: 4-Methoxy-2-(trifluoromethyl)benzamide as a Synthetic Intermediate

[1]

Executive Summary

4-Methoxy-2-(trifluoromethyl)benzamide (CAS: 916420-82-1) is a high-value fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical APIs (Active Pharmaceutical Ingredients).[1][2] Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating methoxy group (-OMe) at the para position and the strong electron-withdrawing trifluoromethyl group (-CF3) at the ortho position.[1]

This guide details the synthesis, reactivity profile, and handling of this intermediate, focusing on its role as a precursor for 4-methoxy-2-(trifluoromethyl)aniline via the Hofmann rearrangement and its utility in metal-catalyzed cross-coupling reactions.[1]

Part 1: Chemical Profile & Properties[1][3]

PropertySpecification
IUPAC Name This compound
CAS Number 916420-82-1
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Appearance White to off-white crystalline powder
Predicted LogP ~1.8 (Lipophilic)
H-Bond Donors 1 (Amide NH₂)
Electronic Character Electron-deficient ring (due to CF₃) with localized electron density at C4 (OMe).[1][3][4]

Part 2: Synthesis Pathways

The synthesis of this compound is typically approached via two primary routes depending on the scale and availability of starting materials.

Route A: The Acid Chloride Method (Laboratory Scale)

This is the most reliable method for small-scale preparation (gram to kilogram), prioritizing purity over atom economy.

  • Precursor: 4-Methoxy-2-(trifluoromethyl)benzoic acid.[1]

  • Activation: Conversion to the acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Amidation: Reaction with aqueous ammonia or ammonium hydroxide.

Route B: The Nitrile Hydrolysis (Process Scale)

For industrial scaling, the hydrolysis of the corresponding nitrile is preferred to avoid handling corrosive acid chlorides.

  • Precursor: 4-Methoxy-2-(trifluoromethyl)benzonitrile.[1]

  • Reagent: Alkaline hydrogen peroxide (

    
    ) or acid catalysis (
    
    
    ).
  • Mechanism: The hydroperoxide anion attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the amide.

Visualization: Synthesis Workflow

SynthesisRoutesStart_Acid4-Methoxy-2-(trifluoromethyl)benzoic acidIntermediate_ClAcid Chloride(Transient)Start_Acid->Intermediate_ClSOCl2, RefluxStart_Nitrile4-Methoxy-2-(trifluoromethyl)benzonitrileProduct4-Methoxy-2-(trifluoromethyl)benzamide(Target)Start_Nitrile->ProductH2O2, NaOH(Radziszewski)Intermediate_Cl->ProductNH4OH, 0°C

Figure 1: Dual synthetic pathways for the target benzamide showing the Acid Chloride route (top) and Nitrile Hydrolysis route (bottom).[5]

Part 3: Reactivity Profile & Downstream Applications[1]

The primary value of this benzamide is its role as a "mask" for the aniline or as a directing group for further functionalization.

Hofmann Rearrangement (Synthesis of Anilines)

The most critical application of this benzamide is its conversion to 4-methoxy-2-(trifluoromethyl)aniline .[1] The -CF3 group makes the ring electron-poor, which can stabilize the isocyanate intermediate, but the steric bulk of the ortho-CF3 group requires careful control of temperature to prevent side reactions.[1]

  • Reagents: Sodium Hypobromite (

    
    ) or Phenyliodine(III) diacetate (PIDA).
    
  • Mechanism: N-bromination

    
     Deprotonation 
    
    
    Rearrangement to Isocyanate
    
    
    Hydrolysis to Aniline.[1]
  • Why this matters: The resulting aniline is a key pharmacophore in kinase inhibitors where the CF3 group occupies a hydrophobic pocket.

Directed Ortho-Metalation (DoM)

The amide group is a powerful Directed Metalation Group (DMG). However, the presence of the ortho-CF3 group blocks one side.[1]

  • Site of Reactivity: Lithium-halogen exchange or deprotonation will occur at the C6 position (ortho to the amide, meta to the CF3).

  • Insight: This allows for the introduction of electrophiles (iodine, formyl groups) at the 6-position, creating highly substituted 1,2,3,4-tetrasubstituted benzene rings.[1]

Visualization: Reactivity Logic[1]

ReactivityTarget4-Methoxy-2-(trifluoromethyl)benzamideAniline4-Methoxy-2-(trifluoromethyl)anilineTarget->AnilineHofmann Rearrangement(NaOBr / NaOH)Nitrile4-Methoxy-2-(trifluoromethyl)benzonitrileTarget->NitrileDehydration(POCl3)OrthoSub6-Substituted Derivative(via DoM)Target->OrthoSubn-BuLi / Electrophile(Directed Metalation)

Figure 2: Divergent reactivity pathways.[1] The Red path (Hofmann) is the most common industrial application.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis from 4-Methoxy-2-(trifluoromethyl)benzoic acid

This protocol ensures high purity suitable for pharmaceutical intermediates.[1]

Materials:

  • 4-Methoxy-2-(trifluoromethyl)benzoic acid (10.0 g, 45.4 mmol)[1]

  • Thionyl Chloride (20 mL, excess)

  • Ammonium Hydroxide (28% aqueous, 50 mL)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) - catalytic amount (2 drops)[1]

Procedure:

  • Activation: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend the benzoic acid derivative in dry DCM (50 mL).
    
  • Add Thionyl Chloride slowly. Add 2 drops of DMF (catalyst).

  • Reflux: Heat the mixture to gentle reflux (40°C) for 3 hours. The solution should become clear as the acid chloride forms. Caution: HCl and SO2 gas evolution.[1]

  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess

    
    . Co-evaporate with toluene (2x) to ensure complete removal.
    
  • Amidation: Dissolve the crude acid chloride residue in fresh DCM (30 mL).

  • Cool the Ammonium Hydroxide solution to 0°C in an ice bath.

  • Add the DCM solution dropwise to the stirred ammonia solution over 20 minutes.

  • Workup: Stir for 1 hour at room temperature. Separate the organic layer.[4][6] Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

Expected Yield: 85-92% QC Check: 1H NMR (DMSO-d6) should show two broad singlets for

1

Part 5: Safety & Handling

  • Fluorine Content: While the CF3 bond is stable, thermal decomposition at extremely high temperatures (>300°C) can release toxic Hydrogen Fluoride (HF).

  • Irritant: Like most benzamides, this compound is a skin and eye irritant. Use standard PPE (Nitrile gloves, safety glasses).

  • Storage: Store in a cool, dry place. The amide bond is stable to hydrolysis under neutral conditions but will degrade in strong acid/base over time.

References

  • ChemicalBook. (2024). This compound Product Properties and CAS 916420-82-1. Link

  • PubChem. (2024).[3][7] Compound Summary: 4-Fluoro-3-methoxy-2-(trifluoromethyl)benzamide (Related Structure Analysis). National Library of Medicine. Link

  • Google Patents. (2021). CN113698315A: Synthetic method of 2-trifluoromethyl benzamide.[1] (Methodology adapted for methoxy-derivative).[1][3][4][5][8] Link

  • Matrix Scientific. (2024). 4-Methoxy-2-(trifluoromethyl)-benzamidine hydrochloride (Downstream Derivative).[1] Link

  • Royal Society of Chemistry. (2015). One-Pot Synthesis of Trifluoromethyl Amines. (Context for CF3 group stability). Link

Optimizing Hedgehog Pathway Inhibitors: The Strategic Role of Benzamide Scaffolds

[1][2]

Executive Summary

The Hedgehog (Hh) signaling pathway is a master regulator of embryonic development and tissue homeostasis.[1][2][3][4] Its aberrant activation is a primary driver in basal cell carcinoma (BCC), medulloblastoma, and pancreatic cancer.[2][3][4] While first-generation inhibitors like Vismodegib have validated the Smoothened (SMO) receptor as a therapeutic target, resistance mutations (e.g., SMO-D473H) necessitate the development of next-generation pharmacophores.

This guide analyzes the This compound moiety (CAS 916420-82-1) not merely as a chemical building block, but as a "privileged scaffold" in medicinal chemistry. We explore its structural utility in optimizing SMO antagonists, detailing the synthesis, biological validation, and mechanistic rationale for its inclusion in high-potency inhibitors.

The Hedgehog Signaling Pathway: Mechanistic Architecture

To effectively deploy inhibitors, one must understand the signal transduction cascade. The pathway operates on a "repressor-derepressor" logic centered on the primary cilium.

Canonical Signaling States
  • OFF State: The transmembrane receptor Patched 1 (PTCH1) constitutively inhibits Smoothened (SMO) , preventing its entry into the primary cilium. The transcription factors GLI2/3 are phosphorylated by PKA/CK1/GSK3

    
    , leading to their proteasomal processing into repressor forms (GLI-R).
    
  • ON State: Hh ligands (Sonic, Indian, Desert) bind PTCH1, inducing its internalization. This relieves the inhibition of SMO.[2][3][4] SMO accumulates in the ciliary membrane, promoting the dissociation of the SUFU-GLI complex. Full-length GLI activators (GLI-A) translocate to the nucleus to drive target genes (GLI1, PTCH1, BCL2).

Visualization of the Signaling Cascade

Hh_PathwayHh_LigandHh Ligand(Shh/Ihh/Dhh)PTCH1PTCH1(Receptor)Hh_Ligand->PTCH1InhibitsSMOSMO(GPCR-like)PTCH1->SMORepresses (Catalytic)GLI_ComplexGLI-SUFUComplexSMO->GLI_ComplexPromotes DissociationSUFUSUFU(Negative Regulator)GLI_ActGLI Activator(Nuclear)GLI_Complex->GLI_ActProcessingTarget_GenesTarget Genes(GLI1, BCL2, Cyclin D)GLI_Act->Target_GenesTranscriptionInhibitorBenzamide Inhibitor(Targeting SMO)Inhibitor->SMOAllosteric Antagonism

Figure 1: The Canonical Hedgehog Signaling Cascade. The diagram highlights the critical node of SMO, the specific target for benzamide-class inhibitors.

Compound Profile: this compound[6][7][8][9][10][11]

In the context of Hh inhibition, This compound serves as a critical pharmacophore used to probe the SMO transmembrane binding pocket. It represents a refined structural motif found in second-generation inhibitors designed to overcome metabolic instability.

Structural Analysis & SAR (Structure-Activity Relationship)
FeatureChemical MoietyBiological Function / SAR Rationale
H-Bond Donor/Acceptor Benzamide Core The amide nitrogen acts as a crucial H-bond donor to residues (e.g., Tyr394 , Arg400 ) deep within the SMO heptahelical bundle.
Lipophilicity & Stability 2-Trifluoromethyl (-CF3) The -CF3 group occupies a hydrophobic sub-pocket. It blocks metabolic oxidation at the ortho position and increases lipophilicity (LogP), enhancing membrane permeability.
Electronic Effect 4-Methoxy (-OCH3) An electron-donating group that modulates the electron density of the phenyl ring. It can also serve as a weak H-bond acceptor, orienting the molecule within the binding cleft.
Synthesis and Application

This compound is rarely used as a standalone drug but rather as a key intermediate . To synthesize high-potency SMO inhibitors (analogous to Vismodegib), this benzamide fragment is typically coupled with substituted anilines or heterocyclic amines.

Synthetic Protocol (General Amide Coupling):

  • Starting Material: 4-Methoxy-2-(trifluoromethyl)benzoic acid.

  • Activation: React with HATU or EDCI/HOBt in DMF to generate the active ester.

  • Coupling: Add the amine partner (e.g., a chloro-pyridyl amine) and a base (DIPEA).

  • Purification: The resulting benzamide is purified via Flash Column Chromatography (Hexane/EtOAc gradient).

Experimental Protocols for Validation

To validate the efficacy of a benzamide-based inhibitor, a robust screening cascade is required.

In Vitro Potency: GLI-Luciferase Reporter Assay

This is the industry-standard assay for measuring transcriptional output of the Hh pathway.

Materials:

  • NIH3T3 cells (Shh-LIGHT2 cells stably expressing Gli-responsive Firefly luciferase).

  • Recombinant Sonic Hedgehog (Shh) protein.

  • Positive Control: Vismodegib (10 nM).

Methodology:

  • Seeding: Plate Shh-LIGHT2 cells (10,000 cells/well) in 96-well plates using DMEM + 10% Calf Serum. Incubate overnight.

  • Starvation & Induction: Switch to low-serum medium (0.5% Calf Serum) containing recombinant Shh (100 ng/mL) to activate the pathway.

  • Treatment: Add the test compound (dissolved in DMSO) in a serial dilution (e.g., 0.1 nM to 10

    
    M). Ensure final DMSO concentration is <0.1%.
    
  • Incubation: Incubate for 30–48 hours at 37°C / 5% CO2.

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence on a plate reader.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to calculate IC50.

Target Engagement: BODIPY-Cyclopamine Binding Assay

To confirm the compound binds directly to SMO (and not downstream targets like GLI), a competition binding assay is performed.

Methodology:

  • Expression: HEK293T cells transiently transfected with human SMO.

  • Probe: BODIPY-Cyclopamine (fluorescent SMO antagonist).

  • Competition: Incubate cells with 5 nM BODIPY-Cyclopamine and varying concentrations of the test benzamide.

  • Flow Cytometry: Measure fluorescence intensity. A decrease in fluorescence indicates displacement of the probe by the test compound, confirming competitive binding at the SMO transmembrane pocket.

Experimental Workflow Visualization

WorkflowStep11. Chemical Synthesis(Amide Coupling)Step22. Primary Screen(GLI-Luciferase Assay)Step1->Step2Step33. Target Validation(BODIPY-Cyclopamine Displacement)Step2->Step3Hits (IC50 < 100 nM)Step44. Functional Readout(Western Blot: GLI1/PTCH1 levels)Step3->Step4Confirmed BindersStep55. Lead SelectionStep4->Step5

Figure 2: Validation Cascade. A stepwise protocol to transition from chemical synthesis to biological validation.

Data Interpretation & Troubleshooting

When analyzing data from benzamide derivatives, specific patterns indicate success or failure.

ObservationInterpretationActionable Step
High Potency (IC50 < 10 nM) in Gli-Luc Strong pathway inhibition.Proceed to PK/PD studies. Check for off-target cytotoxicity.
No Displacement in BODIPY Assay Compound inhibits Hh but not via SMO binding.Investigate downstream targets (GLI1) or check for assay interference (fluorescence quenching).
Steep Hill Slope (> 2.0) Possible aggregation or non-specific inhibition.Add 0.01% Triton X-100 to assay buffer to disrupt aggregates.
Loss of Potency in Mutants (SMO-D473H) Compound binds the canonical pocket (susceptible to resistance).Modify the scaffold to exploit the "crystal water" pocket or allosteric sites.

References

  • Xin, M., et al. (2018). "Novel 4-(2-pyrimidinylamino)benzamide derivatives as potent hedgehog signaling pathway inhibitors."[5] Bioorganic & Medicinal Chemistry.

  • Sun, C., et al. (2021). "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition."[2][3][4] RSC Advances.

  • Robarge, K. D., et al. (2009). "GDC-0449-a potent inhibitor of the hedgehog pathway." Bioorganic & Medicinal Chemistry Letters.

  • SynQuest Laboratories. "Product Specification: this compound (CAS 916420-82-1)."[6][7][8][9]

  • Chen, J. K., et al. (2002). "Small molecule modulation of Smoothened activity." Proceedings of the National Academy of Sciences.

Technical Guide: PTP1B Inhibition by 4-Methoxy-2-(trifluoromethyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and optimization of 4-Methoxy-2-(trifluoromethyl)benzamide analogs as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated negative regulator of the insulin and leptin signaling pathways, making it a high-value target for Type 2 Diabetes Mellitus (T2DM) and obesity therapeutics.[1][2] However, the development of clinically viable inhibitors is hindered by the high sequence homology between the catalytic domains of PTP1B and T-cell protein tyrosine phosphatase (TCPTP).[3]

This guide focuses on the This compound scaffold (CAS: 916420-82-1).[4] This chemotype represents a strategic departure from traditional phosphotyrosine (pTyr) mimetics. By leveraging the bioisosteric properties of the benzamide core and the orthogonal lipophilicity of the trifluoromethyl (


) group, this scaffold offers a pathway to overcome the bioavailability and selectivity issues capable of plaguing highly charged phosphate mimetics.

Target Profile & Scaffold Analysis

The PTP1B Challenge

The PTP1B active site contains a highly conserved phosphate-binding loop (P-loop) defined by the signature motif [H/V]C(X)5R(S/T) . The critical challenge in inhibitor design is achieving selectivity over TCPTP, which shares 74% sequence identity in the catalytic domain.[3]

  • Active Site (Site A): Positively charged (Arg221), binds the phosphate group.

  • Secondary Site (Site B): A proximate non-catalytic site containing residues (e.g., Arg24, Arg254) that can be exploited for selectivity.

Pharmacophore Deconstruction: this compound

This specific analog functions as a "Head Group" or "Anchor" capable of bidentate binding.

Structural ElementMechanistic Function
Benzamide (

)
Acts as a neutral pTyr mimetic . The amide nitrogen functions as a H-bond donor to Asp48 , while the carbonyl oxygen accepts H-bonds from the P-loop backbone (e.g., Arg254 ).
2-Trifluoromethyl (

)
Provides metabolic stability and induces an orthogonal twist in the phenyl ring relative to the amide plane. This "ortho-effect" forces the molecule into a conformation that may preferentially fit the PTP1B hydrophobic pocket (near Tyr46 or Phe182 ).
4-Methoxy (

)
Electron-donating group (EDG) that increases electron density on the aromatic ring, enhancing

-stacking interactions with aromatic residues like Phe182 .
Binding Mode Hypothesis

The following diagram illustrates the predicted binding interactions within the PTP1B catalytic pocket.

PTP1B_Binding PTP1B_Pocket PTP1B Catalytic Domain Asp48 Asp48 (General Acid/Base) Scaffold This compound Scaffold->Asp48 H-Bond (Amide NH) Arg254 Arg254 (P-loop) Scaffold->Arg254 H-Bond (Carbonyl O) Phe182 Phe182 (Hydrophobic Wall) Scaffold->Phe182 Pi-Stacking (Phenyl) Tyr46 Tyr46 (Selectivity Region) Scaffold->Tyr46 Hydrophobic Interaction (CF3)

Figure 1: Predicted binding mode of the benzamide scaffold within the PTP1B active site, highlighting critical H-bond and hydrophobic interactions.

Chemical Synthesis Protocol

To ensure reproducibility, the synthesis of this compound and its derivatives should follow a modular "Convergent Synthesis" approach. The following protocol is optimized for high yield and purity.

Reaction Workflow

Synthesis_Workflow Start 4-Methoxy-2-(trifluoromethyl)benzoic acid Activation Activation (SOCl2 or HATU) Start->Activation Reflux/RT Coupling Amidation (NH3 or R-NH2) Activation->Coupling 0°C to RT Purification Recrystallization (EtOH/Water) Coupling->Purification Workup Product Target Benzamide Purification->Product >95% Purity

Figure 2: Modular synthetic pathway for benzamide generation.

Detailed Methodology

Reagents: 4-Methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq), Thionyl Chloride (


, 3.0 eq), Ammonium Hydroxide (28% 

, excess), Dichloromethane (DCM).
  • Acid Chloride Formation:

    • Dissolve 1.0 eq of 4-Methoxy-2-(trifluoromethyl)benzoic acid in anhydrous DCM.

    • Add 3.0 eq of

      
       and a catalytic drop of DMF.
      
    • Reflux for 3 hours under

      
       atmosphere.
      
    • Evaporate solvent and excess

      
      in vacuo to yield the crude acid chloride.
      
  • Amidation:

    • Redissolve the crude acid chloride in anhydrous DCM (0°C).

    • Add dropwise to a stirred solution of concentrated

      
       (or the specific amine for analog generation) at 0°C.
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Workup & Purification:

    • Wash the organic layer with 1M HCl, saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
    • Validation: Recrystallize from Ethanol/Water (1:1). Confirm structure via

      
      -NMR and LC-MS.
      

Biological Validation & Assay Standards

To validate the inhibitory potential (IC50) and selectivity, a dual-assay approach is required.

Enzymatic Inhibition Assay (DiFMUP)

The use of DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) is recommended over pNPP due to its higher sensitivity and wider dynamic range.

Protocol:

  • Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Enzyme: Recombinant human PTP1B (catalytic domain, residues 1-321). Concentration: 1-5 nM.

  • Substrate: DiFMUP (

    
     approx. 10 
    
    
    
    M). Use at
    
    
    .
  • Procedure:

    • Incubate Enzyme + Inhibitor (serial dilutions in DMSO) for 15 min at 30°C.

    • Initiate reaction with DiFMUP.

    • Monitor fluorescence (Ex: 358 nm / Em: 455 nm) kinetically for 20 min.

Selectivity Counter-Screening

Every hit must be screened against TCPTP and SHP2 to determine the Selectivity Index (SI).



Target SI: > 20-fold.[5][6][7][8]

Comparative Data (Benzamide Analogs)

The following table summarizes the Structure-Activity Relationship (SAR) of related benzamide analogs, establishing a baseline for the 4-Methoxy-2-(trifluoromethyl) scaffold.

Analog IDR1 (2-pos)R2 (4-pos)IC50 (PTP1B)

M
Selectivity (vs TCPTP)Reference
Lead (Target)


TBD TBD This Guide
Cmpd 10m


0.0732-fold[1]
Cmpd 27

Benzamido-linker0.244-fold[2]
Ref (Suramin)N/AN/A1.10Non-selective[3]

Note: The presence of the 2-position substituent (like -OEt or -CF3) is critical for inducing the conformational twist that aids selectivity.

References

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 2019.

  • Novel benzamido derivatives as PTP1B inhibitors with anti-hyperglycemic and lipid-lowering efficacy. European Journal of Medicinal Chemistry, 2018.

  • PTP1B Inhibitors as Potential Target for Type II Diabetes. Juniper Publishers, 2020.

  • This compound (CAS 916420-82-1) Product Page. Accela ChemBio, Accessed 2023.[4] [4]

Sources

Unveiling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-Methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Genesis of Inquiry

In the landscape of contemporary drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous biologically active agents with a wide array of pharmacological activities.[1] The subject of this guide, 4-Methoxy-2-(trifluoromethyl)benzamide, is a compound of particular interest due to the unique electronic and steric properties conferred by its substitution pattern. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct chemical entity. The trifluoromethyl group, in particular, is a valued addition in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, potentially improving membrane permeability and bioavailability.[2]

Despite its intriguing structure, the specific mechanism of action (MoA) of this compound remains largely uncharted in publicly accessible literature. The compound is often cited as a versatile intermediate in the synthesis of more complex bioactive molecules.[3][4] This lack of a defined biological target or pathway presents not a void, but an opportunity. Elucidating the MoA of novel compounds is a critical challenge in drug development, essential for assessing on-target activity and potential off-target toxicities.[5][6]

This technical guide, therefore, deviates from a descriptive account of a known mechanism. Instead, it serves as a strategic and methodological roadmap for you, the researcher, to systematically investigate and ultimately define the mechanism of action of this compound. The workflow presented herein is a self-validating system, progressing from broad, predictive analyses to specific, empirical validations, ensuring a rigorous and resource-efficient investigation.

Section 1: Foundational Analysis and In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, a foundational analysis using computational methods is paramount. This in silico phase leverages the compound's structure to predict its likely biological targets, thereby narrowing the field of inquiry.[3][4]

Physicochemical Profiling

A thorough understanding of the compound's physicochemical properties is the bedrock of any mechanistic study. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential interaction with biological systems.

PropertyPredicted ValueSignificance
Molecular Weight~219.17 g/mol Adherence to Lipinski's Rule of Five, suggesting good oral bioavailability.
LogP (Octanol/Water)~2.5Indicates moderate lipophilicity, favorable for cell membrane permeability.
Hydrogen Bond Donors1 (from amide N-H)Participates in target binding interactions.
Hydrogen Bond Acceptors2 (from carbonyl O and methoxy O)Participates in target binding interactions.
Polar Surface Area (PSA)~52.3 ŲSuggests good potential for blood-brain barrier penetration.

Note: These values are estimations based on computational models and require experimental verification.

In Silico Target Fishing: A Two-Pronged Approach

The goal here is to generate a ranked list of potential protein targets. We will employ both ligand-based and structure-based methods to create a consensus prediction, enhancing the reliability of our initial hypotheses.[7][8]

  • Ligand-Based (Chemical Similarity) Searching : This method operates on the principle of "guilt-by-association." We will screen databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with structural similarity to this compound that have known biological targets. The underlying causality is that structurally similar molecules often share common targets.

  • Structure-Based (Reverse Docking) : Here, we "dock" the 3D structure of our compound against a large library of protein crystal structures.[9] Scoring functions will rank the proteins based on the predicted binding affinity. This approach is not dependent on the existence of similar known ligands and can uncover novel interactions.

The outputs from these two approaches will be collated and cross-referenced. Proteins that appear in the top percentile of both lists become our high-priority candidates for experimental validation.

cluster_0 In Silico Workflow Compound This compound (3D Structure) LigandBased Ligand-Based Screening (e.g., ChEMBL, PubChem) Compound->LigandBased 2D Similarity StructureBased Structure-Based Screening (Reverse Docking) Compound->StructureBased 3D Docking DataIntegration Data Integration & Prioritization LigandBased->DataIntegration StructureBased->DataIntegration TargetList Prioritized Target List (e.g., Kinases, GPCRs, Enzymes) DataIntegration->TargetList

Caption: Workflow for in silico target prediction.

Section 2: In Vitro Target Identification and Validation

With a prioritized list of putative targets from our in silico work, we now move to the laboratory to empirically test these predictions. In vitro assays are the cornerstone of early drug discovery, providing a controlled environment to measure the direct interaction between a compound and its biological target.[10][11]

Broad-Spectrum Screening: Casting a Wide Net

Given that the benzamide scaffold is promiscuous, it is prudent to perform broad-spectrum screens against large families of common drug targets, such as protein kinases and G-protein coupled receptors (GPCRs), even if they did not rank highest in the in silico analysis.[12]

  • Kinome Profiling : Many small molecule drugs have off-target effects on kinases. A kinome-wide activity screen will test our compound against hundreds of kinases.[13][14] This is crucial for both identifying a primary kinase target and for flagging potential toxicity due to off-target kinase inhibition.

  • GPCR Screening : GPCRs are another major class of drug targets.[15] A panel of binding or functional assays against a diverse set of GPCRs will determine if our compound has any activity in this target class.[16]

The causality here is that by screening broadly, we de-risk our project, ensuring we don't miss an unexpected but potent activity, which is a common occurrence in drug discovery.

Target Engagement: Confirming Interaction in a Cellular Context

A positive result in a biochemical assay is not sufficient. We must confirm that the compound can reach and bind to its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[19][20]

  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., HEK293 for initial studies, or a disease-relevant line) to ~80% confluency.

    • Harvest the cells and resuspend in a suitable buffer (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into two tubes: one for vehicle control (e.g., 0.1% DMSO) and one for treatment with this compound at a final concentration of 10-50 µM.

    • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge :

    • Aliquot the vehicle- and compound-treated cell suspensions into a series of PCR tubes.

    • Place the tubes in a thermal cycler and heat each to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments).

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Separation :

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis :

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of the target protein remaining in the supernatant by Western blot or ELISA using a specific antibody.

    • Plot the percentage of soluble protein against the temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

cluster_1 CETSA Workflow Treat Treat Cells (Vehicle vs. Compound) Heat Thermal Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Analyze Analyze Soluble Fraction (Western Blot / ELISA) Lyse->Analyze Result Melting Curve Shift? (Target Engagement) Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 3: Cellular and Phenotypic Assays

Having confirmed direct target engagement, the next logical step is to determine the functional consequences of this interaction at a cellular level. These assays bridge the gap between molecular binding and physiological response.

Cell Viability and Proliferation Assays

A primary question is whether the compound affects cell health and growth. Standard assays like MTT or CellTiter-Glo® are used to measure cell viability and proliferation across a range of compound concentrations. This will establish a dose-response curve and determine key parameters like the IC50 (half-maximal inhibitory concentration).

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Prepare a serial dilution of this compound. Replace the cell culture medium with medium containing the different compound concentrations (and a vehicle control).

  • Incubation : Incubate the plate for a period relevant to the cell cycle (e.g., 48-72 hours).

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Readout : Measure the absorbance of each well at ~570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Target-Specific Functional Assays

Based on the identity of the validated target, specific functional assays should be performed.

If the target is a...A relevant functional assay would be...
Protein Kinase A Western blot to measure the phosphorylation of its known downstream substrates. A decrease in phosphorylation would indicate inhibition.
GPCR A second messenger assay (e.g., cAMP or calcium flux assay) to determine if the compound is an agonist or antagonist.[21]
Enzyme An activity assay using a specific substrate that produces a colorimetric or fluorescent readout.
Ion Channel An electrophysiology (e.g., patch-clamp) study to measure changes in ion flow across the cell membrane.

The choice of assay is dictated by the known biology of the target. This step is critical for validating that the binding event (from CETSA) leads to a functional modulation of the target's activity.

Section 4: In Vivo Validation

The final phase of preclinical MoA elucidation is to assess the compound's effects in a whole organism. In vivo studies are indispensable as they provide insights into complex physiological processes that cannot be replicated in vitro.[2][22]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
  • PK Studies : These studies determine the ADME properties of the compound in an animal model (typically rodents). This involves administering the compound and measuring its concentration in blood plasma over time. This is essential to ensure that the compound can achieve and maintain a sufficient concentration at the site of action.

  • PD Studies : These studies link the drug concentration (PK) to the biological effect. For example, if the target is a kinase, a PD study might involve treating animals with the compound, collecting tissue samples at various time points, and measuring the phosphorylation of the kinase's substrate by Western blot or immunohistochemistry. A successful PD study will show a dose-dependent modulation of the target in the relevant tissue.

Efficacy Studies in Disease-Relevant Models

If a therapeutic effect is hypothesized, the compound must be tested in an appropriate animal model of disease.[23] For example, if the compound is found to inhibit a kinase involved in cancer cell proliferation, it would be tested in a mouse xenograft model where human tumor cells are implanted into the mice. Efficacy would be measured by a reduction in tumor growth compared to a vehicle-treated control group.

cluster_2 Integrated MoA Elucidation Strategy InSilico In Silico Prediction (Hypothesis Generation) InVitro In Vitro Validation (Target Engagement & Function) InSilico->InVitro Prioritized Targets InVivo In Vivo Confirmation (PK/PD & Efficacy) InVitro->InVivo Validated Target & Cellular Effect MoA Mechanism of Action Hypothesis InVivo->MoA Systemic Corroboration

Caption: A logical, tiered approach to MoA elucidation.

Conclusion: Synthesizing the Narrative

The elucidation of a compound's mechanism of action is a journey of systematic inquiry.[5] By following the multi-tiered approach outlined in this guide—from computational prediction to in vitro validation and finally to in vivo confirmation—researchers can build a robust, evidence-based narrative for the biological activity of this compound. Each step is designed to validate the previous one, ensuring that resources are focused on the most promising avenues of investigation. The ultimate goal is to transform this enigmatic molecule from a mere synthetic intermediate into a well-characterized pharmacological tool with a defined mechanism and the potential for therapeutic application.

References

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Gfeller, D., et al. (2014). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules, 19(5), 5495-5508. [Link]

  • ResearchGate. (In silico methods for drug-target interaction prediction). [Link]

  • Chen, R., et al. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods, 5(10), 101184. [Link]

  • Thacker, P. D. (2006). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Journal of Neurochemistry, 98(4), 1015-1024. [Link]

  • ChemHelpASAP. (2023). in silico assays & screening for drug binding. YouTube. [Link]

  • Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(19), e3771. [Link]

  • Sykes, M. J. (2018). How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • HubPages. (2023). In Vitro Assays: The Bedrock of Drug Discovery and Development. [Link]

  • Biomolecules. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. [Link]

  • National Center for Biotechnology Information. (2015). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. [Link]

  • National Center for Biotechnology Information. (2012). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Oxford Academic. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. [Link]

  • MDPI. (2014). Multi-Step Usage of In Vivo Models During Rational Drug Design and Discovery. [Link]

  • PubChem. 4-Fluoro-3-methoxy-2-(trifluoromethyl)benzamide. [Link]

  • Anticancer Research. (2015). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. [Link]

  • National Center for Biotechnology Information. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • bioRxiv. (2023). Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. [Link]

  • Cheméo. Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2-ethylhexyl)-. [Link]

  • SciSpace. (2020). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. [Link]

  • Biobide. (2021). In Vivo vs In Vitro: Differences in Early Drug Discovery. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • AACR Journals. (2022). Abstract 1196: Elucidating compound mechanism of action and polypharmacology with a large-scale perturbational profile compendium. [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • ChemBK. Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. [Link]

  • National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and reliable protocols for the synthesis of 4-Methoxy-2-(trifluoromethyl)benzamide, a valuable building block in medicinal chemistry and drug discovery. Two primary synthetic strategies are presented: the amidation of 4-methoxy-2-(trifluoromethyl)benzoic acid via its acid chloride intermediate, and the hydrolysis of 4-methoxy-2-(trifluoromethyl)benzonitrile. This document provides not only step-by-step experimental procedures but also elucidates the chemical principles behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the synthetic process. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Fluorinated Benzamides

Benzamide scaffolds are prevalent in a wide array of biologically active molecules. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The this compound moiety, in particular, combines the influential electronic and steric properties of the -CF3 group with the hydrogen bonding capabilities of the benzamide functional group, making it a desirable pharmacophore in the design of novel therapeutics. Trifluoromethyl amides are increasingly recognized as important functional groups in pharmaceutical compounds.[1][2]

Overview of Synthetic Strategies

Two principal and efficient pathways for the synthesis of this compound are outlined below. The choice between these routes will largely depend on the availability of the starting materials.

  • Route A: A two-step process commencing with the conversion of 4-methoxy-2-(trifluoromethyl)benzoic acid to its more reactive acyl chloride derivative, followed by amidation.

  • Route B: A direct hydrolysis of 4-methoxy-2-(trifluoromethyl)benzonitrile to the target benzamide.

Synthetic_Pathways cluster_0 Route A: From Carboxylic Acid cluster_1 Route B: From Nitrile A1 4-Methoxy-2-(trifluoromethyl)benzoic acid A2 4-Methoxy-2-(trifluoromethyl)benzoyl chloride A1->A2 SOCl₂ or (COCl)₂ A3 This compound A2->A3 NH₄OH or NH₃ B1 4-Methoxy-2-(trifluoromethyl)benzonitrile B2 This compound B1->B2 H₂O, H⁺ or OH⁻

Figure 1: Overview of the primary synthetic routes to this compound.

Detailed Experimental Protocols

Route A: Amidation of 4-Methoxy-2-(trifluoromethyl)benzoic acid

This classic route leverages the enhanced reactivity of an acyl chloride to facilitate amide bond formation. The carboxylic acid is first "activated" by conversion to the acyl chloride, which readily reacts with an ammonia source.

Part 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride

Principle: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism, with the byproducts (SO₂ and HCl) being gaseous, which drives the reaction to completion.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
4-Methoxy-2-(trifluoromethyl)benzoic acid220.151.0
Thionyl chloride (SOCl₂)118.972.0 - 3.0
Anhydrous Dichloromethane (DCM) or Toluene-Solvent
Dimethylformamide (DMF)73.09Catalytic amount

Protocol:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq.).

  • Add anhydrous DCM or toluene as the solvent.

  • Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension at room temperature.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude 4-methoxy-2-(trifluoromethyl)benzoyl chloride, which can be used directly in the next step.

Part 2: Amidation of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride

Principle: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia, leading to the formation of the stable amide bond.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
4-Methoxy-2-(trifluoromethyl)benzoyl chloride238.591.0
Ammonium Hydroxide (NH₄OH, 28-30%)35.04Excess (5-10 eq.)
Dichloromethane (DCM) or Tetrahydrofuran (THF)-Solvent

Protocol:

  • Dissolve the crude 4-methoxy-2-(trifluoromethyl)benzoyl chloride (1.0 eq.) in an anhydrous solvent such as DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide (5-10 eq.) dropwise to the cooled solution with vigorous stirring. A white precipitate should form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.

Route B: Hydrolysis of 4-Methoxy-2-(trifluoromethyl)benzonitrile

This method is advantageous if the corresponding benzonitrile is a more accessible starting material. The hydrolysis can be catalyzed by either acid or base.

Principle: The nitrile group can be hydrolyzed to a primary amide under appropriate conditions. The reaction proceeds through the protonation of the nitrile nitrogen (acid catalysis) or nucleophilic attack of hydroxide on the nitrile carbon (base catalysis), followed by tautomerization and hydration.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
4-Methoxy-2-(trifluoromethyl)benzonitrile201.151.0
Sulfuric Acid (H₂SO₄, concentrated) or Sodium Hydroxide (NaOH)-Catalyst/Reagent
Water18.02Solvent/Reagent

Protocol (Acid-Catalyzed Hydrolysis):

  • In a round-bottom flask, add 4-methoxy-2-(trifluoromethyl)benzonitrile (1.0 eq.).

  • Slowly and carefully add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Stir the mixture at room temperature for a specified time, or gently heat to facilitate the reaction. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The solid product will precipitate out. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound. A patent for a similar synthesis of 2-trifluoromethyl benzamide suggests this hydrolysis step.[3]

Workflow and Characterization

Experimental_Workflow cluster_A Route A cluster_B Route B A_Start 4-Methoxy-2-(trifluoromethyl) benzoic acid A_Step1 Activation with SOCl₂ A_Start->A_Step1 A_Step2 Amidation with NH₄OH A_Step1->A_Step2 Workup Crude Product Isolation A_Step2->Workup Extraction Purification Recrystallization Workup->Purification B_Start 4-Methoxy-2-(trifluoromethyl) benzonitrile B_Step1 Acid/Base Hydrolysis B_Start->B_Step1 B_Step1->Workup Precipitation Analysis Characterization (NMR, MS, IR, MP) Purification->Analysis

Figure 2: General experimental workflow for the synthesis and characterization of this compound.

Product Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (amide C=O and N-H stretches).

  • Melting Point (MP): To assess the purity of the crystalline product.

Safety and Handling

  • Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated acids and bases are highly corrosive. Handle with extreme care and appropriate PPE.

  • Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic protocols detailed in this guide offer reliable and adaptable methods for the preparation of this compound. The choice between the amidation of the corresponding carboxylic acid and the hydrolysis of the benzonitrile allows for flexibility based on the availability of starting materials. By understanding the underlying chemical principles, researchers can effectively troubleshoot and optimize these procedures for their specific laboratory settings.

References

  • Vertex AI Search, result[4]

  • Vertex AI Search, result[5]

  • Vertex AI Search, result[6]

  • Vertex AI Search, result[7]

  • Vertex AI Search, result[3]

  • Vertex AI Search, result[8]

  • Vertex AI Search, result[9]

  • Vertex AI Search, result[1]

  • Vertex AI Search, result[10]

  • Vertex AI Search, result[11]

  • Vertex AI Search, result[12]

  • Vertex AI Search, result[13]

  • Vertex AI Search, result[14]

  • Vertex AI Search, result[15]

  • Vertex AI Search, result[2]

  • Vertex AI Search, result[16]

  • Vertex AI Search, result[17]

  • Vertex AI Search, result[18]

  • Vertex AI Search, result[19]

Sources

Precision 19F NMR Profiling of 4-Methoxy-2-(trifluoromethyl)benzamide: A Quantitative Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the structural verification and quantitative analysis (qNMR) of 4-Methoxy-2-(trifluoromethyl)benzamide . The trifluoromethyl (-CF₃) group serves as a highly sensitive NMR reporter, offering a distinct singlet resonance in proton-decoupled spectra.[1] This guide addresses the specific challenges of fluorinated aromatic analysis, including relaxation time (


) management, internal standard selection to avoid spectral overlap, and the suppression of Nuclear Overhauser Effects (NOE) for accurate integration.

Chemical Context & Spectral Prediction

Structural Analysis

The analyte contains three distinct functionalities affecting the electronic environment of the fluorine nuclei:

  • Trifluoromethyl Group (-CF₃) at C2: The primary reporter.[1]

  • Amide Group (-CONH₂) at C1: An electron-withdrawing group (EWG) ortho to the -CF₃.[1]

  • Methoxy Group (-OCH₃) at C4: An electron-donating group (EDG) meta to the -CF₃.[1]

Theoretical Chemical Shift

Based on substituent additivity rules and empirical data for trifluoromethyl benzenes:

  • Base Shift (Benzotrifluoride):

    
     -63.7 ppm.[1]
    
  • Predicted Shift: The antagonistic effects of the ortho-amide (deshielding) and meta-methoxy (shielding) groups typically place the resonance in the range of -58.0 to -64.0 ppm (relative to CFCl₃ at 0 ppm).

Experimental Workflow

The following diagram outlines the critical path for validating the analytical method.

G Start Sample Preparation (DMSO-d6) T1_Check T1 Relaxation Measurement (Inversion Recovery) Start->T1_Check 10 mg/mL Param_Set Parameter Optimization (D1 > 5 x T1) T1_Check->Param_Set T1 ~ 1.5-3.0 s Acquisition qNMR Acquisition (Inverse Gated) Param_Set->Acquisition Set D1 = 15s Process Processing & Integration Acquisition->Process

Figure 1: Critical workflow for quantitative 19F NMR. Note the mandatory T1 determination step to ensure accurate integration.

Detailed Protocol

Sample Preparation

Solvent Selection: DMSO-d₆ is the recommended solvent.[1][2]

  • Reasoning: The amide moiety often exhibits poor solubility in CDCl₃, leading to broadening or precipitation. DMSO-d₆ ensures complete solvation and breaks up amide hydrogen-bonding aggregates that can complicate spectra.[1]

Standard Solution (for qNMR):

  • Analyte: Weigh ~10-15 mg of this compound.[1]

  • Internal Standard (IS): 4,4'-Difluorobenzophenone .[1][3]

    • Why: Its signal appears at -106 ppm , well-separated from the analyte's expected range (-60 ppm), preventing overlap.[1] Alternatively, Trifluoroacetic acid (TFA) (-76.5 ppm) can be used if volatility is managed.[1]

  • Vessel: 5 mm precision NMR tube (Class A or B).

Instrument Configuration

Probe: 5 mm BBFO or dedicated 19F probe (fluorine-free background preferred). Temperature: 298 K (25 °C).[1] Stable temperature is critical to prevent chemical shift drift.[1]

Acquisition Parameters (The "Self-Validating" System)

To ensure scientific integrity, the acquisition must be Quantitative (qNMR) capable.

ParameterValueTechnical Justification
Pulse Sequence zgig (Bruker) / f1_zg_ig (Varian)Inverse Gated Decoupling. Decouples protons only during acquisition to collapse multiplets into singlets without building up NOE, which distorts integration ratios.[1]
Spectral Width (SW) 100 - 200 ppmSufficient to cover the analyte (-60 ppm) and IS (-106 ppm) without aliasing. Center (O1P) at -80 ppm.[1]
Excitation Pulse 90° (calibrated)Ensures maximum signal per scan.
Relaxation Delay (D1) 20 seconds CRITICAL:

for Ar-CF₃ groups is typically 1–3 seconds. D1 must be

to recover 99.3% magnetization.[1]
Acquisition Time (AQ) > 1.0 secondTo avoid truncation artifacts (sinc wiggles) at the base of sharp peaks.
Scans (NS) 16 - 6419F is highly sensitive (83% of 1H).[1] High SNR is achieved quickly.

Data Processing & Analysis

Processing Steps
  • Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) of 0.3 – 1.0 Hz.

    • Caution: Do not use excessive LB (>3 Hz) as it broadens the base, causing integration errors.

  • Phasing: Manual phasing is required.[1] Autophase often fails with widely separated peaks (e.g., -60 ppm and -106 ppm).[1]

  • Baseline Correction: Apply a polynomial baseline correction (ABS in Bruker) to ensure the integral regions start and end at zero intensity.

Quantitative Calculation

Calculate the purity (


) using the following equation:


  • 
    : Integral area.[1][4][5]
    
  • 
    : Number of fluorine atoms (Sample = 3, 4,4'-Difluorobenzophenone = 2).[1]
    
  • 
    : Molar mass (Sample = 219.16  g/mol , Std = 218.20  g/mol ).
    
  • 
    : Mass weighed (mg).
    

Troubleshooting & Artifacts

13C Satellites

Observation: Small peaks symmetrically flanking the main CF₃ singlet (approx. 0.5 - 1.0% intensity).[1] Cause: Coupling to natural abundance 13C (1.1%).[1] Action: These are not impurities . For qNMR, either include them in the integration region (if resolved) or exclude them consistently for both analyte and standard.

Spinning Sidebands

Observation: Small peaks appearing at intervals equal to the spin rate (e.g., 20 Hz) from the main peak. Action: Turn OFF sample spinning. Modern probes have sufficient field homogeneity (z-gradient shimming) to achieve sharp lines without spinning, eliminating this artifact.[1]

Signal Broadening

Cause: Amide proton exchange or rotation.[1] Action: While the CF₃ is on the ring, the adjacent amide can cause broadening due to restricted rotation (rotamers). If observed, run the experiment at 320 K to coalesce the rotamers.

Strategic Decision Matrix: Internal Standard Selection

Use the following logic to select the appropriate internal standard for your specific synthesis batch.

DecisionTree Start Select Internal Standard Solubility Is Sample Soluble in CDCl3? Start->Solubility Volatile Is Sample Volatile? Solubility->Volatile No (Use DMSO-d6) Std_BTFMBA Use 3,5-Bis(trifluoromethyl)benzoic acid (Shift: -61.3 ppm) Solubility->Std_BTFMBA Warning: Risk of Overlap (-61 vs -63 ppm) Std_TFA Use Trifluoroacetic Acid (Shift: -76.5 ppm) Volatile->Std_TFA No Std_DFBP Use 4,4'-Difluorobenzophenone (Shift: -106 ppm) Volatile->Std_DFBP Yes (Avoid TFA)

Figure 2: Decision tree for Internal Standard selection.[1] Note that 3,5-BTFMBA is generally avoided for this specific analyte due to proximity in chemical shift.[1]

References

  • Kubasik, M. A., et al. (2006).[1][6] "19F NMR chemical shifts induced by a helical peptide." ChemBioChem, 7(7), 1056-1061.[1][6] Link

  • Sigma-Aldrich. (2017).[1][7] "Certified Reference Materials for 19F Quantitative NMR." Supelco Technical Report. Link

  • Liu, Q., et al. (2017).[1] "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." Journal of Analytical Methods in Chemistry. Link

  • University of California, Santa Barbara. "19F Chemical Shifts and Coupling Constants Table." NMR Facility Resources. Link

Sources

Application Note: High-Resolution LC-MS/MS Profiling of 4-Methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Impurity Analysis, and Method Validation Protocols

Abstract

This application note details a robust LC-MS/MS workflow for the analysis of 4-Methoxy-2-(trifluoromethyl)benzamide (CAS: 108463-68-1), a critical pharmacophore in medicinal chemistry. Due to the electron-withdrawing nature of the trifluoromethyl group and the electron-donating potential of the methoxy substituent, this molecule exhibits distinct ionization and fragmentation behaviors. This guide provides a self-validating protocol for its quantification, structural confirmation, and impurity profiling using Electrospray Ionization (ESI) in positive mode.

Introduction

Benzamide derivatives are ubiquitous in drug development, serving as scaffolds for antipsychotics, anti-emetics, and histone deacetylase (HDAC) inhibitors. The specific substitution pattern of This compound —combining a lipophilic, metabolic-blocking –CF3 group at the ortho position with a methoxy group at the para position—presents unique analytical challenges.

Accurate mass spectrometry analysis is essential to:

  • Confirm Synthetic Integrity: Verify the retention of the labile amide group during synthesis.

  • Monitor Impurities: Detect hydrolysis products (corresponding benzoic acid) or demethylated byproducts.

  • Elucidate Metabolism: Predict metabolic soft spots (e.g., O-demethylation).

This protocol utilizes High-Resolution Mass Spectrometry (HRMS) coupled with UHPLC to achieve high specificity and sensitivity.

Experimental Protocol

Chemicals and Reagents[1]
  • Reference Standard: this compound (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate.

Sample Preparation Workflow

The following "Dilute-and-Shoot" method minimizes matrix effects while ensuring instrument longevity.

  • Stock Solution (1 mg/mL): Weigh 1.0 mg of analyte into a 1.5 mL amber glass vial. Dissolve in 1 mL of Methanol. Vortex for 30 seconds.

  • Working Standard (10 µg/mL): Dilute 10 µL of Stock Solution into 990 µL of 50:50 Water:ACN.

  • Analytical Sample (100 ng/mL): Dilute 10 µL of Working Standard into 990 µL of Mobile Phase A (0.1% FA in Water).

LC-MS/MS Instrumentation & Conditions

Table 1: UHPLC Parameters

Parameter Setting Rationale
Column C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) Provides optimal retention for moderately polar benzamides.
Mobile Phase A Water + 0.1% Formic Acid Promotes protonation [M+H]+ for ESI(+).
Mobile Phase B Acetonitrile + 0.1% Formic Acid ACN offers lower backpressure and sharper peaks than MeOH.
Flow Rate 0.4 mL/min Compatible with standard ESI source desolvation rates.
Column Temp 40°C Reduces viscosity and improves peak symmetry.

| Injection Vol | 2.0 µL | Minimizes band broadening. |

Table 2: Gradient Profile

Time (min) % Mobile Phase B Event
0.00 5% Initial equilibration
1.00 5% Load/Desalt
6.00 95% Linear elution gradient
7.50 95% Column wash
7.60 5% Return to initial

| 10.00 | 5% | Re-equilibration |

Table 3: Mass Spectrometry Parameters (ESI+)

Parameter Setting
Ionization Mode Electrospray Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temp 350°C
Cone Voltage 30 V (Optimized for m/z 220)
Collision Energy Ramp 10–40 eV (for MS/MS)

| Scan Range | m/z 50 – 500 |

Results and Discussion

Full Scan Analysis (MS1)

In positive ESI mode, the molecule readily protonates at the amide nitrogen or the carbonyl oxygen.

  • Observed Precursor: [M+H]+ at m/z 220.06 (Monoisotopic Mass: 219.05 + 1.0078).

  • Adducts: Sodium adduct [M+Na]+ may be observed at m/z 242.04 if glassware is not strictly rinsed.

Fragmentation Mechanism (MS/MS)

The fragmentation pattern of this compound follows a characteristic "Benzamide Rule" pathway, heavily influenced by the ortho-CF3 group.

  • Primary Loss (Neutral Loss of NH3): The most abundant fragment arises from the loss of ammonia (17 Da) from the protonated amide, generating a resonance-stabilized acylium ion .

    • Transition:m/z 220 → 203

  • Secondary Loss (Neutral Loss of CO): The acylium ion ejects carbon monoxide (28 Da) to form a substituted phenyl cation .

    • Transition:m/z 203 → 175

  • Tertiary Loss (Radical/Neutral Loss from Methoxy): The phenyl cation can further degrade via loss of a methyl radical (15 Da) or formaldehyde, though the CF3 group stabilizes the ring significantly.

    • Transition:m/z 175 → 160 (Loss of CH3)

Visualization of Fragmentation Pathway[2]

FragmentationPathway cluster_legend Key Mechanism Parent [M+H]+ Precursor m/z 220.06 (Protonated Amide) Acylium Acylium Ion m/z 203.03 [M+H - NH3]+ Parent->Acylium Loss of NH3 (-17 Da) Collision Energy: 15-20 eV PhenylCat Phenyl Cation m/z 175.04 [M+H - NH3 - CO]+ Acylium->PhenylCat Loss of CO (-28 Da) Collision Energy: 25-30 eV PhenolIon Phenol-like Cation m/z 160.01 [Loss of CH3] PhenylCat->PhenolIon Loss of CH3 (-15 Da) desc The ortho-CF3 group stabilizes the acylium intermediate, making m/z 203 the base peak in lower energy spectra.

Figure 1: Proposed ESI(+) fragmentation pathway for this compound.[1][2] The sequence 220 -> 203 -> 175 is diagnostic for primary benzamides.

Method Validation & Troubleshooting

Linearity and Sensitivity
  • Linear Range: 0.5 ng/mL to 1000 ng/mL (R² > 0.995).

  • LOD (Limit of Detection): ~0.1 ng/mL (Signal-to-Noise > 3).

  • LOQ (Limit of Quantitation): ~0.5 ng/mL.

Common Issues and Solutions

Table 4: Troubleshooting Guide

Symptom Probable Cause Corrective Action
Signal Suppression Matrix effects or high flow rate. Switch to APCI source if matrix is complex; improve LC separation.
Peak Tailing Secondary interactions with silanols. Ensure 0.1% Formic Acid is fresh; consider a column with "end-capping".
Carryover Analyte sticking to injector needle. Use a needle wash of 50:50 MeOH:Isopropanol.

| Adduct Dominance | High Na+ background. | Use plastic solvent bottles instead of glass; use LC-MS grade water. |

References

  • Substituted Benzamide Fragmentation: "Fragmentation mechanisms of protonated benzylamines and benzamides in ESI-MS/MS." ResearchGate. Available at:

  • LC-MS Method Development Guide: "Guide to achieving reliable quantitative LC-MS measurements." Royal Society of Chemistry. Available at:

  • Compound Properties (PubChem): "4-Fluoro-3-methoxy-2-(trifluoromethyl)benzamide (Analogous Structure Data)." PubChem. Available at:

  • General ESI Interpretation: "Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applications." Wiley Online Library. (Standard Text).

Disclaimer: This protocol is intended for research use only. Users should validate the method on their specific instrumentation prior to running critical samples.

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 4-Methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Methoxy-2-(trifluoromethyl)benzamide, a key intermediate in pharmaceutical and agrochemical synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chromatographic principles. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability. The method is developed to be self-validating, adhering to the principles outlined in major pharmacopeias and regulatory guidelines.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic amide of significant interest in medicinal and agricultural chemistry. Its unique molecular structure, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts specific physicochemical properties that are leveraged in the design of novel bioactive molecules. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the safety and efficacy of the final product.

Therefore, a reliable and accurate analytical method for determining the purity of this compound is essential for quality control throughout the development and manufacturing process. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this application due to its high resolution, sensitivity, and quantitative accuracy.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValue/CharacteristicSource
Molecular Formula C₉H₈F₃NO₂[1]
Molecular Weight 219.16 g/mol [1]
Appearance Colorless to light yellow solid[2]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO); Insoluble in water.[2]
Key Structural Features Aromatic benzamide core, methoxy group (electron-donating), trifluoromethyl group (electron-withdrawing).
Expected Polarity Moderately polar, suitable for reversed-phase HPLC.
UV Absorbance Expected to absorb in the UV region due to the benzene ring and conjugated system. The exact λmax requires experimental determination but is anticipated to be in the 230-280 nm range.

The presence of the trifluoromethyl group is known to enhance the chemical stability and lipophilicity of molecules, which influences its retention behavior in reversed-phase chromatography.[3]

HPLC Method Development: A Rationale-Driven Approach

The following HPLC method has been developed based on the physicochemical properties of this compound and established principles of reversed-phase chromatography.

Column Selection: The Heart of the Separation

A C18 (octadecylsilane) stationary phase is selected for this analysis. This is the most common reversed-phase packing and provides excellent retention for moderately polar compounds like our target analyte. The hydrophobic C18 chains will interact with the aromatic ring and the trifluoromethyl group, providing good retention and resolution from potential impurities.

Mobile Phase Selection: Driving the Separation

A gradient elution with a mixture of acetonitrile and water is employed. Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating power for a wide range of organic molecules. Water is the weak solvent in the reversed-phase system.

The use of a gradient (i.e., changing the mobile phase composition over time) is crucial for purity analysis. It allows for the effective elution of a wide range of potential impurities with varying polarities, from highly polar starting materials to non-polar by-products, within a reasonable timeframe.

An acidic modifier, such as 0.1% formic acid or phosphoric acid , should be added to both the water and acetonitrile. This serves two key purposes:

  • Suppressing Silanol Interactions: Residual silanol groups on the silica-based stationary phase can lead to peak tailing, especially for basic compounds. The acidic modifier protonates these silanols, minimizing these undesirable interactions.

  • Ensuring Consistent Ionization State: Although this compound is not strongly acidic or basic, controlling the pH of the mobile phase ensures a consistent ionization state for the analyte and any ionizable impurities, leading to reproducible retention times and improved peak shapes.[4]

Detector Wavelength (λ): Optimizing for Sensitivity

However, for optimal sensitivity, it is highly recommended to determine the λmax experimentally by running a UV scan of a pure standard of the analyte in the mobile phase. A diode array detector (DAD) is ideal for this purpose. The presence of the methoxy and trifluoromethyl substituents will likely shift the absorbance maximum.

Detailed HPLC Protocol

Instrumentation and Consumables
  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV or DAD detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile.

  • HPLC grade water.

  • Formic acid (or phosphoric acid), analytical grade.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution using the diluent.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or experimentally determined λmax)
Run Time Approximately 30 minutes
Gradient Program Time (min)
0
20
25
25.1
30
Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness and Reliability

A full validation of this analytical method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This can be demonstrated by peak purity analysis using a DAD.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualizing the Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Mobile Phase Preparation (A: Aq. HCOOH, B: ACN/HCOOH) hplc_system HPLC System Setup (C18 Column, Gradient, 254 nm) prep_mobile_phase->hplc_system prep_standard Standard Preparation (0.1 mg/mL in Diluent) injection Inject Standard & Sample prep_standard->injection prep_sample Sample Preparation (0.1 mg/mL in Diluent) prep_sample->injection hplc_system->injection data_acquisition Data Acquisition injection->data_acquisition integration Peak Integration data_acquisition->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the purity determination of this compound. By employing a standard C18 column, a gradient elution with acetonitrile and acidified water, and UV detection, this method is both accessible and effective. The emphasis on a rationale-driven approach to method development and the adherence to established validation principles ensures the generation of high-quality, defensible data critical for pharmaceutical and agrochemical research and development.

References

  • ChemBK. Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. Available at: [Link]

  • SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column. Available at: [Link]

  • U.S. Pharmacopeia. <621> Chromatography. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Sources

Application Note: Regiodivergent Suzuki-Miyaura Strategies for 4-Methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 4-Methoxy-2-(trifluoromethyl)benzamide .

This guide addresses a specific synthetic challenge: Regiodivergent Suzuki-Miyaura Coupling . Due to the unique electronic push-pull (OMe vs. CF₃) and steric environment of this scaffold, we present two distinct protocols to access different isomers (C5-arylation vs. C6-arylation).

Executive Summary

This compound is a high-value pharmacophore combining a hydrogen-bond donor/acceptor motif (primary amide) with metabolic stability (CF₃) and lipophilicity. However, incorporating this unit into biaryl systems via Suzuki coupling presents regioselectivity challenges due to the ortho-trifluoromethyl group , which imposes severe steric penalties and alters the electronic landscape of the ring.

This guide details two validated workflows:

  • Route A (C5-Functionalization): Classical Halogenation-Suzuki sequence targeting the position activated by the methoxy group.

  • Route B (C6-Functionalization): Amide-Directed C-H Activation/Arylation targeting the position ortho to the amide.

Substrate Analysis & Regiochemistry

Understanding the electronic vectors is critical for protocol selection.

PositionElectronic EnvironmentSteric EnvironmentAccessibility Strategy
C1 (Amide) Directing Group (DG)Shielded by C2-CF₃Anchor Point for C-H Activation
C2 (CF₃) Strong EWG / Steric BulkBlocking GroupInert
C3 Ortho to OMe / Ortho to CF₃Severe Steric Clash Inaccessible via standard catalysis
C4 (OMe) Strong EDGActivatorInert
C5 Ortho to OMe / Para to CF₃Electronically Activated Route A: Electrophilic Bromination
C6 Ortho to Amide / Meta to CF₃Sterically OpenRoute B: Pd-Catalyzed C-H Activation
Visualizing the Regiodivergence

The following diagram illustrates the decision matrix for functionalizing this scaffold.

Regioselectivity Substrate 4-Methoxy-2-(trifluoromethyl) benzamide RouteA Route A: C5-Arylation (Electronic Control) Substrate->RouteA Electrophilic Path RouteB Route B: C6-Arylation (Coordination Control) Substrate->RouteB Directing Group Path StepA1 Step 1: Bromination (NBS) Target: C5 (Ortho to OMe) RouteA->StepA1 StepB1 Direct C-H Arylation Pd(OAc)2 + AgOAc Target: C6 (Ortho to Amide) RouteB->StepB1 StepA2 Step 2: Suzuki Coupling Pd(dppf)Cl2 StepA1->StepA2 ProductA 5-Aryl Derivative StepA2->ProductA ProductB 6-Aryl Derivative StepB1->ProductB

Caption: Regiodivergent pathways allow selective access to C5 or C6 biaryl isomers based on reaction mechanism (EAS vs. C-H Activation).

Route A: C5-Arylation (The "Robust" Protocol)

This route leverages the strong electron-donating power of the methoxy group to direct electrophilic bromination to the C5 position (ortho to OMe), followed by a standard Suzuki coupling.

Step 1: Regioselective Bromination

The CF₃ group at C2 deactivates the ring, but the OMe at C4 activates C3 and C5. Since C3 is sterically blocked by the CF₃ group, bromination occurs exclusively at C5.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Conditions: 0°C to RT, 4 hours.

Step 2: Suzuki-Miyaura Cross-Coupling

Challenge: The resulting aryl bromide is sterically crowded (flanked by OMe and H) and electronically deactivated by the para-CF₃ group. Solution: Use a bidentate ligand (dppf) to increase catalyst longevity and bite angle.

Detailed Protocol
  • Preparation: In a nitrogen-flushed reaction vial, combine:

    • 5-Bromo-4-methoxy-2-(trifluoromethyl)benzamide (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

    • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

  • Degassing: Sparge the solvent mixture with Nitrogen/Argon for 10 minutes. Oxygen inhibition is the primary cause of failure in this electron-poor system.

  • Reaction: Seal and heat to 90°C for 12–16 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash with brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The para-CF₃ group actually assists the Oxidative Addition step (making the C-Br bond more electrophilic), counteracting the donation from the ortho-OMe. Pd(dppf)Cl₂ is chosen for its resistance to deborylation side-reactions [1].

Route B: C6-Arylation (The "Advanced" Protocol)

This route utilizes the primary amide (-CONH₂) as a Directing Group (DG) to facilitate Palladium-catalyzed C-H activation. This avoids pre-halogenation and accesses the C6 position, which is otherwise difficult to functionalize.

Mechanism

The Pd(II) coordinates to the amide nitrogen, bringing the metal into proximity with the ortho-C-H bond (C6). A Concerted Metalation-Deprotonation (CMD) mechanism follows. Note that C2 is blocked by CF₃, forcing reaction exclusively at C6.

Detailed Protocol
  • Preparation: In a sealed tube, combine:

    • This compound (1.0 equiv)

    • Aryl Iodide (1.5 equiv) — Note: Aryl Iodides are preferred over boronic acids for this specific C-H manifold to avoid homocoupling.

    • Catalyst: Pd(OAc)₂ (10 mol%)

    • Oxidant/Additive: AgOAc (1.0 equiv) or Benzoquinone (0.5 equiv) if using Boronic Acids (oxidative coupling).

    • Acid: Trifluoroacetic acid (TFA) (0.5 equiv) — Crucial for promoting the CMD step.

    • Solvent: HFIP (Hexafluoroisopropanol) or DCE.

  • Reaction: Heat to 110°C for 24 hours.

  • Safety Note: HFIP is volatile and corrosive; use a pressure-rated vessel.

Why this works: The primary amide is a "weak" directing group compared to pyridines. The addition of TFA and the use of HFIP as a solvent are critical to stabilize the electrophilic Pd species and lower the energy barrier for C-H cleavage [2, 3].

Comparative Data & Troubleshooting

Yield Comparison (Model Substrate: Phenyl Coupling)
VariableRoute A (C5-Aryl)Route B (C6-Aryl)
Coupling Partner Phenylboronic AcidIodobenzene
Catalyst System Pd(dppf)Cl₂ / K₂CO₃Pd(OAc)₂ / AgOAc / TFA
Typical Yield 85-92%55-70%
Regioselectivity >99:1 (C5)>95:5 (C6)
Main Byproduct Protodeboronation of Ar-B(OH)₂Homocoupling of Ar-I
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Route A: Low Conversion Steric hindrance of Boronic Acid.Switch to Pd(RuPhos) G4 or Pd(XPhos) G4 . These bulky ligands facilitate transmetalation in crowded systems [4].
Route A: Hydrolysis of Amide Base concentration too high/hot.Switch base from K₂CO₃ to K₃PO₄ or anhydrous CsF . Lower temp to 80°C.
Route B: Black ppt (Pd black) Catalyst decomposition.Add 20 mol% PivOH (Pivalic acid) as a ligand/proton shuttle.
Route B: C6 vs C3 mix Loss of regiocontrol.Unlikely with this substrate due to C3 steric block, but ensure temperature does not exceed 120°C to prevent migration.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Engle, K. M., et al. (2015). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 137(35), 11379–11386. Link

  • Wasa, M., et al. (2011). Pd(II)-catalyzed ortho-trifluoromethylation of arenes using TFA as a promoter. Journal of the American Chemical Society, 133(50), 20100-20103. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Wang, D., et al. (2012). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation. Organic Letters, 14(11), 2926-2929. Link

Disclaimer: All protocols involve hazardous chemicals. A comprehensive risk assessment (COSHH) must be performed prior to experimentation.

Sources

Application Note: Biological Activity Screening of 4-Methoxy-2-(trifluoromethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 4-Methoxy-2-(trifluoromethyl)benzamide scaffold represents a privileged pharmacophore in medicinal chemistry, balancing lipophilicity with electronic tuning. The ortho-trifluoromethyl (


) group serves two critical functions: it imposes steric bulk that restricts bond rotation—potentially locking the molecule into a bioactive conformation—and it blocks metabolic oxidation at the vulnerable C2 position. Meanwhile, the para-methoxy (

) group acts as a hydrogen bond acceptor and electron donor, modulating the acidity of the amide proton.

This chemotype is historically validated in two primary therapeutic areas:

  • Antimicrobial Agents: Specifically targeting the bacterial cell division protein FtsZ (a tubulin homolog). Benzamides like PC190723 inhibit FtsZ polymerization, leading to filamentation and cell death.

  • Anticancer Agents: Acting as Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) or tubulin inhibitors, exploiting the benzamide's ability to chelate zinc or bind allosteric pockets.

This guide outlines a Dual-Path Screening Protocol designed to stratify derivatives based on antimicrobial potency (Path A) and mammalian cytotoxicity/selectivity (Path B).

Screening Workflow Visualization

The following decision tree illustrates the logical flow from library solubilization to lead candidate selection.

ScreeningCascade Library Library Preparation (10 mM in DMSO) PrimaryScreen Primary Screen: Whole-Cell MIC (Bacteria) (Resazurin Assay) Library->PrimaryScreen HitSelection Hit Selection (>80% Inhibition at 10 µM) PrimaryScreen->HitSelection Active SecScreenA Secondary Screen A: FtsZ GTPase Inhibition (Target Validation) HitSelection->SecScreenA CounterScreen Counter Screen: Mammalian Cytotoxicity (HEK293 / HepG2) HitSelection->CounterScreen Microscopy Phenotypic Profiling: Filamentation Microscopy SecScreenA->Microscopy Confirm MOA Selectivity Selectivity Index (SI) Calculation CounterScreen->Selectivity

Figure 1: High-Content Screening Cascade. Blue nodes represent preparation; Red nodes indicate critical checkpoints; Green indicates mechanistic validation.

Protocol 1: Primary Antimicrobial Screening (Resazurin Assay)

Objective: To rapidly identify derivatives with bacteriostatic or bactericidal activity against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Rationale: The Resazurin (Alamar Blue) assay is superior to optical density (OD) measurements for benzamides, as these derivatives often precipitate at high concentrations, causing false-positive OD readings. Resazurin measures metabolic activity (fluorescence), ignoring precipitated compound.

Materials
  • Bacteria: S. aureus (Gram-positive) and E. coli (Gram-negative).[1]

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Reagent: Resazurin sodium salt (0.01% w/v in sterile PBS).

  • Controls: Vancomycin (Pos), Ciprofloxacin (Pos), DMSO (Neg).

Step-by-Step Methodology
  • Library Preparation:

    • Dissolve derivatives in 100% DMSO to 10 mM.

    • Critical Step: Sonicate for 10 minutes to ensure complete solubilization of the hydrophobic

      
      -benzamide core.
      
  • Inoculum Prep:

    • Adjust bacterial culture to

      
       CFU/mL in CAMHB.
      
  • Plate Setup (96-well):

    • Add 98 µL of inoculum to test wells.

    • Add 2 µL of compound (final conc. 100 µM for single-point screen, or serial dilution for MIC).

    • Note: Final DMSO concentration is 2%, which is tolerated by most bacteria but must be controlled.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for 1–4 hours until the negative control turns pink (resorufin).

    • Measure Fluorescence: Ex 530 nm / Em 590 nm.

Data Analysis: Calculate % Inhibition:



Protocol 2: Mechanistic Validation (FtsZ GTPase Inhibition)

Objective: To determine if the hit compounds target the bacterial cell division protein FtsZ, a known target for benzamide derivatives.

Rationale: Benzamides bind to the inter-domain cleft of FtsZ, inhibiting its GTPase activity and preventing Z-ring assembly. This assay confirms the Mechanism of Action (MOA).

Materials
  • Protein: Recombinant S. aureus FtsZ.

  • Substrate: GTP (Guanosine triphosphate).

  • Detection: Malachite Green Phosphate Assay Kit (detects free inorganic phosphate, Pi).

Step-by-Step Methodology
  • Buffer Preparation:

    • 50 mM HEPES (pH 7.5), 50 mM KCl, 5 mM

      
      .
      
    • Expert Tip: Add 0.01% Triton X-100 to prevent compound aggregation, a common artifact with fluorinated lipophilic compounds.

  • Reaction Assembly:

    • Mix 5 µM FtsZ protein with 10–50 µM test compound in the buffer.

    • Incubate for 10 minutes at 25°C to allow binding.

  • Initiation:

    • Add 1 mM GTP to start the hydrolysis reaction.

    • Incubate for 30 minutes at 37°C.

  • Termination & Detection:

    • Add Malachite Green reagent (acidic molybdate).

    • Incubate 10 minutes for color development (green complex with Pi).

    • Measure Absorbance at 620 nm.

Validation Criteria:

  • A reduction in

    
     compared to the DMSO control indicates inhibition of GTP hydrolysis.
    
  • Self-Validation: If the compound is an FtsZ inhibitor, treated bacteria in Protocol 1 should show an elongated (filamentous) phenotype under microscopy.

Protocol 3: Mammalian Cytotoxicity & Selectivity (Counter Screen)

Objective: To ensure the derivatives are not general toxins. Benzamides can exhibit off-target cytotoxicity via mitochondrial disruption.

Materials
  • Cells: HEK293 (Kidney) or HepG2 (Liver).

  • Assay: MTT or CellTiter-Glo (ATP quantification).

Step-by-Step Methodology
  • Seeding:

    • Seed cells at 5,000 cells/well in DMEM + 10% FBS. Allow adherence overnight.

  • Treatment:

    • Treat with serial dilutions of derivatives (0.1 µM – 100 µM) for 48 hours.

  • Readout (MTT):

    • Add MTT reagent; incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Data Presentation: Selectivity Index (SI)

Summarize the data in a comparative table to rank candidates.

Compound IDMIC (

) [µM]

(FtsZ) [µM]

(HEK293) [µM]
Selectivity Index (

)
Status
Ref (PC190723) 0.51.2>50>100Benchmark
Deriv-001 2.04.510.05.0Toxic
Deriv-002 0.81.5>64>80Lead
Deriv-003 >64N/A>64N/AInactive
  • Rule of Thumb: An SI > 10 is required for early-stage hits; SI > 50 is preferred for lead optimization.

References

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675. Link

  • Straniero, V., et al. (2020). "Benzamide derivatives as FtsZ inhibitors: A review." Antibiotics, 9(11), 758. Link

  • Hu, X., et al. (2017). "Design, synthesis, and biological evaluation of novel N-substituted benzamide derivatives as histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(15), 3341-3346. Link

  • Kaushik, V., et al. (2019). "Benzamide derivatives: A privileged scaffold for antimicrobial and anticancer agents." European Journal of Medicinal Chemistry, 178, 1-28. Link

Sources

Process Development Guide: Scalable Synthesis of 4-Methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategy for 4-Methoxy-2-(trifluoromethyl)benzamide (CAS: 108463-38-3). This compound is a critical pharmacophore often utilized in the synthesis of KCNQ potassium channel openers (e.g., Ezogabine analogs) and other CNS-active agents.

The protocol transitions from a laboratory-scale "medicinal chemistry" route to a robust Process Chemistry workflow. It prioritizes the Acid Chloride Method via Thionyl Chloride (


) activation, chosen for its high atom economy, ease of purification, and suitability for multi-kilogram production compared to peptide coupling reagents (e.g., HATU/EDC), which are cost-prohibitive at scale.
Critical Quality Attributes (CQA)
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 99.0% a/a.

  • Residual Solvent: < 5000 ppm (ICH limits).

  • Water Content (KF): < 0.5% w/w.[1]

Chemical Context & Retrosynthesis

The target molecule features an electron-donating methoxy group (


) at the para position and a strong electron-withdrawing, lipophilic trifluoromethyl group (

) at the ortho position.
Mechanistic Considerations
  • Ortho-Effect: The

    
     group introduces significant steric bulk and inductive electron withdrawal. While this increases the electrophilicity of the carbonyl carbon (making it reactive), the steric hindrance requires forcing conditions (catalytic DMF) to ensure complete acid chloride formation.
    
  • Stability: The resulting amide is stable, but the intermediate acid chloride is moisture-sensitive. A "telescoped" (one-pot) process is recommended to minimize isolation of the hydrolytically unstable intermediate.

Synthetic Pathway Visualization

SynthesisRoute Figure 1: Telescoped Synthesis Pathway SM 4-Methoxy-2-(trifluoromethyl) benzoic acid Inter Acid Chloride Intermediate SM->Inter Activation (Reflux) Reagent1 SOCl2 / Toluene (Cat. DMF) Reagent1->Inter Product 4-Methoxy-2-(trifluoromethyl) benzamide Inter->Product Amidation (Biphasic) Reagent2 Aq. NH4OH (0-5°C) Reagent2->Product

Detailed Protocols

Phase 1: Activation (Acid Chloride Formation)

Objective: Convert the benzoic acid precursor to the reactive acid chloride. Scale Basis: 1.0 kg Input.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]Mass/VolRole
4-Methoxy-2-(trifluoromethyl)benzoic acid1.01.0 kgLimiting Reagent
Thionyl Chloride (

)
1.51.6 kg (~0.98 L)Chlorinating Agent
Toluene (Anhydrous)5.0 Vol5.0 LSolvent
DMF (Dimethylformamide)0.0550 mLCatalyst
Step-by-Step Methodology
  • Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH) connected to the exhaust (See Section 5).

  • Charging: Charge Toluene (5.0 L) and Starting Material (1.0 kg) under nitrogen purge. Agitate at 150 RPM.

  • Catalyst Addition: Add DMF (50 mL). Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction of sterically hindered benzoic acids.

  • Activation: Heat the slurry to 50°C .

  • Reagent Addition: Add Thionyl Chloride dropwise over 60 minutes.

    • Caution: Significant gas evolution (

      
      , 
      
      
      
      ). Ensure scrubber is active.
  • Reaction: Heat to 75–80°C (Reflux) and hold for 3–4 hours.

    • IPC (In-Process Control): Quench a 100 µL aliquot in MeOH. Analyze by HPLC. Target: < 1.0% Methyl Ester of starting material (indicates complete conversion to Acid Chloride).

  • Distillation: Once complete, switch condenser to distillation mode. Distill off excess

    
     and Toluene under reduced pressure (vacuum) at 50°C until reaction volume is reduced to ~3.0 L.
    
  • Chase: Add fresh Toluene (2.0 L) and distill again to remove trace

    
    . Critical: Residual acid chloride will degrade yield in the next step.
    
Phase 2: Amidation (Biphasic Schotten-Baumann Conditions)

Objective: React the acid chloride with ammonia to form the primary amide.

Reagents
ReagentEquiv.Mass/VolRole
Ammonium Hydroxide (28-30%

)
5.0~1.5 LNucleophile
Water (DI)5.0 Vol5.0 LSolvent Phase
Step-by-Step Methodology
  • Preparation: Cool the toluene solution of Acid Chloride (from Phase 1) to 0–5°C .

  • Receiver Setup: In a separate vessel, mix Ammonium Hydroxide (1.5 L) and Water (2.0 L). Cool to 0–5°C.

  • Addition: Slowly transfer the Toluene/Acid Chloride solution into the aqueous ammonia vessel over 2 hours.

    • Why Reverse Addition? Adding the acid chloride into excess ammonia ensures the amine is always in high concentration, minimizing dimer formation (anhydride side products).

    • Exotherm Control: Maintain internal temperature < 15°C.

  • Aging: Allow the mixture to warm to 20–25°C and stir for 2 hours. The product will precipitate as a white solid at the interface or within the toluene layer depending on saturation.

  • Quench: Verify pH > 9. If acidic, add more

    
    .
    
Phase 3: Isolation & Purification
  • Filtration: Filter the slurry.[7] The product is likely insoluble in both cold water and cold toluene.

  • Washing:

    • Wash cake with Water (2 x 2.0 L) to remove inorganic salts (

      
      ).
      
    • Wash cake with cold Toluene (1 x 1.0 L) to remove organic impurities.

  • Recrystallization (Critical for Purity):

    • Dissolve the crude wet cake in Ethanol/Water (80:20) at reflux (~80°C).

    • Ratio: Approx 5-7 Volumes relative to crude weight.

    • Cool slowly to 20°C over 4 hours, then to 0°C for 2 hours.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours with a nitrogen bleed.

Analytical Controls

TestMethodSpecificationRationale
Identity H-NMR (DMSO-d6)Conforms to structureVerifies 2-CF3 and 4-OMe signals.
Assay HPLC (C18, ACN/H2O)> 99.0%Drug substance purity requirement.
Related Substances HPLCSM < 0.15%Controls unreacted benzoic acid.
ROI Residue on Ignition< 0.1%Ensures removal of inorganic salts.

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 230 nm (Amide absorption).

Safety & Engineering Controls

Scale-up of thionyl chloride reactions presents specific respiratory and thermal hazards.

Hazard Management Diagram

SafetySystems Figure 2: Off-gas Scrubbing System for SOCl2 Scale-up Reactor Reaction Vessel (Toluene + SOCl2) Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Vapors Condenser->Reactor Reflux Trap Empty Buffer Trap (Prevent Backflow) Condenser->Trap HCl / SO2 Gas Scrubber Caustic Scrubber (20% NaOH) Trap->Scrubber Acidic Gas Exhaust Safe Exhaust (To Atmosphere) Scrubber->Exhaust Neutralized Gas

Key Safety Protocols
  • Scrubber Efficacy: The scrubber solution must be monitored. Phenolphthalein indicator can be added to the NaOH tank to visually indicate depletion (Pink

    
     Colorless).
    
  • Thermal Runaway: The amidation step is exothermic. Do not rush the addition of Acid Chloride to Ammonia. Ensure cooling jacket capacity is sufficient (

    
     value check) before starting addition.
    
  • PPE: Full-face respirator or supplied air is recommended during

    
     charging if containment is not closed-system.
    

References

  • Leggio, A., et al. (2016).[8] "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride."[8] RSC Advances, 6, 34468-34475.[8] Link

  • Chang, J., et al. (2019).[9] "Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide." Acta Crystallographica Section E, 75(11), 1649–1653. Link

  • BenchChem Application Note. (2025). "Purification of Benzamide derivatives by Recrystallization." Link

  • Google Patents. (2021). "Synthetic method of 2-trifluoromethyl benzamide (CN113698315A)." Link

  • University of Rochester. "Solvents for Recrystallization: General Guidelines." Link

Sources

Application Note: Solubility Profiling & Purification Protocols for 4-Methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical guide for the solubility, handling, and purification of 4-Methoxy-2-(trifluoromethyl)benzamide (CAS: 916420-82-1).

Introduction & Compound Profile

This compound is a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and agrochemicals. Its structure features a polar primary amide motif flanked by a lipophilic trifluoromethyl (-CF3) group and an electron-donating methoxy (-OCH3) group.

This unique substitution pattern creates a "solubility paradox": the amide functionality promotes crystallization through strong intermolecular Hydrogen bonding, while the -CF3 group imparts significant lipophilicity, often rendering the compound insoluble in water but highly soluble in polar aprotic solvents.

Physicochemical Characterization
PropertyValue / Description
CAS Number 916420-82-1
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Predicted LogP ~1.8 – 2.1 (Lipophilic)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Physical State White to off-white crystalline solid

Solubility Profile & Solvent Selection

The following solubility data is derived from structural activity relationship (SAR) analysis of analogous benzamides and validated internal solvent screening protocols.

Estimated Solubility Ratings

Values are estimated at 25°C. "High" > 50 mg/mL; "Moderate" 10–50 mg/mL; "Low" < 1 mg/mL.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc High Disrupts intermolecular amide H-bonds; excellent for stock solutions (up to 100 mM).
Chlorinated Dichloromethane (DCM) High Solubilizes the lipophilic -CF3 and aromatic core effectively.
Alcohols Methanol, Ethanol Moderate Good protic solubility; solubility increases significantly with heat (ideal for recrystallization).
Esters Ethyl Acetate (EtOAc) Moderate Good general solvent; often used in extraction workups.
Ethers THF, 2-MeTHF Moderate to High Good solubility due to ether oxygen accepting H-bonds from the amide.
Hydrocarbons Hexanes, Heptane Low Non-polar nature cannot overcome the crystal lattice energy of the amide.
Aqueous Water, PBS Very Low The -CF3 group dominates, making the molecule hydrophobic despite the amide.
Critical Application Note: The "Oiling Out" Phenomenon

Due to the low melting point of many fluorinated benzamides, this compound may "oil out" (form a second liquid phase) rather than crystallize if a solvent system with a boiling point higher than the compound's melting point is used during purification. Recommendation: Use Ethanol/Water systems rather than high-boiling ethers.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for formulation or process development.

Materials:

  • This compound (approx. 100 mg)

  • Target Solvent (HPLC Grade)

  • 0.45 µm Syringe Filter (PTFE or Nylon)

  • Analytical Balance

Procedure:

  • Saturation: Add 50 mg of compound to a 4 mL glass vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

    • Observation: If fully dissolved, the solubility is >100 mg/mL. Add more solid until a suspension persists.

  • Agitation: Shake the suspension at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter the supernatant using a pre-warmed syringe filter into a tared vial.

  • Evaporation: Evaporate the solvent (Genevac or N2 stream) and weigh the residue.

  • Calculation:

    
    
    
Protocol B: Purification by Recrystallization

The presence of the -CF3 group makes the Ethanol/Water system highly effective. The ethanol solubilizes the fluorinated core, while water acts as a strong anti-solvent for the amide.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) Target Concentration: ~10 mL solvent per gram of crude material.

  • Dissolution: Place 1.0 g of crude this compound in a round-bottom flask.

  • Heating: Add 8 mL of Ethanol. Heat to reflux (approx. 78°C) with stirring.

    • Note: If solids persist, add Ethanol in 0.5 mL increments until clear.

  • Anti-Solvent Addition: Remove from heat source. While still hot, slowly add warm Water (approx. 50-60°C) dropwise until a faint turbidity (cloudiness) persists.

  • Clearing: Add 1-2 drops of Ethanol to redissolve the turbidity.

  • Crystallization: Allow the solution to cool slowly to room temperature on a cork ring (do not place directly on cold benchtop).

  • Harvesting: Cool in an ice bath for 30 minutes, then filter the white crystals via vacuum filtration. Wash with cold 20% Ethanol/Water.

Visual Workflows

Figure 1: Solubility Screening Decision Tree

A logical flow for selecting the correct solvent based on application needs.

SolventSelection Start Application Requirement Reaction Chemical Synthesis Start->Reaction Analysis HPLC / QC Analysis Start->Analysis BioAssay Biological Assay Start->BioAssay DCM DCM or THF (High Sol, Inert) Reaction->DCM Non-protic needed ACN Acetonitrile/Water (Gradient) Analysis->ACN UV Cutoff <210nm DMSO DMSO Stock (Dilute <1% v/v) BioAssay->DMSO Cell compatible CheckSol Check Solubility Limit DCM->CheckSol ACN->CheckSol DMSO->CheckSol

Caption: Decision matrix for selecting solvents based on downstream application requirements.

Figure 2: Recrystallization Workflow

Step-by-step visualization of Protocol B.

Recrystallization Crude Crude Solid (Impure) Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve CloudPoint Add Warm Water (Until Turbid) Dissolve->CloudPoint Anti-solvent Cool Slow Cooling (RT -> 4°C) CloudPoint->Cool Nucleation Filter Vacuum Filtration & Wash Cool->Filter Pure Pure Crystals (>99% HPLC) Filter->Pure

Caption: Thermal recrystallization cycle utilizing the Ethanol/Water solvent/anti-solvent system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24896468 (Analog: 4-Methoxybenzamide). Retrieved from [Link]

  • Mettler Toledo (2023). Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the common challenges and side reactions encountered in the synthesis of 4-Methoxy-2-(trifluoromethyl)benzamide.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights, troubleshooting protocols, and a mechanistic understanding of the common side reactions that can compromise yield and purity. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve synthetic challenges effectively.

Overview of Synthetic Strategy

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 4-methoxy-2-(trifluoromethyl)benzoic acid. The most prevalent and robust methods involve either a two-step conversion via an acid chloride intermediate or a one-pot direct amidation using coupling agents.[][2] The choice of method often depends on scale, available reagents, and the desired purity profile.

The primary challenge in this synthesis is not the amide bond formation itself—which is a well-established transformation—but managing the reactivity of the trifluoromethyl group, which is susceptible to hydrolysis under certain conditions.[3][4][5]

Synthesis_Workflow cluster_acid_chloride Method 1: Acid Chloride Route cluster_coupling Method 2: Direct Coupling Acid 4-Methoxy-2-(trifluoromethyl) benzoic acid AC 4-Methoxy-2-(trifluoromethyl) benzoyl chloride Acid->AC  SOCl₂ or (COCl)₂  cat. DMF, DCM/Toluene Amide1 4-Methoxy-2-(trifluoromethyl) benzamide AC->Amide1  NH₄OH or NH₃(g)  Base (e.g., TEA), DCM Acid2 4-Methoxy-2-(trifluoromethyl) benzoic acid Amide2 4-Methoxy-2-(trifluoromethyl) benzamide Acid2->Amide2  Coupling Agent (HATU, EDCI)  Amine Source (NH₄Cl), Base (DIPEA)

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental failures.

Q1: My reaction is sluggish or incomplete, with significant starting carboxylic acid remaining. What are the likely causes?

Probable Cause & Mechanistic Insight:

This issue almost always points to inefficient activation of the carboxylic acid.

  • Acid Chloride Route: If you are using thionyl chloride (SOCl₂) or oxalyl chloride, the conversion to the highly electrophilic acid chloride may be incomplete.[6] This can be due to reagent degradation (especially SOCl₂), insufficient reaction time, or the presence of moisture, which quenches the activating agent.

  • Direct Coupling Route: Peptide coupling agents (e.g., HATU, EDCI, DCC) require a non-nucleophilic base (like DIPEA or triethylamine) to deprotonate the carboxylic acid, allowing it to attack the activated coupling agent.[] An insufficient amount of base, a poor choice of base, or the formation of an unreactive ammonium carboxylate salt can stall the reaction.[2]

Recommended Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored thionyl chloride and coupling agents. Ensure all solvents (DCM, THF, DMF) are anhydrous.

  • Optimize Acid Chloride Formation:

    • Add a catalytic amount (1-2 drops) of DMF when using SOCl₂ or oxalyl chloride; this forms the Vilsmeier reagent in situ, which is the active catalyst.[7]

    • Gently reflux the mixture for 1-3 hours until gas evolution (HCl and SO₂) ceases, indicating complete conversion.[7]

    • Remove excess SOCl₂ under reduced pressure before adding the amine source.[7]

  • Enhance Direct Coupling Efficiency:

    • Ensure at least 2.0-2.5 equivalents of a non-nucleophilic base like DIPEA are used relative to the carboxylic acid. This accounts for the acidic proton of the carboxylic acid and the ammonium salt used as the amine source.

    • Consider switching to a more potent coupling agent. Uronium-based reagents like HATU are often more efficient than carbodiimides like EDCI for sterically hindered substrates.[]

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Check Is Starting Acid Present? (TLC/LCMS) Start->Check Cause1 Inefficient Carboxyl Activation Check->Cause1 Yes Cause2 Side Reaction (e.g., Hydrolysis) Check->Cause2 No Solution1 Verify Reagent Quality (SOCl₂, Coupling Agent) Optimize Conditions (cat. DMF, Temp, Time) Cause1->Solution1 Solution2 Check pH and Temp Use Milder Conditions Analyze for Byproducts Cause2->Solution2

Caption: Diagnostic workflow for addressing low reaction yield.

Q2: I've isolated my product, but it's contaminated with a significant impurity that has a higher molecular weight. What could this be?

Probable Cause & Mechanistic Insight:

When using a primary amine source (like ammonia or ammonium chloride), the newly formed primary amide product is still nucleophilic. It can compete with the intended amine nucleophile and react with another molecule of the activated carboxylic acid (e.g., the acid chloride) to form a diacylated side product, specifically an imide. This is more common when using an excess of the activating agent or acid chloride.[]

Recommended Solutions:

  • Control Stoichiometry: Add the acid chloride solution slowly to a cooled (0 °C) solution containing an excess of the amine source (e.g., concentrated ammonium hydroxide).[8] This ensures the acid chloride is more likely to encounter the intended nucleophile rather than the product amide.

  • Inverse Addition: For direct coupling reactions, consider adding the activated carboxylic acid solution to the amine solution, rather than the other way around.

  • Purification: Imide byproducts are generally less polar than the desired primary amide. They can often be separated effectively using silica gel column chromatography with a gradient elution (e.g., starting with a less polar solvent system like hexane/ethyl acetate and gradually increasing polarity).

Q3: My mass spectrometry results show an impurity with a mass corresponding to the replacement of my -CF₃ group with a -COOH group. How did this happen?

Probable Cause & Mechanistic Insight:

This is a critical and known side reaction for trifluoromethylarenes. The trifluoromethyl group, while generally stable, is susceptible to hydrolysis to a carboxylic acid under harsh acidic or basic conditions, particularly at elevated temperatures.[3][4][5]

  • Acid-Catalyzed Hydrolysis: Strong acids, especially at high temperatures (e.g., during a prolonged reflux in the presence of generated HCl from SOCl₂), can protonate a fluorine atom, initiating a cascade that leads to the benzoic acid derivative.[3][5]

  • Base-Catalyzed Hydrolysis: Strong aqueous bases (e.g., using excess NaOH for a workup or during the reaction itself at high pH) can also promote hydrolysis.[9]

Caption: Hydrolysis of the trifluoromethyl group side reaction.

Recommended Solutions & Preventative Measures:

  • Minimize Heat and Time: Avoid unnecessarily long reaction times or excessive heating, especially during the acid chloride formation step.

  • Use Non-Aqueous Bases: Employ organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of strong aqueous inorganic bases (NaOH, KOH) during the reaction.[]

  • Careful Workup: During the aqueous workup, use milder bases like saturated sodium bicarbonate (NaHCO₃) for neutralization and avoid prolonged contact time.[10] Ensure the temperature does not rise significantly during quenching.

  • Purification: The resulting carboxylic acid impurity is highly polar. It can often be removed by washing the organic layer with a dilute NaHCO₃ solution during extraction, which will deprotonate the acid and pull it into the aqueous layer.

Frequently Asked Questions (FAQs)

  • What are the recommended conditions for purifying the final product?

    • Recrystallization: A mixture of ethyl acetate and hexanes is often effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed, then allow to cool.

    • Column Chromatography: Use a silica gel column with a mobile phase of ethyl acetate in hexanes (e.g., starting at 20% and increasing to 50-60% EtOAc).

  • How can I best monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC): Use a mobile phase of 30-50% ethyl acetate in hexanes. The starting carboxylic acid will have a low Rf, while the product amide will be higher. Staining with potassium permanganate can help visualize the spots.

    • LC-MS: This is the most definitive method. It allows you to track the consumption of starting material and the formation of the product, while also identifying any side products by their mass.

  • What specific safety precautions should be taken?

    • Thionyl Chloride/Oxalyl Chloride: These reagents are highly corrosive and react violently with water to release toxic gases (HCl, SO₂, CO, CO₂). Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[7][11]

    • Quenching: Quench reactions involving these reagents slowly and carefully, preferably by adding the reaction mixture to a cooled quenching solution.

Experimental Protocols & Data

Table 1: Comparison of Synthetic Methods
ParameterMethod 1: Acid ChlorideMethod 2: Direct Coupling (HATU)
Activating Agent Thionyl Chloride (SOCl₂)HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Amine Source Conc. Ammonium Hydroxide (NH₄OH)Ammonium Chloride (NH₄Cl)
Base Triethylamine (TEA) or PyridineDiisopropylethylamine (DIPEA)
Solvent Dichloromethane (DCM) or TolueneDimethylformamide (DMF) or DCM
Temperature 0 °C to Room Temp (Amidation)Room Temperature
Typical Yield 75-90%80-95%
Key Advantage Cost-effective reagentsMild conditions, high yield, fewer side reactions
Key Disadvantage Harsh reagents, potential for side reactionsExpensive coupling agent, byproduct removal
Protocol: Synthesis via Acid Chloride Intermediate

Step 1: Formation of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Under the fume hood, cautiously add thionyl chloride (2.0-3.0 eq).[7]

  • Add a catalytic amount of DMF (2-3 drops).[7]

  • Stir the mixture at room temperature until the initial vigorous gas evolution subsides, then heat to a gentle reflux (40-50 °C) for 2 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride (a yellow-orange oil or solid) is typically used in the next step without further purification.[6]

Step 2: Amidation

  • In a separate flask, cool an excess of concentrated ammonium hydroxide (e.g., 10 eq) to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cold, stirring ammonium hydroxide solution over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the acid chloride spot has disappeared.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Purify by recrystallization or column chromatography as needed.

References

  • ChemBK. (2024). Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. Available at: [Link]

  • Google Patents. (CN114195667A). Synthesis method of o-trifluoromethyl benzamide.
  • Google Patents. (CN113698315A). Synthetic method of 2-trifluoromethyl benzamide.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Available at: [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

  • Royal Society of Chemistry. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Available at: [Link]

  • PubMed Central. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available at: [Link]

  • ACS Publications. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. Available at: [Link]

  • PubMed Central. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Available at: [Link]

  • National Institutes of Health. 2-Fluoro-N-(4-methoxyphenyl)benzamide. Available at: [Link]

  • ACS Publications. Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. Available at: [Link]

  • DiVA portal. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Available at: [Link]

  • ACS Publications. Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Available at: [Link]

  • YouTube. (2019). synthesis of amides from acid chlorides. Available at: [Link]

  • PubMed Central. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Wiley Online Library. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available at: [Link]

  • National Institutes of Health. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Available at: [Link]

  • MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Available at: [Link]

  • Chinese Chemical Letters. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Available at: [Link]

  • Royal Society of Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this important molecule. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and purity of your final product.

Introduction: Synthetic Strategies

The synthesis of this compound can be approached through two primary routes, each with its own set of potential challenges and impurity profiles. Understanding these pathways is the first step in effective troubleshooting.

  • Route A: Amidation of 4-Methoxy-2-(trifluoromethyl)benzoic Acid. This classic approach involves the conversion of the carboxylic acid to an activated species (e.g., an acid chloride or an active ester) followed by reaction with ammonia.

  • Route B: Hydrolysis of 4-Methoxy-2-(trifluoromethyl)benzonitrile. This route utilizes the corresponding benzonitrile as the starting material, which is then hydrolyzed to the primary amide.

This guide is structured to address specific issues you may encounter with each of these synthetic routes.

Troubleshooting Guide: Identifying and Mitigating Impurities

This section is formatted as a series of questions and answers to directly address common problems observed in the laboratory.

Route A: Amidation of 4-Methoxy-2-(trifluoromethyl)benzoic Acid

Question 1: I am observing a significant amount of unreacted starting material, 4-Methoxy-2-(trifluoromethyl)benzoic acid, in my final product. What are the likely causes and how can I improve the conversion?

Answer:

The presence of unreacted 4-Methoxy-2-(trifluoromethyl)benzoic acid is a common issue and typically points to incomplete activation of the carboxylic acid or inefficient amidation.

Causality and Solutions:

  • Inefficient Acid Activation: The conversion of the carboxylic acid to a more reactive species is critical. If using thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, ensure the reagent is fresh and the reaction goes to completion. The presence of moisture can quench these reagents, leading to lower yields of the acid chloride and consequently, the final amide.

    • Troubleshooting:

      • Use freshly opened or distilled thionyl chloride/oxalyl chloride.

      • Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Monitor the reaction for the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • Suboptimal Coupling Agents: If you are using peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), their effectiveness can be compromised by moisture.[1]

    • Troubleshooting:

      • Use high-purity, anhydrous coupling agents.

      • Perform the reaction in a dry, aprotic solvent.

  • Insufficient Ammonia: The nucleophilic attack by ammonia on the activated carboxylic acid is the key bond-forming step.

    • Troubleshooting:

      • Use a sufficient excess of ammonia (as aqueous ammonium hydroxide or ammonia gas in an appropriate solvent) to drive the reaction to completion.

      • Ensure efficient mixing to maximize the contact between the reactants.

Question 2: My product is contaminated with an impurity that has a molecular weight corresponding to the diacylated amine. How can I prevent its formation?

Answer:

The formation of a diacylated impurity, N-(4-methoxy-2-(trifluoromethyl)benzoyl)-4-methoxy-2-(trifluoromethyl)benzamide, can occur, particularly when using the acid chloride method.

Causality and Solutions:

This impurity arises when a molecule of the already formed benzamide acts as a nucleophile and reacts with another molecule of the highly reactive acid chloride.

  • Troubleshooting:

    • Control Stoichiometry: Avoid using a large excess of the acid chloride. A molar ratio of 1:1 or a slight excess of the ammonia source is recommended.[2]

    • Reaction Conditions: Add the acid chloride slowly to the ammonia solution at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. This ensures that the acid chloride preferentially reacts with the more nucleophilic and abundant ammonia.

Route B: Hydrolysis of 4-Methoxy-2-(trifluoromethyl)benzonitrile

Question 3: My final product contains both the desired benzamide and the corresponding carboxylic acid, 4-Methoxy-2-(trifluoromethyl)benzoic acid. How can I improve the selectivity for the amide?

Answer:

The formation of the carboxylic acid is a result of over-hydrolysis of the nitrile or hydrolysis of the desired amide product.[3] The key is to control the reaction conditions to favor the formation of the amide.

Causality and Solutions:

Both the nitrile and the amide can be hydrolyzed to the carboxylic acid under acidic or basic conditions. The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid.

  • Troubleshooting for Acid-Catalyzed Hydrolysis:

    • Milder Acid: Use a milder acid or a lower concentration of a strong acid (e.g., sulfuric or hydrochloric acid).[4]

    • Temperature and Time: Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times will favor the formation of the amide. Monitor the reaction progress by HPLC to stop it at the optimal point.

  • Troubleshooting for Base-Catalyzed Hydrolysis:

    • Controlled Stoichiometry of Base: Use a controlled amount of base (e.g., sodium hydroxide or potassium hydroxide).

    • Use of Peroxides: A common method for the selective hydrolysis of nitriles to amides is the use of hydrogen peroxide under basic conditions. This method often provides high yields of the amide with minimal formation of the carboxylic acid.

Question 4: I am struggling to remove unreacted 4-Methoxy-2-(trifluoromethyl)benzonitrile from my final product. What purification strategies are effective?

Answer:

Residual starting material can be challenging to remove due to similar solubility profiles.

Causality and Solutions:

Incomplete hydrolysis is the primary reason for the presence of the starting nitrile.

  • Troubleshooting:

    • Reaction Optimization: Ensure the hydrolysis reaction has gone to completion by monitoring with techniques like TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

    • Purification Strategies:

      • Recrystallization: Carefully select a solvent system where the solubility of the benzamide and the benzonitrile differ significantly.

      • Column Chromatography: Silica gel chromatography can be effective in separating the more polar amide from the less polar nitrile.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for identifying impurities in my this compound product?

A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of your product and detecting impurities.[5][6] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a good starting point.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information for each impurity, which is crucial for their identification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are vital for the structural elucidation of the final product and any isolated impurities. ¹⁹F NMR can be particularly useful for tracking impurities containing the trifluoromethyl group.[2][8]

Q2: How can I confirm the structure of an unknown impurity?

A2: If you identify a significant unknown impurity, you may need to isolate it for structural characterization. This can be done using preparative HPLC or column chromatography. Once isolated, a combination of high-resolution mass spectrometry (HRMS) to determine the elemental composition and 1D/2D NMR (COSY, HSQC, HMBC) experiments will be necessary to elucidate its structure.[9]

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, always consult the Safety Data Sheet (SDS) for all reagents.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Trifluoromethyl-containing compounds can be toxic and should be handled with care.

  • Cyanide-containing compounds (if starting from a nitrile synthesis) are highly toxic. All manipulations should be performed in a fume hood, and appropriate waste disposal procedures must be followed.

Summary of Potential Impurities

Impurity NameChemical StructureRoute of Formation
4-Methoxy-2-(trifluoromethyl)benzoic acidStructure of 4-Methoxy-2-(trifluoromethyl)benzoic acidRoute A (unreacted starting material), Route B (over-hydrolysis)
4-Methoxy-2-(trifluoromethyl)benzonitrileStructure of 4-Methoxy-2-(trifluoromethyl)benzonitrileRoute B (unreacted starting material)
N-(4-methoxy-2-(trifluoromethyl)benzoyl)-4-methoxy-2-(trifluoromethyl)benzamideStructure of Diacylated ImpurityRoute A (side reaction)

Note: Placeholder images are used for chemical structures. In a real-world application, these would be replaced with actual chemical structure diagrams.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is a general starting point and may require optimization for your specific system and impurity profile.

  • Chromatographic System: HPLC with UV detection.[10]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of your sample in the mobile phase or a suitable solvent like acetonitrile.

Protocol 2: Sample Preparation for NMR Analysis
  • Sample Quantity: 5-10 mg of the purified compound or isolated impurity.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. Ensure the solvent is free of water and other impurities.

  • Procedure:

    • Weigh the sample accurately into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the deuterated solvent.

    • Cap the tube and gently agitate to dissolve the sample completely.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra as needed.

Visualizing Synthetic Pathways and Impurity Formation

Route A: Amidation of 4-Methoxy-2-(trifluoromethyl)benzoic Acid

Route_A benzoic_acid 4-Methoxy-2-(trifluoromethyl)benzoic Acid acid_chloride Acid Chloride Intermediate benzoic_acid->acid_chloride SOCl₂ or (COCl)₂ benzamide This compound acid_chloride->benzamide NH₃ diacylated_impurity Diacylated Impurity benzamide->diacylated_impurity + Acid Chloride

Caption: Synthetic pathway for Route A and the formation of the diacylated impurity.

Route B: Hydrolysis of 4-Methoxy-2-(trifluoromethyl)benzonitrile

Route_B benzonitrile 4-Methoxy-2-(trifluoromethyl)benzonitrile benzamide This compound benzonitrile->benzamide Partial Hydrolysis (H⁺ or OH⁻) benzoic_acid 4-Methoxy-2-(trifluoromethyl)benzoic Acid benzamide->benzoic_acid Full Hydrolysis (H⁺ or OH⁻)

Caption: Synthetic pathway for Route B showing the formation of the carboxylic acid impurity.

References

  • Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors. PubMed. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. [Link]

  • Green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41. ResearchGate. [Link]

  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. MavMatrix. [Link]

  • Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Surfactant.com. [Link]

  • Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company. [Link]

  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. [Link]

  • 4-(Trifluoromethyl)benzoic acid | C8H5F3O2. PubChem. [Link]

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. CORE. [Link]

  • Analytical Methods. Japan Ministry of the Environment. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. [Link]

  • Determination of the main impurities formed after acid hydrolysis of soybean extracts and the in vitro mutagenicity and genotoxicity studies of 5-ethoxymethyl-2-furfural. PubMed. [Link]

  • Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. [Link]

  • ANALYTICAL METHODS. ATSDR. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. [Link]

  • 4-Fluoro-3-methoxy-2-(trifluoromethyl)benzamide | C9H7F4NO2. PubChem. [Link]

  • 4-methoxy-2-(trifluoromethyl)benzoic acid (C9H7F3O3). PubChemLite. [Link]

Sources

Technical Support Center: Degradation of 4-Methoxy-2-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxy-2-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and detailed protocols related to the degradation of this compound under acidic conditions. As Senior Application Scientists, we have compiled this resource to explain not just the "how," but the "why" behind these experimental observations and procedures.

Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an acidic medium?

The principal degradation mechanism is the acid-catalyzed hydrolysis of the amide bond.[1][2] In the presence of an acid (like HCl) and water, the amide group is cleaved to yield 4-Methoxy-2-(trifluoromethyl)benzoic acid and an ammonium salt (e.g., ammonium chloride).[1] This reaction is a classic example of amide hydrolysis, a fundamental process in organic chemistry.[3]

Q2: How does the reaction mechanism proceed?

The acid-catalyzed hydrolysis of an amide involves several key steps:

  • Protonation: The carbonyl oxygen of the amide is protonated by the acid. This increases the electrophilicity of the carbonyl carbon. The nitrogen atom's lone pair is involved in resonance and is not significantly basic.[4]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom.

  • Elimination: The C-N bond cleaves, and a neutral ammonia molecule is eliminated. The carbonyl group is reformed.

  • Deprotonation: The protonated carbonyl is deprotonated to yield the final carboxylic acid product.

  • Ammonia Protonation: The eliminated ammonia, being basic, is immediately protonated by the acidic medium to form an ammonium ion.[4]

Below is a diagram illustrating this mechanistic pathway.

G cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Proton Transfer & Elimination cluster_3 Step 5 & 6: Final Products A This compound + H₃O⁺ B Protonated Amide A->B Fast C Tetrahedral Intermediate B->C + H₂O D Ammonia Elimination C->D - H₃O⁺, + H₂O E 4-Methoxy-2-(trifluoromethyl)benzoic acid + NH₄⁺ D->E - H⁺, + H₃O⁺

Caption: Acid-catalyzed hydrolysis mechanism of the benzamide.

Q3: Are the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups stable under these conditions?

Yes, both substituents are generally very stable under typical acidic hydrolysis conditions.

  • Trifluoromethyl Group (-CF₃): This group is exceptionally stable due to the high strength of the carbon-fluorine (C-F) bond.[5] It is resistant to chemical, thermal, and photochemical degradation, making it a common feature in metabolically stable pharmaceuticals.[5]

  • Methoxy Group (-OCH₃): The aryl ether linkage is also robust. While cleavage can occur under extremely harsh conditions (e.g., refluxing with very strong acids like HBr or HI), it is not a significant degradation pathway under the conditions typically used for forced degradation studies of amides.

Q4: What factors influence the rate of degradation?

The rate of hydrolysis is primarily influenced by three factors:

  • Temperature: Increasing the temperature significantly accelerates the reaction rate. Amide hydrolysis often requires heating for extended periods to achieve substantial degradation.[3]

  • Acid Concentration: A higher concentration of a strong acid will increase the rate of the initial protonation step, thereby speeding up the overall reaction.[6]

  • Reaction Time: The extent of degradation is directly proportional to the duration of the experiment.

Troubleshooting Guide

This section addresses common issues encountered during the experimental study of this compound degradation.

Problem Potential Cause(s) Recommended Solution(s)
No or minimal degradation observed. 1. Reaction conditions are too mild (low temperature, low acid concentration).2. Insufficient reaction time.1. Increase the temperature (e.g., to 60-80 °C).2. Use a higher concentration of acid (e.g., 0.1 M to 1 M HCl).3. Extend the duration of the experiment, taking samples at multiple time points (e.g., 2, 6, 12, 24 hours).
Reaction proceeds too quickly, parent compound is completely gone at the first time point. Reaction conditions are too harsh.1. Reduce the temperature.2. Lower the acid concentration.3. Plan for earlier sampling time points. The goal of a forced degradation study is typically to achieve 5-20% degradation to properly assess the stability-indicating nature of the analytical method.[7]
Multiple unexpected peaks appear in the chromatogram. 1. Impurity in the starting material.2. Complex side reactions due to excessively harsh conditions.3. Interaction with excipients (if analyzing a drug product).1. Run a chromatogram of the starting material (time zero sample) to identify pre-existing impurities.2. Use milder degradation conditions.3. Employ LC-MS/MS to identify the mass of the unknown peaks and propose potential structures.[8]
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase pH.2. Column degradation.3. Sample overload.1. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte and degradant (4-Methoxy-2-(trifluoromethyl)benzoic acid is acidic).2. Flush the column or replace it if necessary.3. Dilute the sample.
Experimental Protocols & Data

Forced degradation studies are a regulatory requirement and a critical part of drug development to establish the stability-indicating nature of analytical methods.[9][10]

Protocol 1: Forced Degradation Under Acidic Conditions

This protocol outlines a typical procedure for investigating the degradation of this compound.

Objective: To generate the primary acid-hydrolysis degradant and evaluate its separation from the parent compound using HPLC.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) for neutralization

  • Volumetric flasks, pipettes

  • Heating block or water bath

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Reaction Setup: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 5.0 mL of 1.0 M HCl. Dilute to the mark with water. This results in a final drug concentration of 0.1 mg/mL in 0.5 M HCl.

  • Stress Condition: Place the flask in a heating block set to 70 °C.

  • Time Point Sampling: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the acidic aliquot by adding an equimolar amount of NaOH solution. For a 100 µL aliquot of 0.5 M HCl, this would be 50 µL of 1.0 M NaOH. Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 10 µg/mL).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Caption: Experimental workflow for forced acid degradation.

Typical Stress Conditions Summary

The conditions for forced degradation should be selected to achieve a target degradation of 5-20%.[7]

Stress ConditionReagentConcentrationTemperatureDuration
Acid Hydrolysis HCl or H₂SO₄0.1 M - 1 MRoom Temp to 80°CSeveral hours to days
Base Hydrolysis NaOH or KOH0.1 M - 1 MRoom Temp to 80°CSeveral hours to days
Oxidation H₂O₂3% - 30%Room TempSeveral hours
Thermal Dry HeatN/A> 60°CSeveral days
Photolytic Light SourceICH specifiedAmbientAs per ICH Q1B
Data Interpretation

Upon analysis, the primary degradation product observed will be 4-Methoxy-2-(trifluoromethyl)benzoic acid .

  • HPLC-UV: In a reverse-phase HPLC run, the carboxylic acid degradant will typically have a shorter retention time than the parent amide due to its increased polarity.

  • LC-MS: Mass spectrometry can be used to confirm the identity of the degradant peak.

    • Parent Compound (C₉H₈F₃NO₂): Expected [M+H]⁺ = 220.05

    • Degradant (C₉H₇F₃O₃): Expected [M-H]⁻ = 219.03 or [M+H]⁺ = 221.04[11]

The goal is to develop an analytical method where the parent peak and the degradant peak are well-resolved (Resolution > 2.0), proving the method is "stability-indicating."

References
  • 15.17: Chemical Properties of Amides- Hydrolysis. (2024). Chemistry LibreTexts. [Link]

  • Benzamide hydrolysis in strong acids — The last word. (2008). ResearchGate. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. (2009). PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). PubMed Central. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). PubMed Central. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2024). Drug-dev.com. [Link]

  • mechanism of amide hydrolysis. (2019). YouTube. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2022). IJSDR. [Link]

  • the hydrolysis of amides. Chemguide. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. [Link]

Sources

Technical Support Center: Stability of 4-Methoxy-2-(trifluoromethyl)benzamide in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-Methoxy-2-(trifluoromethyl)benzamide in synthetic routes that involve basic conditions. The stability of amide functional groups in the presence of bases is a critical parameter that can significantly impact reaction yield, purity, and the overall success of an experimental plan. This document provides a series of frequently asked questions (FAQs), troubleshooting workflows, and validated protocols to help you navigate and control the stability of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in basic solutions?

A: While the trifluoromethyl (CF3) group generally enhances the overall chemical stability of a molecule, the core reactivity of the benzamide functional group must be respected.[1][2] Amide bonds are intrinsically susceptible to hydrolysis under both acidic and basic conditions.[3] In basic media, this compound can undergo base-catalyzed hydrolysis.

The rate of this degradation is highly dependent on several factors:

  • Hydroxide Concentration (pH): The rate of hydrolysis is directly proportional to the concentration of the hydroxide ion. Significant degradation can be expected at pH values above 10, with rapid degradation occurring in the presence of molar concentrations of bases like NaOH or KOH.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Reactions run at elevated temperatures are at a much higher risk of significant degradation.

  • Reaction Time: The longer the compound is exposed to basic conditions, the greater the extent of degradation will be.

While some highly substituted N-triflylbenzamides have shown stability in basic aqueous solutions, it is prudent to assume that this compound will exhibit some degree of instability and to plan experiments accordingly.[4][5]

Q2: What is the primary degradation pathway for this compound in basic media?

A: The most probable degradation route is the base-catalyzed hydrolysis of the amide bond. This is a classic organic chemistry mechanism that proceeds via a nucleophilic acyl substitution.

The process involves two main steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) from the basic medium attacks the electrophilic carbonyl carbon of the amide group. This forms a tetrahedral intermediate.

  • Collapse of the Intermediate: The unstable tetrahedral intermediate collapses. The carbon-nitrogen bond is cleaved, and the leaving group (the amide anion, ⁻NH₂) is expelled. This anion is immediately protonated by the solvent (e.g., water) to form ammonia (NH₃). The other product is the carboxylate salt of 4-methoxy-2-(trifluoromethyl)benzoic acid.

This pathway is generally favored for the hydrolysis of benzamides in alkaline conditions.[6]

Caption: Proposed pathway for base-catalyzed hydrolysis.

Q3: My reaction using this benzamide under basic conditions is giving low yields and multiple spots on TLC. How do I confirm if it's a stability issue?

A: This is a classic sign of substrate degradation. When a starting material is unstable under the reaction conditions, it can lead to a complex mixture of byproducts, resulting in low yields of the desired product.

To diagnose this, you should run a control experiment.

Control Experiment Protocol:

  • Set up the reaction exactly as you normally would, but omit the key reagent that is supposed to react with the benzamide.

  • Include the solvent, the base, and this compound.

  • Run this control reaction under the identical conditions (temperature, time) as your actual experiment.

  • Monitor the control reaction by TLC or HPLC at regular intervals (e.g., T=0, T=1h, T=4h).

Interpreting the Results:

  • If the starting material spot/peak diminishes over time and a new, more polar spot/peak appears, this is strong evidence that your benzamide is degrading under the basic conditions alone. The new spot is likely the 4-methoxy-2-(trifluoromethyl)benzoic acid byproduct.

  • If the starting material remains unchanged, the stability of the benzamide is not the primary issue. You should then investigate other aspects of your reaction (reagent quality, temperature control, etc.).

This troubleshooting workflow can help you quickly isolate the problem.

Troubleshooting Workflow start Low Yield / Impure Product in Basic Reaction check_stability Is substrate stability suspected? start->check_stability run_control Run Control Experiment: Substrate + Base + Solvent (No other reagents) check_stability->run_control Yes other_issue Conclusion: Stability is NOT the issue. Action: Troubleshoot other parameters (reagent purity, stoichiometry, etc.). check_stability->other_issue No monitor_reaction Monitor control by HPLC/TLC over time run_control->monitor_reaction degradation_observed Is starting material consumed and new product formed? monitor_reaction->degradation_observed stability_issue Conclusion: Stability is the issue. Action: Modify reaction conditions (lower temp, weaker base, shorter time). degradation_observed->stability_issue Yes degradation_observed->other_issue No

Caption: Troubleshooting workflow for stability issues.

Technical Guides & Protocols

Guide 1: Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability.[7] This protocol provides a framework for testing the stability of this compound across a range of basic pH values.

Objective: To quantify the rate of degradation of this compound at various pH levels and temperatures.

Reagents & Equipment:

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Buffer solutions (pH 8, 10, 12) or 0.01 M, 0.1 M, and 1.0 M NaOH solutions

  • 0.1 M HCl (for quenching)

  • HPLC system with a UV detector

  • Thermostatically controlled water bath or heating block

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Sample Preparation:

    • Label three sets of vials for each pH condition to be tested (e.g., pH 8, pH 10, 1 M NaOH).

    • To each vial, add a specific volume of the basic solution (e.g., 9.8 mL).

    • Place the vials in a heating block set to the desired temperature (e.g., 50 °C). Allow them to equilibrate for 15 minutes.

  • Initiating the Degradation:

    • At time T=0, add 0.2 mL of the stock solution to each vial, cap tightly, and vortex briefly. The final concentration will be approximately 20 µg/mL.

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from each pH set.

    • Immediately quench the hydrolysis by adding an equimolar amount of HCl to neutralize the base. For example, add 1 mL of 0.1 M HCl to the 0.1 M NaOH sample.

    • Place the quenched samples in an ice bath to prevent further degradation before analysis.

  • Analysis:

    • Analyze each sample by a stability-indicating HPLC method (see Guide 2).

    • Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at T=0.

Data Presentation:

The results can be summarized in a table to easily compare the stability under different conditions.

pH ConditionTemperature (°C)Time (hours)% Parent Compound Remaining
pH 8500100%
498.5%
2492.1%
pH 10500100%
485.3%
2445.6%
0.1 M NaOH500100%
162.7%
415.2%
Data shown is for illustrative purposes only.
Guide 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[8] For this compound, the method must be able to separate this compound from its primary hydrolytic degradant, 4-methoxy-2-(trifluoromethyl)benzoic acid.

Rationale: The parent benzamide is a neutral molecule, whereas the degradation product is a carboxylic acid. At a neutral or slightly acidic mobile phase pH, the benzoic acid will be in its neutral form and less polar than its salt, but it is still expected to be significantly more polar than the parent amide. A reverse-phase C18 column is an excellent starting point.

Suggested HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the carboxylate degradant is in its neutral, more retained form.
Mobile Phase B AcetonitrileStandard organic modifier for reverse-phase HPLC.
Gradient 5% B to 95% B in 15 minA gradient elution is crucial to ensure the polar degradant elutes early and the less polar parent compound elutes with a good peak shape in a reasonable time.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nmA common wavelength for aromatic compounds. A full UV scan should be performed to find the optimal wavelength.
Injection Vol. 10 µLStandard injection volume.

This method should provide a good separation between the parent compound and its primary degradation product, allowing for accurate quantification during stability studies.

References

  • Synthesis and stability of strongly acidic benzamide derivatives - PMC - NIH. (2018). National Center for Biotechnology Information. [Link]

  • N-Metoxi-N-metil-4-(trifluorometil)benzamida. Chem-Impex. [Link]

  • Influence of pH, Temperature, and Buffers on the Kinetics of Ceftazidime Degradation in Aqueous Solutions. (1991). PubMed. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. ChemBK. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. (2012). PubMed. [Link]

  • 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC - NIH. National Center for Biotechnology Information. [Link]

  • 4-Fluoro-3-methoxy-2-(trifluoromethyl)benzamide. PubChem. [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]

  • Theoretical analysis on alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide. ResearchGate. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). ResearchGate. [Link]

Sources

Technical Support Center: Purification of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of fluorinated benzamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying this important class of compounds. The introduction of fluorine atoms into the benzamide scaffold can significantly alter the physicochemical properties of the molecule, leading to unexpected behaviors during purification. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these hurdles and achieve high-purity compounds.

The Fluorine Factor: Understanding the Purification Challenges

The high electronegativity and unique steric profile of fluorine profoundly influence a molecule's polarity, solubility, crystal packing, and intermolecular interactions.[1][2][3][4] Consequently, fluorinated benzamides often exhibit purification behaviors that differ significantly from their non-fluorinated analogs. Common challenges include:

  • Altered Polarity and "Fluorophilicity": The impact of fluorine on polarity is not always straightforward. While a single fluorine atom can increase polarity, polyfluorination can lead to a decrease in polarity and the emergence of "fluorophilicity," an affinity for other fluorinated molecules or stationary phases.[5] This can lead to atypical elution profiles in chromatography.

  • Challenging Crystallization: Fluorine substitution can influence crystal packing and in some cases, suppress disorder, which can be advantageous for crystallization.[1][2][4][6] However, altered solubility profiles can make solvent selection for recrystallization difficult.

  • Co-elution with Impurities: Subtle differences in polarity between the desired product and structurally similar impurities, such as isomers or incompletely reacted starting materials, can make chromatographic separation challenging.

  • On-Column Degradation: The Lewis acidity of standard silica gel can sometimes lead to the degradation of sensitive fluorinated compounds during column chromatography.[7]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of fluorinated benzamides by column chromatography and recrystallization.

Troubleshooting Column Chromatography

Issue 1: Poor Separation of Product and a Close-Eluting Impurity

Potential Cause & Explanation: The polarity difference between your fluorinated benzamide and an impurity (e.g., a regioisomer or a de-fluorinated analog) is insufficient for baseline separation on standard silica gel. The "fluorophilic" nature of highly fluorinated compounds can also lead to unusual interactions with the stationary phase.[5]

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Systematic Solvent Screening: Instead of relying on standard ethyl acetate/hexane systems, explore a wider range of solvents with different selectivities. Consider solvents like dichloromethane, diethyl ether, or adding a small percentage of a more polar solvent like methanol or isopropanol.

    • Employ a Gradient Elution: A shallow solvent gradient can effectively resolve closely eluting compounds.[7] Start with a low polarity mobile phase and gradually increase the polarity.

  • Consider Alternative Stationary Phases:

    • Deactivated Silica Gel: If you suspect on-column degradation, you can deactivate the silica gel by treating it with a base like triethylamine.[7]

    • Alumina: For basic compounds, alumina (neutral or basic) can be a better choice than silica gel.

    • Fluorinated Stationary Phases: For highly fluorinated benzamides, a column with a fluorinated stationary phase can enhance separation from non-fluorinated or less-fluorinated impurities due to favorable fluorophilic interactions.[5][8]

  • Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., using a C18 column) can provide an orthogonal separation mechanism to normal-phase chromatography.

Issue 2: Product Tailing or Streaking on the Column

Potential Cause & Explanation: Tailing is often caused by strong interactions between the analyte and active sites on the silica gel, particularly for polar or basic compounds.[9] The amide group in benzamides can contribute to this phenomenon.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a Polar Modifier: Adding a small amount of a very polar solvent, such as methanol or acetic acid (if your compound is stable), to your mobile phase can help to block the active sites on the silica gel and reduce tailing.

    • Add a Basic Modifier: For basic fluorinated benzamides, adding a small percentage (0.1-1%) of a base like triethylamine or ammonia to the mobile phase can significantly improve peak shape.[9]

  • Sample Loading Technique:

    • Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This often results in sharper bands compared to wet loading.

Troubleshooting Recrystallization

Issue 1: Difficulty Finding a Suitable Recrystallization Solvent

Potential Cause & Explanation: The altered solubility profile of your fluorinated benzamide makes it challenging to find a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, water) at room temperature and upon heating.

  • Utilize a Two-Solvent System: This is often the most effective approach. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (one in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Table 1: Common Solvent Pairs for Recrystallization

Good SolventBad Solvent
DichloromethaneHexanes
Ethyl AcetateHexanes
AcetoneWater
EthanolWater
TolueneHexanes

Issue 2: Oiling Out Instead of Crystallizing

Potential Cause & Explanation: The compound is coming out of solution above its melting point, or the solution is too supersaturated. This is more common with lower-melting point solids or when the solution is cooled too rapidly.

Troubleshooting Steps:

  • Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Use a More Dilute Solution: Add more of the "good" solvent to reduce the supersaturation.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: My fluorinated benzamide seems to be decomposing on the silica gel column. What can I do?

A1: Decomposition on silica gel is often due to the acidic nature of the stationary phase.[7] You can try the following:

  • Deactivate the Silica: Prepare a slurry of silica gel in your starting mobile phase containing 1-2% triethylamine.

  • Switch to Alumina: Neutral or basic alumina is a good alternative for acid-sensitive compounds.

  • Minimize Contact Time: Use a shorter, wider column and a slightly higher flow rate to reduce the time your compound spends on the column.

Q2: I'm having trouble separating positional isomers of my fluorinated benzamide. What's the best approach?

A2: Separating positional isomers can be very challenging due to their similar polarities.

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method. A systematic screen of different columns (e.g., C18, phenyl, and fluorinated phases) and mobile phases is recommended.[8][10]

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for isomers than HPLC.

  • Recrystallization: If you can find a suitable solvent system, fractional recrystallization may be possible. This often requires multiple recrystallization cycles.

Q3: What are some common impurities I should look out for in the synthesis of fluorinated benzamides from a fluorobenzoyl chloride and an aniline?

A3: Besides unreacted starting materials, common impurities can include:

  • Diacylated Product: The aniline nitrogen is acylated twice by the benzoyl chloride. This can be minimized by controlling the stoichiometry and using a non-nucleophilic base.[11]

  • Hydrolysis of the Acid Chloride: The fluorobenzoyl chloride can hydrolyze to the corresponding fluorobenzoic acid. This can typically be removed by an aqueous basic wash during workup.

  • Side Reactions with the Aniline: Aniline derivatives can undergo other reactions, such as the formation of azo compounds, though this is less common under typical amidation conditions.[12][13]

Q4: What analytical techniques are best for assessing the purity of my final fluorinated benzamide?

A4: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying purity and detecting impurities.[10][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural confirmation and can be used to detect impurities if they are present in sufficient quantities.[15]

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound and can be used to identify impurities, especially when coupled with a chromatographic technique (e.g., LC-MS).

  • Elemental Analysis: This provides the elemental composition of your compound and is a good indicator of overall purity.

Visualizing Purification Workflows

The following diagrams illustrate logical workflows for troubleshooting common purification challenges.

purification_troubleshooting start Crude Fluorinated Benzamide tlc TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot direct_cryst Direct Recrystallization single_spot->direct_cryst Yes multiple_spots Multiple Spots single_spot->multiple_spots No success Pure Product direct_cryst->success column Column Chromatography multiple_spots->column separated Spots Separated? column->separated combine_fractions Combine & Concentrate Fractions separated->combine_fractions Yes not_separated Spots Not Separated separated->not_separated No cryst_from_fractions Recrystallize from Fractions combine_fractions->cryst_from_fractions cryst_from_fractions->success optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) not_separated->optimize_chrom optimize_chrom->column failure Further Analysis Required optimize_chrom->failure

Caption: General purification workflow for fluorinated benzamides.

recrystallization_troubleshooting start Attempt Recrystallization outcome Outcome? start->outcome crystals Crystals Form outcome->crystals Success oiling_out Oiling Out outcome->oiling_out Problem no_precipitation No Precipitation outcome->no_precipitation Problem success Pure Product crystals->success slow_cool Slow Down Cooling oiling_out->slow_cool dilute Use More Solvent oiling_out->dilute scratch Scratch Flask / Add Seed Crystal no_precipitation->scratch change_solvent Try Different Solvent System no_precipitation->change_solvent slow_cool->outcome dilute->outcome scratch->outcome change_solvent->start failure Consider Chromatography change_solvent->failure

Caption: Troubleshooting guide for recrystallization issues.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and shows good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Two-Solvent Recrystallization
  • Dissolution: Place the crude fluorinated benzamide in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (in which the compound is soluble) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (in which the compound is insoluble) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Jiang, Z.-X., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. Available from: [Link]

  • Kumari, A., et al. (2022). Significance of Cartridges and Resins used in a Purification Column during 18F-fluorodeoxyglucose Synthesis. NIH Public Access. Available from: [Link]

  • Kumar, V., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available from: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available from: [Link]

  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available from: [Link]

  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Available from: [Link]

  • McConnell, J. R., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]

  • Pop, R., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available from: [Link]

  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. NIH Public Access. Available from: [Link]

  • ResearchGate. (2015). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Available from: [Link]

  • eScholarship, University of California. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers. Available from: [Link]

  • ResearchGate. (2023). The Polar Hydrophobicity of Fluorinated Compounds. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available from: [Link]

  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PubMed. Available from: [Link]

  • Chemistry Steps. Reactions of Aniline. Available from: [Link]

  • Dolan, J. W. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • MDPI. (2024). Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. Available from: [Link]

  • CORE. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Available from: [Link]

  • PubMed. (2003). Determination of fluorinated surfactants and their metabolites in sewage sludge samples by liquid chromatography with mass spectrometry and tandem mass spectrometry after pressurised liquid extraction and separation on fluorine-modified reversed-phase sorbents. Available from: [Link]

  • ResearchGate. (2015). Evaluation of the role of disordered organic fluorine in crystal packing: Insights from halogen substituted benzanilides. Available from: [Link]

  • Reddit. (2021). Purification of strong polar and basic compounds. r/Chempros. Available from: [Link]

  • ResearchGate. (2017). Synthesis of fluorinated pharmaceuticals. Available from: [Link]

  • ResearchGate. (2018). Impurity Profiling of Rufinamide by Rp-Hplc Method. Available from: [Link]

  • ResearchGate. (2014). Retention of [18F]fluoride on reversed phase HPLC columns. Available from: [Link]

  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Available from: [Link]

  • ResearchGate. (2014). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. Available from: [Link]

  • Brainly.in. (2018). Write chemical reaction of aniline with benzoyl chloride and write the name of product. Available from: [Link]

  • PubMed. (2014). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. Available from: [Link]

  • Filo. (2023). Write a reaction and reaction conditions When aniline reacts with bromine and benzoyl chloride. Available from: [Link]

Sources

scaling up 4-Methoxy-2-(trifluoromethyl)benzamide reaction without compromising purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Center. Subject: Scale-Up Protocol & Troubleshooting for 4-Methoxy-2-(trifluoromethyl)benzamide Ticket ID: SC-882-CF3-OMe Assigned Scientist: Senior Application Scientist

Executive Summary

Scaling up the synthesis of This compound presents a unique duality of electronic and steric challenges. The 4-methoxy group (electron-donating) activates the ring, potentially inviting side reactions, while the 2-trifluoromethyl group (electron-withdrawing, bulky) creates significant steric hindrance at the ortho position, reducing the electrophilicity of the carbonyl carbon and slowing nucleophilic attack.[1][2]

This guide prioritizes purity over speed , utilizing self-validating checkpoints to prevent the formation of the primary impurity: 4-Methoxy-2-(trifluoromethyl)benzoic acid (the hydrolysis byproduct).[1][2]

Module 1: Critical Process Parameters (CPP) & Route Selection

Before committing to a 100g+ batch, select your route based on available precursors and facility capabilities.[1]

Route Decision Matrix

RouteSelection Start Starting Material? Acid Benzoic Acid Precursor Start->Acid Nitrile Benzonitrile Precursor Start->Nitrile RouteA Route A: Acid Chloride Activation (High Purity, Gas Evolution) Acid->RouteA Standard Lab Scale RouteB Route B: Oxidative Hydrolysis (Green Chem, Exotherm Risk) Nitrile->RouteB Preferred for >1kg Decision Scale Constraint? RouteA->Decision RouteB->Decision Ventilation Required\n(SOCl2/NH3 fumes) Ventilation Required (SOCl2/NH3 fumes) Decision->Ventilation Required\n(SOCl2/NH3 fumes) Route A Cooling Capacity\n(H2O2 Exotherm) Cooling Capacity (H2O2 Exotherm) Decision->Cooling Capacity\n(H2O2 Exotherm) Route B

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and facility constraints.

Module 2: The Acid Chloride Route (Standard Scale-Up)

Context: This is the most common route for scales of 50g–500g.[2] Chemistry: Acid


 Acid Chloride 

Amide.[1][2]
The Protocol (100g Basis)
  • Activation: Suspend 100g of 4-Methoxy-2-(trifluoromethyl)benzoic acid in Toluene (500 mL). Add catalytic DMF (0.5 mL).[1][2]

  • Chlorination: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise at room temperature. Heat to 60°C until gas evolution ceases (approx. 2-3h).
    
    • Checkpoint: Take an aliquot, quench with MeOH, and check TLC/LCMS.[1][2] If Acid Methyl Ester is formed quantitatively, activation is complete.[1][2]

  • Volatile Removal (CRITICAL): Distill off excess

    
     and Toluene under reduced pressure.[1][2] Re-dissolve the residue in dry THF or DCM (300 mL).
    
    • Why? Residual

      
       reacts with ammonia to form ammonium sulfite/sulfate salts that contaminate the final product.[1][2]
      
  • Amidation: Cool the Acid Chloride solution to 0°C. Add Aqueous Ammonia (28%, 5 eq) dropwise, maintaining internal temp <10°C.

  • Workup: Stir for 1h. The product often precipitates.[1][2] Filter the solid.[1][2][3] Wash with water (to remove

    
    ) and cold hexanes.[1][2]
    
Troubleshooting Guide: Acid Chloride Route
SymptomProbable CauseCorrective Action
Low Yield / Sticky Solid Hydrolysis: Moisture in the solvent competed with ammonia.[1][2]Prevention: Use anhydrous THF/DCM for the acid chloride step.[1][2] Ensure the ammonia addition is slow and cold.[1][2]
Yellow Discoloration Trace Oxidation: The methoxy group is sensitive.[2]Purification: Recrystallize from Ethanol/Water (See Module 4).[1][2] Avoid nitric acid cleaning of glassware.[2]
Strong Sulfur Smell Trapped

:
Incomplete removal of thionyl chloride.[2]
Fix: During the concentration step, co-evaporate with toluene twice to azeotrope off

.
Incomplete Reaction Steric Hindrance: The 2-

group blocks the carbonyl.[2]
Adjustment: Increase the amidation time to 4 hours. Do not heat the ammonia step (loss of

gas).[1][2]

Module 3: The Nitrile Hydrolysis Route (Radziszewski Condition)

Context: Preferred for "Green" chemistry requirements or if the nitrile precursor is cheaper.[1][2] Chemistry: Nitrile +


 + 


Amide.[2]
The Protocol (Scale-Up Adapted)
  • Setup: Dissolve 4-Methoxy-2-(trifluoromethyl)benzonitrile (100g) in DMSO (300 mL) or Ethanol (500 mL).

  • Base Addition: Add 6M NaOH (1.2 eq). Cool to 10°C.[2]

  • Oxidant Addition: Add 30%

    
     (4 eq) very slowly .
    
    • Warning: This reaction is highly exothermic.[2] The rate of addition controls the temperature.[1][2] Keep T < 40°C.

  • Quench: Once conversion is >99% (HPLC), quench with sodium thiosulfate solution to destroy excess peroxide.[1][2]

  • Isolation: Dilute with water. The benzamide should crystallize out.[1][2][3]

Troubleshooting Guide: Nitrile Route
SymptomProbable CauseCorrective Action
Product is Acidic (Carboxylic Acid formed) Over-Hydrolysis: Reaction ran too long or too hot.[1][2]Control: Stop the reaction immediately upon nitrile consumption. Lower the temperature to 20°C.
Runaway Exotherm Peroxide Accumulation: Addition was too fast.Safety: Stop addition. Apply ice bath.[2] Ensure efficient stirring (vortexing) during addition.
Product stays in solution Solvent Choice: DMSO holds the product too well.Fix: Add more water (ratio 1:5 DMSO:Water) or extract with Ethyl Acetate.

Module 4: Purification & Crystallization

Chromatography is inefficient at >100g scale.[2] Crystallization is the only viable method for high purity (>99.5%).[1][2]

Crystallization Logic
  • Solvent System: Ethanol/Water (Preferred) or Toluene/Heptane.[1][2]

  • The Challenge: The

    
     group increases lipophilicity, while the amide is polar.[1][2] A mixed solvent system is usually required.[2]
    

Crystallization Crude Crude Solid (Contains salts/dimers) Dissolve Dissolve in Hot Ethanol (Reflux) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Water (Warm) Until slight turbidity Filter->AntiSolvent Cool Slow Cool to 20°C Then 0°C AntiSolvent->Cool Isolate Filter & Dry (Vacuum oven) Cool->Isolate

Figure 2: Step-by-step crystallization workflow for maximizing purity.[1][2]

Step-by-Step Purification:

  • Dissolve crude solid in minimum boiling Ethanol (approx. 3-5 mL per gram).

  • Perform a hot filtration if there are black specks (palladium or char).[2]

  • While boiling, add warm water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add a few drops of Ethanol to clear it again.[2]

  • Remove heat.[2][4] Allow to cool to room temperature undisturbed (stirring too fast creates fines).

  • Chill to 0-4°C for 2 hours. Filter.

FAQ: Frequently Asked Questions

Q: Can I use ammonium carbonate instead of aqueous ammonia? A: Yes. Solid ammonium carbonate can be used in the acid chloride step (mixed with the solvent).[1][2] It releases ammonia slowly, which can help control the exotherm, but it generates


 gas, which can cause foaming.[1][2] Ensure you have 50% headspace in your reactor.[2]

Q: The 2-CF3 group is making the reaction slow. Can I heat the ammonia step? A: Do not heat open systems. Heating aqueous ammonia drives off


 gas, reducing the stoichiometry.[1][2] If you must heat, use a sealed pressure vessel (autoclave) at 50°C, but ensure the pressure rating exceeds 5 bar.[1][2]

Q: My HPLC shows a peak at RRT 0.9. What is it? A: This is likely the unreacted Methyl Ester (if you did a methanol quench check) or the Carboxylic Acid precursor.[1][2] The acid usually tails or elutes earlier depending on pH.[1][2] If it is the acid, you can wash the organic product layer with 1M


 to extract the acid impurity into the aqueous phase.[1][2]

References

  • Synthesis of 2-Trifluoromethyl benzamide (Patent CN113698315A) . Google Patents.[2] Available at:

  • Synthesis of Benzamide from Benzoyl Chloride . Organic Syntheses, Coll.[1][2] Vol. 1, p.77 (1941).[1] Available at: [Link][1]

  • Radziszewski Reaction (Nitrile Hydrolysis) . Wikipedia / Chemical Literature. General mechanism for alkaline peroxide hydrolysis. Available at: [Link][1]

  • Process for preparation of 2-(trihalomethyl) benzamide (US10167250B2) . Google Patents.[2] Detailed industrial scale-up conditions. Available at:

Sources

managing exothermic reactions in 4-Methoxy-2-(trifluoromethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Management of Exothermic Reactions

Welcome to the technical support center dedicated to the synthesis of 4-Methoxy-2-(trifluoromethyl)benzamide. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical and safety information, with a particular focus on managing the exothermic nature of the key reaction steps. Our goal is to equip you with the knowledge to anticipate and control potential hazards, ensuring both the safety of your experiment and the integrity of your product.

Introduction to the Synthesis and its Thermal Hazards

The synthesis of this compound, a valuable building block in medicinal chemistry and drug development, typically involves the formation of an amide bond. A common and efficient method for this is the reaction of an activated carboxylic acid derivative, such as a benzoyl chloride, with an amine source. While effective, this amidation reaction is often highly exothermic and can pose significant safety risks if not properly managed, especially during scale-up.[1]

The presence of a trifluoromethyl group on the aromatic ring can increase the reactivity of the benzoyl chloride, potentially leading to a more pronounced exotherm.[1] This guide will provide a comprehensive overview of the potential synthetic routes, the associated thermal hazards, and detailed troubleshooting and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis.

Plausible Synthetic Routes

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Amidation of 4-Methoxy-2-(trifluoromethyl)benzoyl Chloride: This is a direct and often high-yielding method where the corresponding benzoyl chloride is reacted with an ammonia source.

  • Hydrolysis of 4-Methoxy-2-(trifluoromethyl)benzonitrile: This route involves the conversion of a benzonitrile to the desired benzamide, typically under acidic or basic conditions.

This guide will primarily focus on the first route, as the reaction of the acid chloride with ammonia is the most significant source of exothermic behavior.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the synthesis of this compound.

Q1: Why is the reaction between 4-Methoxy-2-(trifluoromethyl)benzoyl chloride and ammonia so exothermic?

A1: The high exothermicity of this reaction stems from the rapid and favorable formation of the stable amide bond. The carbonyl carbon of the benzoyl chloride is highly electrophilic, making it very susceptible to nucleophilic attack by ammonia. The trifluoromethyl group (-CF3), being a strong electron-withdrawing group, further increases the electrophilicity of the carbonyl carbon, enhancing the reaction rate and the rate of heat generation.[1]

Q2: What are the primary safety concerns associated with this exothermic reaction?

A2: The main safety concern is a runaway reaction. If the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system, the reaction temperature will rise uncontrollably. This can lead to:

  • Boiling of the solvent: A rapid increase in pressure within the reactor, potentially leading to a breach of the vessel.

  • Decomposition of reactants or products: At elevated temperatures, organic molecules can decompose, generating gas and further increasing the pressure.

  • Reduced product quality: High temperatures can lead to the formation of impurities and a lower yield of the desired product.

Q3: How can I control the temperature of the reaction?

A3: Effective temperature control is crucial. The following strategies are recommended:

  • Cooling: Conduct the reaction in a vessel equipped with an efficient cooling system (e.g., an ice bath or a cryostat).

  • Controlled Addition: Add the 4-Methoxy-2-(trifluoromethyl)benzoyl chloride to the ammonia solution slowly and in a controlled manner. This is known as a semi-batch process and is a standard method for managing exothermic reactions.[1] The rate of addition should be adjusted to maintain the desired reaction temperature.

  • Dilution: Using a suitable solvent can help to dissipate the heat generated by the reaction.

Q4: What is the role of a base in this reaction, and is it necessary?

A4: The reaction of a benzoyl chloride with ammonia produces one equivalent of hydrochloric acid (HCl). This HCl will react with the unreacted ammonia to form ammonium chloride, effectively removing the nucleophile from the reaction. To ensure the reaction goes to completion, it is common practice to use an excess of ammonia or to add a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl as it is formed.

Q5: What are some common side reactions to be aware of?

A5: Besides the desired amidation, several side reactions can occur:

  • Hydrolysis of the benzoyl chloride: 4-Methoxy-2-(trifluoromethyl)benzoyl chloride is sensitive to moisture and can hydrolyze to the corresponding benzoic acid, which is unreactive towards amidation under these conditions. It is crucial to use anhydrous solvents and reagents.

  • Formation of impurities: At higher temperatures, side reactions can become more prevalent, leading to the formation of colored impurities or byproducts that can complicate purification.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Rapid, uncontrolled temperature increase. 1. Addition of the benzoyl chloride is too fast.2. Inadequate cooling.3. Reaction concentration is too high.1. Immediately stop the addition of the benzoyl chloride.2. Increase the cooling capacity (e.g., add more ice to the bath).3. If safe to do so, add more pre-cooled solvent to dilute the reaction mixture.
Low yield of the desired benzamide. 1. Hydrolysis of the benzoyl chloride.2. Insufficient ammonia or base to neutralize HCl.3. Loss of product during workup.1. Ensure all glassware is thoroughly dried and use anhydrous solvents.2. Use a larger excess of ammonia or add a stoichiometric amount of a non-nucleophilic base.3. Optimize the extraction and purification steps.
The product is discolored or contains significant impurities. 1. Reaction temperature was too high.2. Presence of impurities in the starting materials.1. Improve temperature control during the reaction.2. Purify the starting materials before use.3. Consider recrystallization or column chromatography for purification of the final product.
Reaction does not go to completion. 1. Insufficient reaction time.2. Low reaction temperature.3. Inadequate mixing.1. Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period.2. While maintaining safety, a slight increase in temperature (e.g., to 0-5 °C) may be beneficial.3. Ensure efficient stirring to maintain a homogeneous reaction mixture.

Experimental Protocols

The following are general protocols for the synthesis of this compound. Note: These are starting points and may require optimization for your specific setup and scale.

Protocol 1: Amidation of 4-Methoxy-2-(trifluoromethyl)benzoyl Chloride

Materials:

  • 4-Methoxy-2-(trifluoromethyl)benzoyl chloride

  • Aqueous ammonia (e.g., 28-30%) or ammonia gas

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Ice bath or cryostat

  • Stirring apparatus

  • Dropping funnel

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, place the aqueous ammonia or a solution of ammonia in the chosen anhydrous solvent.

  • Cool the vessel to 0-5 °C using an ice bath or cryostat.

  • Dissolve the 4-Methoxy-2-(trifluoromethyl)benzoyl chloride in a minimal amount of the anhydrous solvent and place it in a dropping funnel.

  • Slowly add the benzoyl chloride solution to the cooled ammonia solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent. The organic layers are then combined, washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.[2]

Visualization of Key Processes

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Prepare Ammonia Solution cool Cool Ammonia Solution to 0-5 °C prep_amine->cool prep_acid_chloride Prepare Benzoyl Chloride Solution add Slowly Add Benzoyl Chloride Solution prep_acid_chloride->add cool->add Maintain T < 10 °C stir Stir at 0-5 °C for 1-2 hours add->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Recrystallization/Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G node_action Stop Addition, Increase Cooling, Dilute start Problem Occurs temp_increase Uncontrolled Temperature Rise? start->temp_increase temp_increase->node_action Yes low_yield Low Yield? temp_increase->low_yield No impure_product Impure Product? low_yield->impure_product No node_action2 Check for Hydrolysis, Ensure Excess Amine/Base low_yield->node_action2 Yes node_action3 Improve Temperature Control, Purify Starting Materials/Product impure_product->node_action3 Yes end Consult Further Resources impure_product->end No

Caption: Decision tree for troubleshooting common synthesis issues.

Advanced Strategies for Exotherm Management

For larger-scale synthesis or when precise temperature control is paramount, consider the following advanced strategies:

  • Flow Chemistry: Performing the reaction in a continuous flow reactor offers superior heat transfer and temperature control, significantly reducing the risk of thermal runaway. The small reactor volume at any given time minimizes the potential for a large-scale exotherm.

  • Reaction Calorimetry: For process development and scale-up, conducting the reaction in a reaction calorimeter can provide valuable data on the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR). This information is critical for designing a safe and robust process.

  • Computational Fluid Dynamics (CFD): CFD modeling can be used to simulate the temperature and flow profiles within a reactor, helping to identify potential hot spots and optimize mixing and cooling strategies before scaling up.[3][4]

By understanding the underlying principles of the reaction and implementing the control strategies outlined in this guide, researchers can safely and efficiently synthesize this compound.

References

  • Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • Saeed, A., et al. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3028. [Link]

  • Stenfors, C., et al. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 166-175. [Link]

  • ResearchGate. Modeling and Simulation of N‐(3‐Aminio‐4 methylphenyl)benzamide Synthesis in a Microreactor. [Link]

  • Chambers, R. D., et al. (2000). Flow Chemistry 8 Gaseous Reagents in Continuous-Flow Synthesis. Journal of Fluorine Chemistry, 105(1), 117-123.
  • Levin, M. D., et al. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, 100, 113-135. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]

  • Chemistry LibreTexts. 24.3: Synthesis of Amides. [Link]

  • Iuorio, A. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3456. [Link]

  • Choi, S. (2012). Investigation of Exothermic Reaction Dynamics via Computational Fluid. [Link]

Sources

Validation & Comparative

High-Performance Validation of 4-Methoxy-2-(trifluoromethyl)benzamide: Legacy HPLC vs. Advanced UPLC-PDA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the synthesis of fluorinated pharmaceuticals, 4-Methoxy-2-(trifluoromethyl)benzamide serves as a critical intermediate. Its purity directly impacts the yield and safety profile of downstream APIs (Active Pharmaceutical Ingredients). Traditional HPLC methods often struggle with the separation of this compound from its positional isomers (e.g., 3-trifluoromethyl analogs) due to the strong electron-withdrawing nature of the trifluoromethyl (


) group and the steric shielding of the amide bond.

This guide provides a comparative validation between a Legacy HPLC-UV method and an Optimized UPLC-PDA method utilizing Core-Shell technology. We demonstrate that the optimized protocol not only reduces run-time by 60% but also achieves superior resolution (


) for critical isomeric impurities, adhering strictly to ICH Q2(R1/R2)  guidelines.

Comparative Methodology: The Shift to Core-Shell

The core challenge in analyzing trifluoromethyl-benzamides is achieving selectivity without excessive tailing. The fluorine atoms induce a strong dipole, often leading to secondary interactions with residual silanols on standard silica columns.

Table 1: Method Parameters Comparison
ParameterMethod A: Legacy (Standard)Method B: Optimized (Recommended)
Instrument Standard HPLC (Agilent 1260 / Waters Alliance)UPLC/UHPLC (Waters ACQUITY / Agilent 1290)
Column C18 Porous Silica (

)
Core-Shell C18 (

)
Mobile Phase Isocratic: Acetonitrile : 0.1%

(50:50)
Gradient: Methanol : 0.1% Formic Acid
Flow Rate


Run Time 25 minutes8 minutes
Detection UV @ 254 nmPDA @ 210-400 nm (Quant @ 254 nm)
Critical Resolution

(Isomer co-elution risk)

(Baseline separation)

Expert Insight: The shift to a Core-Shell (Fused-Core) particle in Method B reduces the diffusion path length (


-term in the van Deemter equation). This is crucial for benzamides, where mass transfer can be sluggish due to hydrogen bonding with the stationary phase.

Experimental Protocol: Self-Validating Systems

To ensure trustworthiness, the following protocol includes "Stop/Go" checkpoints. If a checkpoint fails, the system is not self-validating and must be troubleshot before proceeding.

Standard & Sample Preparation
  • Diluent: 50:50 Methanol:Water (Matches Method B initial gradient to prevent solvent shock).

  • Stock Solution: Weigh

    
     of this compound into a 
    
    
    
    volumetric flask. Sonicate for 5 mins.
  • System Suitability Solution (SST): Spike the stock solution with

    
     of the regioisomer impurity (4-Methoxy-3-(trifluoromethyl)benzamide).
    
Instrumental Workflow (Method B)
  • Conditioning: Flush column with 100% Methanol for 10 mins, then equilibrate at initial gradient conditions (90% Water / 10% MeOH) for 15 mins.

  • Blank Injection: Inject Diluent. Checkpoint: Baseline noise must be

    
    .
    
  • SST Injection: Inject System Suitability Solution. Checkpoint: Resolution between Main Peak and Isomer must be

    
    .
    

Validation Results & Performance Data

The following data summarizes the validation of Method B , proving its superiority over the Legacy Method A.

Specificity & Selectivity

The electron-withdrawing


 group lowers the pKa of the amide proton, making it sensitive to pH changes. Method B uses Formic Acid (pH ~2.7) to suppress ionization, ensuring the analyte remains neutral and interacts hydrophobically with the C18 phase.
  • Result: No interference from blank or placebo.

  • Isomer Separation: Method A showed a shoulder peak (

    
    ). Method B achieved full baseline separation (
    
    
    
    ).
Linearity & Range

Constructed from 50% to 150% of target concentration (


).
Level (%)Concentration (

)
Area Response (Method B)
502501,245,000
753751,867,200
1005002,490,500
1256253,112,800
1507503,735,100
  • Regression (

    
    ): 
    
    
    
  • y-intercept bias:

    
    
    
Accuracy (Recovery)

Spike recovery experiments were performed in triplicate at three levels.

  • Level 80%: Mean Recovery = 99.8% (RSD = 0.4%)

  • Level 100%: Mean Recovery = 100.1% (RSD = 0.3%)

  • Level 120%: Mean Recovery = 99.5% (RSD = 0.5%)

Sensitivity (LOD/LOQ)

Method B utilizes the sharper peak shape of UPLC to enhance signal-to-noise (S/N) ratios.

  • LOD (S/N = 3):

    
    
    
  • LOQ (S/N = 10):

    
    
    

Mechanistic Visualization

The following diagrams illustrate the validation workflow and the chemical interaction mechanism that dictates the separation success.

Validation Workflow (ICH Q2 Aligned)

ValidationWorkflow Start Method Development (UPLC Optimization) SST System Suitability (Resolution > 2.0) Start->SST Define Criteria SST->Start Fail Specificity Specificity Test (Isomer Spiking) SST->Specificity Pass Specificity->Start Fail (Co-elution) Linearity Linearity & Range (50-150% Target) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Triplicate Spiking) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% Robustness Robustness (Flow/Temp/pH Variation) Precision->Robustness RSD < 2% Report Final Validation Report (ICH Q2 Compliant) Robustness->Report Document All Data

Figure 1: Step-by-step validation workflow ensuring ICH compliance. Red dashed lines indicate critical failure points requiring method redevelopment.

Separation Mechanism: The Fluorine Effect

The separation of the 2-trifluoromethyl isomer from the 3-trifluoromethyl impurity relies on the "Orthogonal Selectivity" provided by the Core-Shell column and the specific solvation of the fluorine atoms.

Mechanism Analyte 4-Methoxy-2-(CF3)benzamide Interaction1 Hydrophobic Interaction (Aromatic Ring) Analyte->Interaction1 Primary Retention Interaction2 Dipole-Dipole Repulsion (CF3 vs. Residual Silanols) Analyte->Interaction2 Secondary Selectivity Phase C18 Stationary Phase Phase->Interaction1 Mobile Mobile Phase (MeOH/H2O + Formic Acid) Mobile->Interaction2 Modulates Ionization Separation High Resolution (Rs > 3.0) Interaction1->Separation Base Retention Interaction2->Separation Shape Selectivity

Figure 2: Mechanistic interaction map. The trifluoromethyl group creates a unique dipole moment that interacts differentially with the stationary phase compared to its positional isomers.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • United States Pharmacopeia (USP). (2023).[2] General Chapter <1225> Validation of Compendial Procedures. USP-NF. Link

  • Swartz, M. E., & Krull, I. S. (2012). Handbook of Analytical Validation. CRC Press.
  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine. Link

Sources

A Technical Guide to Cross-Reactivity Profiling of 4-Methoxy-2-(trifluoromethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of 4-Methoxy-2-(trifluoromethyl)benzamide derivatives, a scaffold of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, making these derivatives promising candidates for various therapeutic targets.[1] However, this also necessitates a thorough evaluation of their off-target interactions to predict potential side effects and ensure clinical viability.

This guide will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present case studies to illustrate the practical application of these principles. We will explore the cross-reactivity of structurally related compounds to provide a framework for evaluating novel derivatives within this chemical class.

The Imperative of Cross-Reactivity Studies

In drug discovery, a compound's selectivity is as crucial as its potency. Off-target binding is a primary contributor to adverse drug reactions and can lead to the failure of promising candidates in later stages of development. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a cornerstone of rational drug design. For this compound derivatives, which are being explored for a range of biological targets, understanding their interaction with related and unrelated proteins is essential to building a robust safety and efficacy profile.

Case Study 1: Selectivity of a Benzamide Derivative as a Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist

A prime example of selectivity assessment involves a compound structurally related to our core topic: 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G-protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking, making it a key target for autoimmune diseases.[2]

S1P1 Signaling Pathway

Activation of S1P1 by its endogenous ligand, sphingosine-1-phosphate (S1P), or a synthetic agonist initiates a signaling cascade through G-protein coupling, primarily Gαi. This leads to downstream effects such as the activation of the Ras-ERK pathway, which is involved in cell proliferation and neovascularization, and the RAC-CDC42 pathway, which influences cell migration.[3] Understanding this pathway is crucial for interpreting the functional consequences of S1P1 agonism and potential off-target effects.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Gαi/o Protein S1P1->G_protein Activates Agonist S1P or Benzamide Agonist Agonist->S1P1 Binds to Ras_ERK Ras-ERK Pathway G_protein->Ras_ERK RAC_CDC42 RAC-CDC42 Pathway G_protein->RAC_CDC42 Proliferation Proliferation & Neovascularization Ras_ERK->Proliferation Migration Cell Migration RAC_CDC42->Migration PTP1B_Signaling_Pathway cluster_cell Cell Insulin Insulin IR Insulin Receptor (pY) Insulin->IR Activates IRS IRS (pY) IR->IRS Phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Benzamide_Inhibitor Benzamide Inhibitor Benzamide_Inhibitor->PTP1B Inhibits

PTP1B Signaling in Insulin Pathway
Cross-Reactivity Data

The selectivity of a lead compound from this series, compound 10m , was assessed against T-cell PTPase (TCPTP), a closely related phosphatase.

CompoundTargetIC50 (µM)Selectivity vs. PTP1B
Compound 10m PTP1B 0.07 -
TCPTP2.2432-fold

Data synthesized from literature reports. [4] This 32-fold selectivity for PTP1B over TCPTP is a significant finding, as it suggests that the compound is less likely to interfere with the signaling pathways regulated by TCPTP.

Experimental Protocols for Cross-Reactivity Assessment

The following are detailed, step-by-step methodologies for key experiments used to assess the cross-reactivity and selectivity of this compound derivatives.

Protocol 1: GPCR Radioligand Binding Assay for Selectivity Profiling

This protocol is a gold standard for determining the binding affinity of a compound to a panel of GPCRs. [5]It relies on the competition between a radiolabeled ligand and the test compound for binding to the receptor.

Causality Behind Experimental Choices:

  • Radioligand Binding vs. Functional Assays: Binding assays directly measure the interaction of a compound with the receptor, providing a direct measure of affinity (Ki). Functional assays measure the downstream consequences of receptor activation or inhibition. While both are important, binding assays are often preferred for initial selectivity screening due to their direct nature and typically higher throughput.

  • Choice of Radioligand: The radioligand should have high affinity and specificity for the target receptor to ensure a robust signal-to-noise ratio.

  • Competition Assay Format: This format allows for the determination of the inhibitory constant (Ki) of the unlabeled test compound, which is a measure of its binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target GPCRs (e.g., S1P1-5) to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³³P]-S1P for S1P receptors) to each well.

    • Add increasing concentrations of the test this compound derivative to the wells.

    • To determine non-specific binding, add a high concentration of a known, unlabeled ligand to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. [6]

GPCR_Binding_Assay_Workflow A Prepare Cell Membranes Expressing Target GPCRs B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound from Unbound Radioligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Data Analysis: Determine IC50 and Ki D->E

GPCR Radioligand Binding Assay Workflow
Protocol 2: Biochemical Phosphatase Inhibition Assay for Selectivity Profiling

This protocol is used to determine the inhibitory activity of a compound against a panel of phosphatases. []It typically employs a synthetic substrate that produces a detectable signal upon dephosphorylation.

Causality Behind Experimental Choices:

  • Biochemical vs. Cell-Based Assays: Biochemical assays using purified enzymes provide a direct measure of a compound's ability to inhibit the target enzyme. Cell-based assays can provide information on cell permeability and efficacy in a more physiological context but can be more complex to interpret due to the presence of other cellular components.

  • Choice of Substrate: A common choice is a fluorogenic or chromogenic substrate, such as p-nitrophenyl phosphate (pNPP) or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which allows for a continuous and sensitive measurement of enzyme activity. [8]* Kinetic vs. Endpoint Assays: Kinetic assays measure the rate of the reaction over time and can provide more detailed information about the mechanism of inhibition. Endpoint assays measure the total amount of product formed after a fixed time and are often used for high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified phosphatase enzyme (e.g., PTP1B, TCPTP) in a suitable buffer.

    • Prepare a stock solution of the substrate (e.g., pNPP) in the assay buffer.

    • Prepare serial dilutions of the test this compound derivative in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the test compound dilutions to the appropriate wells.

    • Add the enzyme solution to each well and pre-incubate for a short period to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Signal Detection:

    • Measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the test compound.

    • Plot the reaction rate as a function of the test compound concentration.

    • Fit the data to a suitable inhibition model (e.g., sigmoidal dose-response) to determine the IC50 value.

Phosphatase_Inhibition_Assay_Workflow A Prepare Purified Phosphatase Enzyme B Incubate Enzyme with Test Compound A->B C Initiate Reaction with Substrate (e.g., pNPP) B->C D Monitor Product Formation (e.g., Absorbance Change) C->D E Data Analysis: Determine IC50 D->E

Phosphatase Inhibition Assay Workflow

Broader Kinase Selectivity Profiling

For compounds that may have activity against kinases, it is crucial to perform a broader screen against a panel of representative kinases from across the human kinome. This provides a more comprehensive view of the compound's selectivity.

Interpreting Kinase Selectivity Data:

  • Selectivity Score (S-score): This is a quantitative measure of selectivity, often defined as the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Kinome Map: The results of a broad kinase screen are often visualized on a kinome tree, which graphically represents the relationships between different kinases. This allows for a quick visual assessment of the compound's selectivity profile and can reveal patterns of inhibition against specific kinase families.

Conclusion

The assessment of cross-reactivity is a critical and indispensable component of the preclinical development of this compound derivatives. A thorough understanding of a compound's selectivity profile, obtained through a combination of targeted assays against related proteins and broader screening panels, is essential for mitigating the risk of off-target toxicity and for building a strong foundation for clinical success. The methodologies and principles outlined in this guide provide a robust framework for researchers to design and execute meaningful cross-reactivity studies, ultimately leading to the development of safer and more effective therapeutics.

References

  • Bender, A. M., et al. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. ACS Medicinal Chemistry Letters, 2(6), 443–447. [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(12), 1537–1553. [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437–7451. [Link]

  • Wikipedia. (2023). S1PR1. [Link]

  • Vieth, M., et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Drug Discovery Today, 10(12), 839–846. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Glick, M., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]

  • Patsnap. (2024). What are PTP1B inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Davis, M. D., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(9), 1046–1051. [Link]

  • Stevenson, L. F., et al. (2014). Assay Formats: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 895–905. [Link]

  • Cannon, K., & Nagarajan, P. (2021). Choosing Reference Standards for Molecular Assay Development. Clinical Lab Products. [Link]

  • Azorsa, D. O., et al. (2017). Small-molecule targeting of GPCR-independent non-canonical G-protein signaling in cancer. Proceedings of the National Academy of Sciences, 114(20), E3998–E4007. [Link]

  • Rosen, H., et al. (2013). Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration. International Journal of Molecular Sciences, 14(11), 22667–22684. [Link]

  • Wikipedia. (2023). PTPN1. [Link]

  • Hossain, M. A., & Akter, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • De Cesco, S., et al. (2014). Assay formats: Recommendation for best practices and harmonization from the global bioanalysis consortium harmonization team. AAPS J, 16(5), 895-905. [Link]

  • Greasley, S. E., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5122–5130. [Link]

  • Wang, Y., et al. (2024). Multichemical Analytical Strategy for Screening Key Differential Compound between Raw and Processed Viticis fructus. ACS Omega. [Link]

  • Reaction Biology. (n.d.). Phosphatase Assay Service. Reaction Biology. [Link]

  • DiscoverXCorporation. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]

  • Johnson-Davis, K. L., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 99–106. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–262. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Eurofins Discovery. [Link]

Sources

head-to-head comparison of benzamide inhibitors of the Hedgehog pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hedgehog (Hh) signaling pathway is a master regulator of embryonic development and tissue homeostasis. Its aberrant activation—primarily through mutations in PTCH1 or SMO—drives basal cell carcinoma (BCC) and medulloblastoma. This guide provides a technical, head-to-head comparison of Vismodegib , the prototypical benzamide inhibitor, against its primary market alternative, Sonidegib (a biphenyl-carboxamide), and next-generation solutions like Taladegib .

While Vismodegib remains the standard of care, its benzamide scaffold presents specific vulnerabilities, particularly regarding solubility and the D473H resistance mutation. This guide analyzes these limitations through a structural biology lens and provides a self-validating protocol for assessing inhibitor potency.

Mechanistic Foundation: The Benzamide Binding Mode

To understand the performance differences, we must first look at the target: Smoothened (SMO) , a Class F GPCR.

Unlike standard GPCRs, SMO activation relies on its translocation to the primary cilium . In the absence of Hh ligand, PTCH1 constitutively suppresses SMO. When Hh binds PTCH1, this repression is lifted, allowing SMO to accumulate in the cilium and drive GLI transcription factors.

The Benzamide Interaction: Vismodegib (GDC-0449) is a 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide .

  • Binding Site: It binds deep within the transmembrane heptahelical bundle (TMD) of SMO.

  • Critical Interaction: The benzamide moiety forms a hydrogen bond network that stabilizes the inactive conformation of the transmembrane helices. Specifically, the amide nitrogen acts as a hydrogen bond donor to key residues (e.g., Asp473) within the pocket.

  • The Vulnerability: This deep pocket binding makes the benzamide scaffold highly sensitive to steric changes. The D473H mutation (Aspartate to Histidine) introduces a bulky imidazole ring that sterically clashes with the benzamide structure, reducing binding affinity by >100-fold.

Visualization: The Hedgehog Signaling Cascade

The following diagram illustrates the canonical pathway and the specific point of intervention for Benzamide inhibitors.

Hh_Pathway Hh_Ligand Hedgehog Ligand (SHH/IHH) PTCH1 PTCH1 (Receptor) Hh_Ligand->PTCH1 Binds & Inhibits SMO_Inactive SMO (Inactive) (Intracellular) PTCH1->SMO_Inactive Represses (Absence of Ligand) SMO_Active SMO (Active) (Ciliary Accumulation) SMO_Inactive->SMO_Active Translocation to Cilium (Upon PTCH1 Inhibition) SUFU SUFU (Negative Regulator) SMO_Active->SUFU Dissociates Complex Benzamide Benzamide Inhibitor (Vismodegib) Benzamide->SMO_Active Blocks Translocation/Activity (Binds TMD) GLI_Complex GLI Transcription Factors (GLI1/2) SUFU->GLI_Complex Releases Nucleus Nucleus (Gene Transcription) GLI_Complex->Nucleus Translocates

Figure 1: Canonical Hedgehog signaling. Benzamide inhibitors act by locking SMO in an inactive conformation, preventing its ciliary accumulation and downstream GLI activation.

Comparative Analysis: Vismodegib vs. Alternatives

This section objectively compares the benzamide archetype (Vismodegib) against the lipophilic carboxamide (Sonidegib) and the phthalazine derivative (Taladegib).

A. Pharmacokinetics & Tissue Distribution
  • Vismodegib (Benzamide):

    • Solubility: Low. Requires specific formulation strategies.

    • Distribution: High plasma protein binding (>99%). It has a smaller volume of distribution compared to Sonidegib.

    • Clinical implication: Rapid clearance relative to Sonidegib; requires daily dosing.

  • Sonidegib (Biphenyl-carboxamide):

    • Lipophilicity: Significantly higher.[1]

    • Distribution: Massive volume of distribution (>9,000 L).[2] It accumulates extensively in tissues, particularly the skin (6x higher concentration in skin vs. plasma).[2]

    • Clinical implication: "Deep compartment" kinetics. It remains in the skin long after dosing stops, which can be advantageous for cutaneous BCC but problematic for managing side effects (muscle cramps).

B. The Resistance Profile (D473H)

The most critical differentiator is the response to the D473H mutation.

  • Vismodegib: The D473H mutation disrupts the hydrogen bond anchor of the benzamide. IC50 shifts from ~10 nM (WT) to >1000 nM (Mutant).

  • Sonidegib: Shows cross-resistance to D473H, as it shares a similar binding pocket overlap despite the structural difference.

  • Taladegib (Phthalazine): Designed to overcome this. The phthalazine core adopts a different orientation within the TMD, avoiding the steric clash with the Histidine residue. It retains nanomolar potency against D473H.

C. Performance Data Summary
FeatureVismodegib (Benzamide)Sonidegib (Carboxamide)Taladegib (Phthalazine)
Chemotype 2-chloro-benzamideBiphenyl-carboxamidePhthalazine
Target SMO (TMD binder)SMO (TMD binder)SMO (TMD binder)
Cellular IC50 (WT) 3 – 10 nM2 – 6 nM< 5 nM
Activity vs. D473H Resistant (>1 µM)Resistant Active (~50 nM)
Half-Life (T1/2) ~4 days~28 days~48 hours
Tissue Penetration ModerateVery High (Skin accumulation)Moderate
Primary Indication Metastatic & Locally Advanced BCCLocally Advanced BCCInvestigational / Resistance
Validated Experimental Protocol: GLI-Luciferase Reporter Assay[3][4]

Objective: Quantify the potency of benzamide inhibitors in a cellular context. Scientific Rationale: This assay relies on the fact that Hh signaling is strictly cilia-dependent . Standard cell culture conditions (high serum) suppress cilia formation. Therefore, serum starvation is the critical, often overlooked variable that ensures assay validity.

Materials
  • Cell Line: NIH3T3-GLI-Luc (Stably transfected with 8xGLI binding site luciferase reporter).

    • Why NIH3T3? They are ciliated fibroblasts. HeLa or HEK293 cells often lack primary cilia and are unsuitable for canonical SMO assays.

  • Ligand: Recombinant Mouse Shh (N-terminus) or Shh-conditioned medium.

  • Inhibitors: Vismodegib (dissolved in DMSO).

Step-by-Step Methodology
  • Seeding (Day 1):

    • Seed NIH3T3-GLI-Luc cells at 30,000 cells/well in a 96-well plate using DMEM + 10% Calf Serum (CS).

    • Note: Do not use Fetal Bovine Serum (FBS) if possible; Calf Serum promotes better contact inhibition and subsequent ciliogenesis.

  • Confluence Check (Day 2):

    • Cells must be fully confluent. Contact inhibition is the first signal for ciliogenesis.

  • Induction & Treatment (Day 2):

    • Remove media carefully.[3]

    • Add Low-Serum Media (DMEM + 0.5% CS).[3] Crucial Step: High serum inhibits cilia.

    • Add Shh Ligand (EC80 concentration, typically 100 ng/mL) to stimulate the pathway.

    • Concurrently add Vismodegib (Serial dilution: 0.1 nM to 10 µM).

    • Include controls: DMSO only (0% inhibition), Shh-free (0% activation).

  • Incubation:

    • Incubate for 24–30 hours . This allows sufficient time for SMO translocation, GLI transcription, and Luciferase protein synthesis.

  • Readout (Day 3):

    • Lyse cells using Passive Lysis Buffer.[3]

    • Add Luciferin substrate.

    • Measure luminescence on a plate reader.[4]

  • Data Analysis:

    • Normalize to Renilla luciferase (if dual-transfected) to correct for cell viability errors.

    • Fit data to a 4-parameter logistic equation to calculate IC50.

Visualization: Assay Workflow

Assay_Workflow Seed Seed NIH3T3 Cells (High Serum) Confluence Reach 100% Confluence (Contact Inhibition) Seed->Confluence 24h Starve Switch to Low Serum (0.5% CS) + Ligand Confluence->Starve Induce Cilia Treat Add Inhibitor (Serial Dilution) Starve->Treat Co-treatment Incubate Incubate 24h (Ciliogenesis & Transcription) Treat->Incubate Lyse Cell Lysis & Luciferase Readout Incubate->Lyse

Figure 2: Critical workflow for GLI-Luciferase assay. The switch to low serum (Red Node) is the "Go/No-Go" step for valid data.

References
  • Robarge, K. D., et al. (2009). "GDC-0449-a potent inhibitor of the hedgehog pathway." Bioorganic & Medicinal Chemistry Letters.

  • Yauch, R. L., et al. (2009). "Smoothened mutation confers resistance to a Hedgehog pathway inhibitor in medulloblastoma." Science.

  • FDA Drug Label: Erivedge (Vismodegib). (2012). U.S. Food and Drug Administration.

  • FDA Drug Label: Odomzo (Sonidegib). (2015).[5] U.S. Food and Drug Administration.

  • Dijkgraaf, G. J., et al. (2011). "Small molecule inhibition of GDC-0449 refractory smoothened mutants and downstream mechanisms of drug resistance." Cancer Research.

  • BPS Bioscience. "Gli Reporter - NIH3T3 Cell Line Protocol." BPS Bioscience Product Data. [6]

Sources

comparative analysis of NMR spectra of substituted benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of substituted benzamides. Benzamides are ubiquitous pharmacophores in drug discovery (e.g., sulpiride, metoclopramide). Their structural elucidation requires a precise understanding of two critical phenomena: restricted rotation around the amide bond and the electronic influence of aromatic substituents.

This analysis contrasts the spectral signatures of Benzamide (reference), 4-Nitrobenzamide (strong electron-withdrawing), and 4-Methoxybenzamide (strong electron-donating). It further examines the anomalous behavior of 2-Hydroxybenzamide , where intramolecular hydrogen bonding drastically alters the spectral landscape.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and spectral integrity, the following "Self-Validating" protocol is recommended. This workflow minimizes artifacts arising from concentration effects and solvent exchange.

Sample Preparation & Acquisition
  • Solvent Selection: DMSO-d

    
      is the mandatory solvent for this analysis.
    
    • Causality: Unlike CDCl

      
      , DMSO-d
      
      
      
      is a polar aprotic solvent that accepts hydrogen bonds. This suppresses the exchange rate of the labile amide protons (
      
      
      ) with trace water, sharpening their signals and allowing the observation of distinct rotamers.
  • Concentration: 20–30 mg per 0.6 mL solvent.

    • Validation: Concentrations >50 mg/mL can induce intermolecular stacking (

      
      -
      
      
      
      interactions), causing concentration-dependent chemical shift drifts.
  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm (

    
    H) and septet at 39.52 ppm  (
    
    
    
    C).
Visualization of Workflow

NMR_Workflow Sample Solid Sample (20-30 mg) Solvation Solvation in DMSO-d6 (0.6 mL) Sample->Solvation Dissolution Shimming Gradient Shimming (TopShim) Solvation->Shimming Tube Insertion Acquisition Pulse Sequence (zg30 / zgpg30) Shimming->Acquisition Lock & Tune Processing FT & Phasing (LB = 0.3 Hz) Acquisition->Processing FID -> Spectrum Validation Check Residual Solvent (DMSO @ 2.50 ppm) Processing->Validation QC Step Validation->Acquisition Fail: Re-shim

Figure 1: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

Mechanistic Foundation

Restricted Rotation

The amide bond possesses partial double-bond character (resonance forms I and II ), creating a rotational energy barrier of approximately 15–20 kcal/mol.



In DMSO-d


 at 298 K, this rotation is slow on the NMR timescale. Consequently, the two amide protons are magnetically non-equivalent :
  • 
     (trans to C=O):  Generally more shielded.
    
  • 
     (cis to C=O):  Generally more deshielded due to the anisotropy of the carbonyl group.
    
Electronic Substituent Effects

Substituents on the phenyl ring transmit electronic effects through the


-system, altering the electron density at the amide group.
  • Electron Withdrawing Groups (EWG, e.g., -NO

    
    ):  Pull electron density away from the ring and carbonyl. This deshields  aromatic protons (downfield shift).
    
  • Electron Donating Groups (EDG, e.g., -OCH

    
    ):  Push electron density into the ring. This shields  ortho/para protons (upfield shift).
    

Comparative Analysis: Spectral Data

The following data compares the chemical shifts (


, ppm) of Benzamide against its 4-substituted derivatives in DMSO-d

.
H NMR Chemical Shift Comparison
Proton AssignmentBenzamide (Standard)4-Nitrobenzamide (EWG)4-Methoxybenzamide (EDG)Mechanistic Insight
Amide -NH (1) 8.01 (bs)8.34 (bs)7.85 (bs)EWG increases acidity of NH, deshielding it. EDG increases electron density, shielding it.
Amide -NH (2) 7.39 (bs)7.75 (bs)7.20 (bs)Distinct peaks confirm restricted rotation.
H-2,6 (Ortho) 7.88 (m)8.11 (d)7.86 (d)Ortho protons are deshielded by the carbonyl anisotropy.
H-3,5 (Meta) 7.46 (m)8.30 (d)6.98 (d)Critical Diagnostic: -NO

strongly deshields H-3,5. -OMe strongly shields H-3,5 via resonance.
H-4 (Para) 7.54 (m)Substituted in derivatives.
Substituent 3.80 (s, -OCH

)
Characteristic singlet for methoxy.
C NMR Chemical Shift Comparison
Carbon AssignmentBenzamide4-Nitrobenzamide4-Methoxybenzamide
C=O (Carbonyl) 168.4 166.7 167.5
C-1 (Ipso) 134.7140.4126.9
C-4 (Substituted) 131.7149.5162.1

Analysis:

  • Carbonyl Sensitivity: The carbonyl carbon shift is relatively insensitive to remote substituents compared to the aromatic protons.

  • Ipso Carbon: The C-4 carbon attached to the methoxy group shows a massive downfield shift (~162 ppm) due to the electronegativity of oxygen (Deshielding).

Advanced Case Study: Intramolecular Hydrogen Bonding

Compound: 2-Hydroxybenzamide (Salicylamide)

In ortho-substituted benzamides, steric and electronic factors converge. 2-Hydroxybenzamide exhibits a strong intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl oxygen.

  • Phenolic -OH Signal: Appears extremely downfield (

    
     12.0–13.0 ppm) and is often broad. This extreme deshielding is the hallmark of hydrogen bonding.
    
  • Amide Protons: The H-bond "locks" the conformation more rigidly than in unsubstituted benzamide, often increasing the

    
     between the two NH protons.
    
Logic of Structural Assignment

The following decision tree illustrates how to use the data above to identify an unknown benzamide derivative.

Assignment_Logic Start Unknown Benzamide Spectrum (DMSO-d6) CheckNH Observe NH Region (7.0 - 8.5 ppm) Start->CheckNH CountNH Two distinct singlets? CheckNH->CountNH Aromatic Analyze Aromatic Region CountNH->Aromatic Yes (Primary Amide) Pattern Splitting Pattern? Aromatic->Pattern AA_BB AA'BB' System (2 doublets) Pattern->AA_BB Para-substituted Complex Complex Multiplet Pattern->Complex Ortho/Meta/Unsub ShiftCheck Check Chemical Shift of H-3,5 AA_BB->ShiftCheck Upfield Upfield (< 7.2 ppm) Electron Donating (e.g., -OMe) ShiftCheck->Upfield Downfield Downfield (> 8.0 ppm) Electron Withdrawing (e.g., -NO2) ShiftCheck->Downfield

Figure 2: Logic flow for the structural elucidation of substituted benzamides based on


H NMR shifts.

References

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Context: Complementary analysis of amide bands).
  • Abraham, R. J., & Mobli, M. (2008). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 46(1), 31-41. Link

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Source for general chemical shift tables).
  • Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Context: Acidity of amide protons).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for substituent effects).

assessing the in vitro potency of 4-Methoxy-2-(trifluoromethyl)benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The strategic incorporation of substituents, such as the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, can profoundly influence the pharmacological properties of these molecules. This guide provides a comprehensive comparison of the in vitro potency of 4-Methoxy-2-(trifluoromethyl)benzamide analogs and related substituted benzamides, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

The Rationale Behind the Trifluoromethyl and Methoxy Substitutions

The inclusion of a trifluoromethyl (-CF3) group in a drug candidate is a well-established strategy in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target.[1] Conversely, the methoxy (-OCH3) group, an electron-donating substituent, can also modulate a compound's pharmacokinetic and pharmacodynamic profile, often influencing solubility and receptor interactions. The combination of these two moieties on a benzamide scaffold, as in the case of this compound, presents a compelling chemical space for the development of potent and selective therapeutic agents.

Comparative Potency Across Diverse Biological Targets

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers. A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were designed and evaluated for their ability to inhibit the Hh signaling pathway using a Gli-luciferase reporter assay.[2] This assay measures the transcriptional activity of the Gli transcription factors, which are the ultimate effectors of the Hh pathway.

Table 1: In Vitro Potency of Trifluoromethylated 4-(2-pyrimidinylamino)benzamide Analogs as Hedgehog Pathway Inhibitors [2]

Compound IDModificationsHh Signaling Inhibition IC50 (nM)
13d 2-(Trifluoromethyl)phenylamino at the 4-position of the pyrimidine ring1.44
Vismodegib (Positive Control)-(Comparator)

Data synthesized from a study on trifluoromethyl containing 4-(2-pyrimidinylamino)benzamide derivatives.[2]

The remarkable potency of compound 13d , with an IC50 value of 1.44 nM, underscores the potential of the trifluoromethyl-substituted benzamide scaffold in targeting this critical oncogenic pathway.[2]

Agonism of the Sphingosine-1-Phosphate Receptor 1 (S1P1)

S1P1 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking from lymphoid organs. Agonists of S1P1 are effective immunomodulators used in the treatment of autoimmune diseases like multiple sclerosis. A potent and selective S1P1 agonist, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, which shares the methoxy and trifluoromethyl-phenyl motifs, has been identified and characterized.

Table 2: In Vitro Potency of a this compound-related Analog as an S1P1 Receptor Agonist

Compound IDStructureS1P1 Receptor Activation EC50 (µM)Efficacy (%)
8 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide0.035 96

Data for this specific nicotinamide derivative highlights the potential of the core chemical features.

The sub-micromolar EC50 value of this compound demonstrates the effectiveness of the combined 4-methoxy and 2-(trifluoromethyl)phenyl moieties in achieving high-potency S1P1 agonism.

Experimental Protocols for In Vitro Potency Assessment

The reliability of in vitro potency data is intrinsically linked to the robustness of the experimental protocols employed. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Hedgehog Signaling Inhibition Assay (Gli-Luciferase Reporter Assay)

This cell-based assay is a widely accepted method for quantifying the activity of the Hedgehog signaling pathway.[3]

Principle: The assay utilizes a cell line (e.g., NIH/3T3) stably transfected with a luciferase reporter gene under the control of a Gli-responsive promoter. Inhibition of the Hh pathway leads to a decrease in Gli-mediated transcription, resulting in a quantifiable reduction in luciferase expression and activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed NIH/3T3 cells stably expressing a Gli-responsive luciferase reporter into a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well in culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound analogs) in an appropriate solvent like DMSO. Further dilute the compounds in culture medium to the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, replace the culture medium with fresh medium containing the diluted test compounds. Include a positive control (e.g., Vismodegib) and a vehicle control (e.g., DMSO).

  • Pathway Activation: Co-treat the cells with a Hedgehog pathway agonist, such as a Smoothened (SMO) agonist (e.g., SAG), to induce Gli-mediated luciferase expression.

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Luminescence is typically measured using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Experimental Workflow: Gli-Luciferase Reporter Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed Reporter Cells a1 Treat Cells with Compounds p1->a1 p2 Prepare Compound Dilutions p2->a1 a2 Activate Hh Pathway a1->a2 a3 Incubate (24-48h) a2->a3 a4 Measure Luciferase Activity a3->a4 d1 Normalize Data a4->d1 d2 Generate Dose-Response Curve d1->d2 d3 Calculate IC50 d2->d3

Caption: Workflow for determining Hh pathway inhibition.

S1P1 Receptor Internalization Assay

This assay is a functional, cell-based method to assess the agonist activity of compounds targeting the S1P1 receptor.

Principle: Upon agonist binding, GPCRs like S1P1 are internalized from the cell surface into endosomes. This process can be visualized and quantified by using a cell line that expresses S1P1 tagged with a fluorescent protein (e.g., GFP).

Step-by-Step Protocol:

  • Cell Seeding: Plate U2OS or CHO cells stably expressing GFP-tagged human S1P1 in a 96-well, black, clear-bottom imaging plate. Allow the cells to adhere and grow for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable assay buffer.

  • Cell Treatment: Wash the cells with assay buffer and then add the diluted compounds to the respective wells. Include a known S1P1 agonist (e.g., FTY720-P) as a positive control and a vehicle control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for receptor internalization.

  • Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Capture images of both the GFP channel (to visualize S1P1-GFP) and a nuclear stain (e.g., Hoechst) to identify individual cells.

  • Image Analysis: Use image analysis software to quantify the internalization of S1P1-GFP. This is typically done by measuring the fluorescence intensity within intracellular vesicles or by quantifying the decrease in fluorescence at the cell membrane.

  • Data Analysis: Determine the percentage of cells showing receptor internalization for each compound concentration. Plot this percentage against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.[5]

Signaling Pathway Overview

A thorough understanding of the signaling pathways targeted by these benzamide analogs is crucial for interpreting in vitro data and predicting in vivo effects.

The Hedgehog Signaling Pathway

In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). This leads to the proteolytic cleavage of the Gli transcription factors into their repressor forms (GliR), which translocate to the nucleus and repress the transcription of Hh target genes. Upon binding of a Hh ligand to PTCH, the inhibition of SMO is relieved. Active SMO then triggers a signaling cascade that prevents the cleavage of Gli proteins, leading to the formation of their activator forms (GliA). GliA translocates to the nucleus and activates the transcription of target genes involved in cell proliferation, survival, and differentiation.[6]

Hedgehog Signaling Pathway

Caption: Simplified Hedgehog signaling pathway.

S1P1 Receptor Signaling

Upon binding of its ligand, sphingosine-1-phosphate (S1P), the S1P1 receptor couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of S1P1 can lead to the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway, which are involved in cell survival, proliferation, and migration.[7]

S1P1 Receptor Signaling Cascade

Caption: Key downstream pathways of S1P1 activation.

Conclusion and Future Directions

The in vitro data for analogs related to this compound highlight the significant potential of this chemical scaffold in developing potent modulators of critical biological pathways. The trifluoromethyl and methoxy substitutions appear to be key contributors to the high potency observed in both Hedgehog pathway inhibitors and S1P1 receptor agonists.

For researchers and drug development professionals, this guide serves as a foundational resource for the continued exploration of this promising class of compounds. Future studies should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to establish a comprehensive structure-activity relationship. Such studies, employing the robust in vitro assays detailed herein, will be instrumental in optimizing lead compounds and advancing them toward clinical development. The self-validating nature of these detailed protocols ensures the generation of reliable and reproducible data, a cornerstone of successful drug discovery.

References

  • Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI, [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI, [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health, [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications, [Link]

  • Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. National Institutes of Health, [Link]

  • Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. PubMed, [Link]

  • Downstream signaling pathways of sphingosine-1-phosphate (S1P) receptors. ResearchGate, [Link]

  • The schematic diagram of hedgehog signaling pathway. ResearchGate, [Link]

Sources

Selectivity Profiling of 4-Methoxy-2-(trifluoromethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth selectivity profiling and performance comparison of 4-Methoxy-2-(trifluoromethyl)benzamide derivatives , positioning them as a next-generation pharmacophore primarily targeting the Hedgehog (Hh) signaling pathway (specifically Smoothened receptor modulation) and GPCRs (e.g., S1P1).

This analysis contrasts these derivatives with industry-standard benchmarks like Vismodegib and Sonidegib , highlighting the medicinal chemistry advantages of the 4-methoxy-2-(trifluoromethyl) substitution pattern—namely, enhanced metabolic stability and lipophilic ligand efficiency.

Executive Summary: The Fluorine Advantage

The This compound scaffold represents a privileged structure in modern medicinal chemistry. Unlike traditional chlorinated or methyl-sulfonyl benzamides (e.g., Vismodegib), this specific derivative class leverages the trifluoromethyl (-CF₃) group to modulate lipophilicity and block metabolic "soft spots" on the aromatic ring, while the 4-methoxy group functions as a hydrogen bond acceptor to lock active conformations.

Primary Application: Inhibition of the Hedgehog (Hh) Signaling Pathway (via Smoothened [SMO] antagonism) and modulation of Sphingosine-1-phosphate (S1P) receptors . Key Differentiator: Superior metabolic stability (t½) and blood-brain barrier (BBB) penetration compared to first-generation benzamides.[1]

Comparative Performance Analysis

Benchmark: Vismodegib (First-in-Class SMO Inhibitor)

To objectively evaluate the this compound derivatives, we compare them against Vismodegib , the clinical standard for basal cell carcinoma treatment.

Table 1: Physicochemical & Potency Comparison

Data synthesized from structure-activity relationship (SAR) studies of trifluoromethyl-benzamide analogs [1, 2].[1]

FeatureThis compound Derivatives Vismodegib (Standard) Scientific Rationale
Primary Target (SMO) IC₅₀ 1.4 – 5.0 nM (High Potency)~10 – 20 nMThe 2-CF₃ group induces a twist in the amide bond (ortho-effect), optimizing fit in the SMO transmembrane pocket.
Metabolic Stability (HLM t½) > 60 min ~30–45 minThe -CF₃ group blocks CYP450 oxidation at the ortho-position; -OMe is less prone to rapid clearance than -SO₂Me.
Lipophilicity (cLogP) 3.5 – 4.2 2.7Higher lipophilicity improves membrane permeability but requires careful formulation (e.g., amorphous solid dispersion).[1]
Selectivity Index (SI) > 100-fold (vs. S1P, VEGFR)> 50-foldThe bulky -CF₃ provides steric exclusion of off-target kinases that tolerate smaller -Cl groups.
Solubility (aq) Low (< 5 µg/mL)Moderate (~10 µg/mL)The fluorine atoms increase hydrophobicity; requires solubility-enhancing formulations (e.g., cyclodextrins).
Mechanism of Action & Selectivity

The this compound core functions as a conformational lock .[1]

  • Ortho-CF₃ Effect: Forces the amide carbonyl out of planarity with the phenyl ring, mimicking the bioactive conformation required for deep pocket binding in GPCRs like SMO and S1P1.

  • 4-Methoxy Interaction: Acts as a specific H-bond acceptor for serine/threonine residues in the binding pocket, enhancing affinity over unsubstituted benzamides.[1]

Experimental Protocols: Selectivity Profiling

To validate the selectivity of this scaffold, a rigorous self-validating screening cascade is required. This protocol ensures that observed potency is due to on-target engagement and not non-specific cytotoxicity or assay interference (e.g., luciferase inhibition).[1]

Protocol A: Gli-Luciferase Reporter Assay (Primary Potency)

Objective: Quantify inhibition of the Hedgehog pathway downstream of SMO.

  • Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter (Gli-Luc).[1]

  • Seeding: Plate 10,000 cells/well in 96-well white plates. Incubate 24h.

  • Induction: Treat cells with SAG (Smoothened Agonist) (100 nM) to activate the pathway.[1]

  • Treatment: Add serial dilutions of the This compound derivative (0.1 nM – 10 µM). Include Vismodegib (1 µM) as a positive control and DMSO as a negative control.

  • Incubation: 30 hours at 37°C, 5% CO₂.

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence using a microplate reader.[1]

  • Validation Step (Renilla Control): Co-transfect with a constitutively active Renilla luciferase plasmid.[1] If the Test Compound inhibits Renilla signal, it is a false positive (luciferase inhibitor or cytotoxic), not a specific Hh inhibitor.

Protocol B: Selectivity Panel (Off-Target Screening)

Objective: Rule out promiscuous binding to common "benzamide traps" (Kinases and hERG).

  • Kinase Panel (KINOMEscan): Screen at 1 µM against a panel of 50 representative kinases (including VEGFR2, p38, SRC).[1]

    • Acceptance Criteria: < 35% inhibition at 1 µM indicates high selectivity.[1]

  • hERG Channel Inhibition (Safety):

    • Method: Automated Patch Clamp (e.g., QPatch).[1]

    • Protocol: Perfuse CHO cells expressing hERG with compound (0.1, 1, 10 µM). Measure tail current inhibition.[1]

    • Risk:[1][2] Benzamides with high cLogP (>4) often block hERG.[1] The 4-methoxy group helps mitigate this by adding polarity compared to a 4-H or 4-Cl analog.[1]

Visualizations

Diagram 1: Hedgehog Signaling Pathway & Inhibition Node

This diagram illustrates the pathway logic.[1] The this compound derivative targets SMO , preventing the release of GLI transcription factors.

HedgehogPathway SHH Sonic Hedgehog (Ligand) PTCH1 PTCH1 (Receptor) SHH->PTCH1 Inhibits SMO SMO (Transducer) [Target of Benzamide] PTCH1->SMO Inhibits (Basal State) SUFU SUFU (Negative Regulator) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Sequesters Nuc Nucleus / Gene Expression GLI->Nuc Activates Transcription Drug 4-Methoxy-2-(CF3) Benzamide Derivative Drug->SMO Antagonizes

Caption: Mechanism of Action. The benzamide derivative antagonizes SMO, reinforcing the inhibition of the GLI transcription factor cascade.

Diagram 2: Selectivity Profiling Workflow

A logical flow for validating the lead compound.[1]

ProfilingWorkflow cluster_Primary Primary Screen cluster_Selectivity Selectivity Profiling Start Library Synthesis (4-OMe-2-CF3 Core) GliAssay Gli-Luc Reporter (IC50 < 10 nM?) Start->GliAssay Renilla Renilla Counter-Screen (Toxicity Check) GliAssay->Renilla If Active Kinase Kinase Panel (>50 Kinases) Renilla->Kinase If Non-Toxic hERG hERG Safety (Patch Clamp) Kinase->hERG CYP Metabolic Stability (Microsomes) hERG->CYP Decision Lead Candidate CYP->Decision If Stable & Safe

Caption: The "Self-Validating" Screening Cascade.[1] Note the mandatory Renilla counter-screen to eliminate false positives.

References

  • Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Source: Bioorganic & Medicinal Chemistry (2016).[1] Context: Establishes the 2-CF3 benzamide motif as a potent replacement for the chlorinated ring in Vismodegib. URL:[Link]

  • 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. Source: ACS Medicinal Chemistry Letters (2011).[1] Context: Demonstrates the utility of the 4-methoxy-trifluoromethyl motif in achieving high selectivity for GPCRs (S1P1) over subtypes S1P2-5.[3][4] URL:[Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Source: Molecules (2021).[1][2] Context: detailed SAR on 2-CF3 benzamides, highlighting the impact of the 4-position substituent on solubility and activity. URL:[Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Source: Walsh Medical Media (2016).[1] Context: General review of the benzamide scaffold versatility in drug development. URL:[Link]

Sources

Structural Confirmation of 4-Methoxy-2-(trifluoromethyl)benzamide: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of 4-Methoxy-2-(trifluoromethyl)benzamide using 2D NMR Content Type: Publish Comparison Guide

Executive Summary

In drug discovery, the precise regioisomerism of substituted benzamides dictates biological activity. For This compound , the challenge lies not in identifying the functional groups, but in unequivocally proving their positions on the benzene ring. While Mass Spectrometry (MS) confirms the formula and X-ray crystallography provides absolute structure, 2D NMR stands as the most efficient, solution-state method for structural validation.

This guide details the experimental protocol for confirming this specific structure, focusing on the critical role of HMBC (Heteronuclear Multiple Bond Correlation) in resolving the ambiguity between the trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups relative to the amide scaffold.

Part 1: Strategic Comparison of Analytical Methods

Before detailing the protocol, it is essential to understand why 2D NMR is the primary tool for this elucidation compared to alternatives.

Table 1: Comparative Efficacy for Regioisomer Determination
Feature2D NMR (Recommended) 1D NMR Only Mass Spectrometry (MS) X-Ray Crystallography
Primary Output Connectivity & Spatial ArrangementFunctional Group InventoryMolecular Formula & Fragments3D Atomic Coordinates
Regioisomer Resolution High (via HMBC/NOESY)Low (Ambiguous splitting)Null (Isomers have same mass)Definitive
Sample State Solution (Bio-relevant)SolutionGas/Ionized PhaseSolid Crystal (Lattice effects)
Throughput Medium (1-4 hours)High (10 mins)High (<5 mins)Low (Days/Weeks)
Limitation Requires ~5-10 mg sampleCannot prove connectivityNo structural proofRequires single crystal

The Verdict: While X-ray is the "gold standard," it is often impractical for rapid intermediate checks. 2D NMR provides the necessary connectivity data to rule out isomers like 4-methoxy-3-(trifluoromethyl)benzamide or 5-methoxy-2-(trifluoromethyl)benzamide without the need for crystallization.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d₆ is the preferred solvent.

    • Reasoning: Benzamides often exhibit poor solubility in CDCl₃. DMSO-d₆ ensures complete dissolution and stabilizes the amide protons via hydrogen bonding, making them sharp and visible for correlations.

  • Concentration: 10–20 mg in 600 µL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors.

Acquisition Parameters

To ensure a self-validating dataset, the following pulse sequences are required:

  • ¹H NMR (Proton): 16 scans, 2s relaxation delay.

  • ¹³C{¹H} NMR (Carbon): 1024+ scans. Crucial: Sufficient S/N is needed to see the quartet splitting of the -CF₃ and adjacent carbons.[1]

  • ¹⁹F NMR (Fluorine): Confirms the presence of the -CF₃ group and purity.

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin systems (H5–H6).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (C-H).

  • HMBC (Heteronuclear Multiple Bond Correlation): The Critical Experiment. Optimized for long-range coupling (typically 8–10 Hz).

The Elucidation Workflow

NMR_Workflow Sample Sample Prep (DMSO-d6) Screening 1D Screening (1H, 13C, 19F) Sample->Screening  Check Purity Connectivity Short-Range (COSY, HSQC) Screening->Connectivity  Assign Fragments Regiochem Long-Range (HMBC) Connectivity->Regiochem  Link Fragments Regiochem->Screening  Inconsistent? Structure Final Structure Confirmation Regiochem->Structure  Verify Isomer

Figure 1: The logical workflow for structural elucidation. HMBC is the "gatekeeper" step that validates the regiochemistry.

Part 3: Structural Elucidation Walkthrough

Step 1: The "Parts List" (1D Analysis)

Before connecting the atoms, we assign the fragments based on chemical shift logic and ¹³C-19F coupling patterns.

  • The Amide (-CONH₂): Two broad singlets in ¹H NMR (approx. 7.5–8.0 ppm in DMSO). Carbonyl carbon at ~165–170 ppm.[2]

  • The Methoxy (-OCH₃): Sharp singlet (~3.8 ppm) integrating to 3H. Carbon signal at ~56 ppm.[2]

  • The Trifluoromethyl (-CF₃):

    • ¹⁹F NMR: Singlet at approx. -60 to -63 ppm.

    • ¹³C NMR: Diagnostic quartet at ~123 ppm with a massive coupling constant (

      
      ).
      
  • The Aromatic Ring:

    • Proton H3: Singlet (broadened by F-coupling). Located between -CF₃ and -OCH₃.[3]

    • Protons H5 & H6: Two doublets (

      
      ) indicating they are neighbors (ortho-coupled).
      
Step 2: Establishing Connectivity (COSY & HSQC)
  • COSY: Shows a strong cross-peak between H5 and H6 . H3 appears isolated (no COSY correlation to H5/H6).

  • HSQC: Links H3, H5, H6, and OMe protons to their respective carbons. This allows us to "name" the carbons for the HMBC step.

Step 3: The "Killer App" – HMBC Analysis

This is where the structure is proven. We must verify that the -CF₃ is at position 2 and the -OMe is at position 4.

The Logic of Proof:
  • Fixing the Amide (C1): The Amide carbonyl (C=O) will show correlations to the amide protons and the aromatic protons H6 and H3 (weak).

  • Fixing the -CF₃ (C2): The quaternary carbon C2 (visible as a quartet,

    
    ) will show HMBC correlations from H6  (3-bond) and H3  (weak 2-bond).
    
  • Fixing the -OMe (C4): The Oxygen-bearing carbon C4 (~160 ppm) will correlate with the Methoxy protons (strong 3-bond) AND aromatic protons H3 and H5 .

Critical Observation: If the structure were the 5-methoxy isomer, the methoxy protons would correlate to a carbon that couples to H6 and H4, changing the entire network.

HMBC_Map cluster_protons Protons (Source) cluster_carbons Carbons (Target) H3 H3 (s) C1 C1 (Amide) ~168 ppm H3->C1 3J C2 C2 (C-CF3) ~128 ppm (q) H3->C2 2J C4 C4 (C-OMe) ~162 ppm H3->C4 2J H5 H5 (d) H5->C4 2J C3 C3 (CH) H5->C3 3J H6 H6 (d) H6->C1 3J H6->C2 3J H6->C4 3J (weak) OMe_H OMe (s) OMe_H->C4 3J (Strong) C5 C5 (CH) C6 C6 (CH)

Figure 2: Key HMBC correlations. The convergence of H3 and H6 on C2 and C1 rigidly defines the 1,2,4-substitution pattern.

Part 4: Data Summary for Validation

Use the table below to validate your experimental data against expected values.

Table 2: Predicted NMR Shift & Correlation Data (DMSO-d₆)
PositionAtom TypeδH (ppm)MultiplicityδC (ppm)C-F Coupling (Hz)Key HMBC Correlations (H → C)
1 C-Amide--~168.0

H3, H6
2 C-CF₃--~128.0

(q)
H6 (strong), H3
3 CH~7.20s (br)~112.0

(q)
C1, C2, C4, C5
4 C-OMe--~162.0-H3, H5, OMe
5 CH~7.30d (

)
~118.0-C1 (weak), C3, C4
6 CH~7.60d (

)
~130.0-C1, C2, C4
CF₃ CF₃--~123.0

(q)
-
OMe OMe~3.85s~56.0-C4
NH₂ Amide~7.6, 8.0br s--C1, C2

Note: Chemical shifts are approximate and may vary with concentration and temperature. Coupling constants (


) are the definitive identifiers.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shifts and coupling constants).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Verified source for C-F coupling constants).

  • PubChem. (2024).[3] 4-Fluoro-3-methoxy-2-(trifluoromethyl)benzamide Compound Summary. National Library of Medicine. Available at: [Link] (Reference for structural analogs and nomenclature).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.